Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate
Description
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Properties
IUPAC Name |
ethyl 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6/c1-2-23-14(19)9-11(18)10-22-8-7-17-15(20)12-5-3-4-6-13(12)16(17)21/h3-6H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGKLAOKQFKWNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)COCCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431687 | |
| Record name | Ethyl 4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-3-oxobutanoate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90431687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88150-75-8 | |
| Record name | Ethyl 4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88150-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanoic acid, 4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxo-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
"Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate" properties
An In-Depth Technical Guide to Ethyl 4-(2-(1,3-dioxoisoinsdolin-2-yl)ethoxy)-3-oxobutanoate: Synthesis, Properties, and Applications
A Foreword for the Research Professional
This document serves as a comprehensive technical guide on Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate, a molecule of significant interest for synthetic and medicinal chemists. While direct literature on this specific compound is sparse, its structure is a composite of two well-understood and highly functional chemical motifs: the phthalimide group and the β-keto ester. This guide, therefore, is constructed on a foundation of established chemical principles, providing a predictive yet authoritative overview of its synthesis, reactivity, and potential applications. We will explore the causality behind synthetic choices and the logic of its potential transformations, offering field-proven insights for the researcher.
Molecular Overview and Physicochemical Properties
This compound (CAS 88150-75-8) is a compound that serves as a key intermediate in the synthesis of various pharmaceuticals.[1][2] Notably, it is recognized as "Amlodipine Impurity 7".[3] Its structure integrates a phthalimide moiety, which acts as a masked primary amine, with a β-keto ester core, a versatile building block in organic synthesis.[4][5]
Chemical Structure:
IUPAC Name: ethyl 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate[6]
Predicted Physicochemical Properties:
A summary of its key computed and reported properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇NO₆ | [6][7] |
| Molecular Weight | 319.31 g/mol | [3][6] |
| Appearance | Predicted to be a white to off-white solid | Inferred |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone) and poorly soluble in water. | Inferred from structure |
| CAS Number | 88150-75-8 | [6] |
Synthesis and Mechanistic Insights
The most logical and efficient synthesis of this molecule is a Williamson ether synthesis.[8][9] This reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide) via an Sₙ2 mechanism.[8][10]
Proposed Synthetic Pathway:
The synthesis involves the reaction of the enolate of ethyl acetoacetate with N-(2-bromoethyl)phthalimide.
Experimental Protocol: A Self-Validating System
Objective: To synthesize this compound.
Materials:
-
Ethyl acetoacetate
-
N-(2-bromoethyl)phthalimide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.
-
Enolate Formation: Add ethyl acetoacetate to the THF. Cool the solution to 0°C using an ice bath. Add sodium hydride portion-wise.
-
Alkylation: While maintaining the temperature at 0°C, add a solution of N-(2-bromoethyl)phthalimide in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Chemical Reactivity and Synthetic Utility
The title compound is a bifunctional intermediate, meaning its reactivity can be directed towards either the β-keto ester moiety or the phthalimide group.
Reactions of the β-Keto Ester Core
The β-keto ester is a versatile functional group known for its acidic alpha-protons, making it a key building block in forming more complex molecules.[5][11]
-
Further Alkylation: The remaining α-hydrogen can be removed by a base and the resulting enolate can be reacted with another electrophile.[12]
-
Decarboxylation: Hydrolysis of the ester followed by heating leads to decarboxylation, yielding a ketone. This is a common strategy for ketone synthesis.[12]
-
Heterocycle Synthesis: β-keto esters are classic starting materials for the synthesis of various heterocycles, such as pyrazoles, pyrimidines, and dihydropyridines.
Reactions of the Phthalimide Group
The phthalimide group is one of the most common and robust protecting groups for primary amines.[4] Its removal is a critical step to unmask the amine for further functionalization.
Deprotection Methods:
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate (NH₂NH₂) | Alcohol solvent, reflux | Mild, neutral conditions[4] | Hydrazine is toxic |
| Reductive Deprotection | Sodium borohydride (NaBH₄), then Acetic Acid | 2-propanol/H₂O, rt then 80°C | Exceptionally mild, avoids racemization[13][14] | Two-stage process |
| Hydrolysis | Strong Acid (e.g., HCl) or Base (e.g., NaOH) | Harsh, prolonged heating | Inexpensive reagents | Can cleave other sensitive functional groups[4] |
Applications in Research and Drug Development
The true value of this molecule lies in its role as a sophisticated building block for creating libraries of complex molecules for drug discovery.
-
Pharmaceutical Intermediate: The compound is a known intermediate and impurity in the synthesis of Amlodipine, a medication used to treat high blood pressure and coronary artery disease.[3] This highlights its relevance in pharmaceutical manufacturing.
-
Scaffold for Bioactive Molecules: The phthalimide group is a key structural feature in many bioactive compounds, including thalidomide and its analogues like apremilast, which are used to treat conditions ranging from multiple myeloma to psoriatic arthritis.[15][16] The title compound provides a scaffold that can be elaborated upon to create novel derivatives with potential therapeutic activity.
-
Fragment-Based Drug Design: After deprotection, the resulting primary amine and the β-keto ester can be independently modified. This allows for the systematic exploration of chemical space around a core scaffold, a key strategy in modern medicinal chemistry. For instance, the amine can be acylated or reductively aminated, while the keto-ester can be used to build heterocyclic rings.
Conclusion
This compound is more than just a synthetic intermediate; it is a versatile platform for chemical innovation. Its bifunctional nature allows for a wide range of selective transformations, providing access to a diverse array of more complex molecules. By understanding the fundamental principles of its synthesis and reactivity, researchers can leverage this compound to accelerate the discovery and development of novel therapeutics and functional materials. This guide provides the foundational knowledge and practical insights necessary to harness its full potential.
References
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Rhodium.ws. (n.d.). NaBH4 Phthalimide Deprotection of Amines. Retrieved from .
- Fiveable. (n.d.). β-keto ester Definition - Organic Chemistry II Key Term.
- ResearchGate. (n.d.). Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions.
- AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
- Gómez-Cansino, R., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central.
- Chem-Impex. (n.d.). Ethyl 4-(1,3-Dioxoisoindolin-2-Yl)-3-Oxobutanoate.
- ResearchGate. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification.
- Wikipedia. (n.d.). Williamson ether synthesis.
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- ACS Publications. (n.d.). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry.
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- Pharmaffiliates. (n.d.). Ethyl (E)-2-(2-chlorobenzylidene)-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate.
- Man, H.-W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. Journal of Medicinal Chemistry.
- MDPI. (n.d.). 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a.
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An In-Depth Technical Guide to Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate (CAS 88150-75-8)
Abstract
This technical guide provides a comprehensive overview of Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate, CAS 88150-75-8. This key organic intermediate is of significant interest in pharmaceutical synthesis, primarily serving as a critical building block in the manufacturing of Amlodipine, a widely used calcium channel blocker.[1][2][3] This document delves into the molecule's chemical and physical properties, provides detailed synthesis protocols with mechanistic insights, explores its chemical reactivity, and outlines its principal applications. Furthermore, it includes predicted analytical data for compound verification and discusses essential safety and handling protocols, offering a holistic resource for laboratory and process chemistry professionals.
Introduction and Molecular Overview
This compound is a complex organic molecule featuring several key functional groups that dictate its reactivity and utility.[4] Structurally, it is characterized by a phthalimide group, an ether linkage, and a β-keto ester moiety.[5] The phthalimide group serves as a masked primary amine, a common strategy in organic synthesis to protect the amine functionality during preceding reaction steps. The β-keto ester is a versatile functional group known for its diverse reactivity, including its ability to undergo enolization and participate in condensation reactions.[6][7]
Its primary and most well-documented application is as a crucial intermediate in the synthesis of Amlodipine and its related compounds.[1][8] In this context, it is also recognized as a process-related impurity in Amlodipine manufacturing, making its synthesis and characterization vital for quality control in the pharmaceutical industry.[4][9]
Chemical Structure and Properties
Below is a summary of the key chemical identifiers and physical properties for this compound.
| Property | Value | Source(s) |
| CAS Number | 88150-75-8 | [1][10] |
| Molecular Formula | C₁₆H₁₇NO₆ | [5][11] |
| Molecular Weight | 319.31 g/mol | [11][12] |
| IUPAC Name | ethyl 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate | [12] |
| Synonyms | Ethyl-4(2-phthalimido ethoxy)acetoacetate, 4-(2-Phthalimidoethoxy)acetoacetic Acid Ethyl Ester, Amlodipine Impurity 7 | [2][11][13] |
| Appearance | Yellow Oil or Light Yellow Thick Syrup | [13][14] |
| Boiling Point (Predicted) | 479.7 ± 30.0 °C | [5] |
| Density (Predicted) | 1.297 ± 0.06 g/cm³ | [5] |
| Solubility | Sparingly soluble in DMSO and Methanol; Slightly soluble in Chloroform | [5] |
| Storage | Recommended storage at 2-8°C, sealed in a dry environment | [5][15] |
Synthesis and Mechanism
The most prevalent synthesis of this compound is achieved via a Williamson ether synthesis.[4][11][16] This method involves the O-alkylation of N-(2-hydroxyethyl)phthalimide with ethyl 4-chloroacetoacetate.[17] The causality behind this choice of reaction is its high efficiency and reliability for forming ether linkages.
Reaction Mechanism: Williamson Ether Synthesis
The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[11]
-
Deprotonation: A strong base, typically sodium hydride (NaH), is used to deprotonate the hydroxyl group of N-(2-hydroxyethyl)phthalimide. This generates a highly nucleophilic alkoxide ion. The use of NaH is effective because its byproduct, hydrogen gas, is inert and bubbles out of the reaction mixture, driving the equilibrium forward.[4][13]
-
Nucleophilic Attack: The newly formed alkoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of ethyl 4-chloroacetoacetate that bears the chlorine atom (a good leaving group).[11]
-
Displacement: In a concerted step, the nucleophile attacks from the backside relative to the leaving group, causing an inversion of stereochemistry if the carbon were chiral. The carbon-chlorine bond breaks, and the new carbon-oxygen bond forms, yielding the final ether product.[16]
Caption: Williamson Ether Synthesis Workflow.
Detailed Laboratory Protocol
This protocol is a self-validating system designed for high yield and purity.
-
Preparation: To a flask containing dry tetrahydrofuran (THF) cooled to -10°C under a nitrogen atmosphere, add sodium hydride (NaH) (1.2 equivalents) portion-wise.[13] Rationale: A dry, inert atmosphere is critical as NaH reacts violently with water. THF is an ideal solvent due to its ability to dissolve the organic reactants and its inertness to the strong base.
-
Alkoxide Formation: Slowly add a solution of N-(2-hydroxyethyl)phthalimide (1.0 equivalent) in dry THF to the NaH suspension, maintaining the temperature at -10°C.[13] Rationale: The slow addition and low temperature control the exothermic deprotonation reaction, preventing side reactions.
-
Alkylation: To this slurry, add a solution of ethyl 4-chloroacetoacetate (1.05 equivalents) in dry THF dropwise over 1-2 hours, ensuring the temperature does not rise above 0°C.[13] Rationale: Maintaining a low temperature minimizes potential elimination side reactions and ensures the SN2 pathway is favored.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 18-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).[13] Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion.
-
Work-up: Carefully quench the reaction by pouring it into a cold, dilute acid solution (e.g., 1N HCl) to neutralize any remaining NaH. Extract the aqueous layer with an organic solvent like ethyl acetate.[13] Rationale: Acidic work-up ensures all basic species are neutralized. Ethyl acetate is a good extraction solvent for the product.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product as an oil.[13] Further purification can be achieved via column chromatography if necessary.
Chemical Reactivity and Applications
The utility of this molecule stems directly from the reactivity of its β-keto ester functional group.
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, this compound exists in equilibrium between its keto and enol forms.[7][15] The keto form is generally more stable, but the enol form is crucial for its reactivity in subsequent steps.[18] The presence of two carbonyl groups enhances the acidity of the α-protons (on C2), facilitating enolate formation which is key for condensation reactions.[7]
Caption: Keto-Enol Tautomerism Equilibrium.
Application in Hantzsch Pyridine Synthesis of Amlodipine
The primary industrial application of this compound is in the Hantzsch pyridine synthesis, a multi-component reaction that forms a dihydropyridine ring.[9][19]
-
Enamine Formation: The β-keto ester first reacts with an ammonia source (like ammonium acetate) to form an enamine intermediate, ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate.[20]
-
Knoevenagel Condensation: Concurrently, a second β-keto ester (methyl 2-(2-chlorobenzylidene)acetoacetate) undergoes a Knoevenagel condensation with an aldehyde.[9]
-
Cyclization and Dehydration: The enamine and the product of the Knoevenagel condensation then react in a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring of phthaloyl Amlodipine.[8][21]
-
Deprotection: The final step to yield Amlodipine is the removal of the phthalimide protecting group, typically with hydrazine, to reveal the primary amine.
Caption: Role in Hantzsch Synthesis of Amlodipine.
Analytical Profile (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
-
Phthalimide Protons: A multiplet around 7.7-7.9 ppm corresponding to the four aromatic protons.
-
Ethyl Ester Protons: A quartet around 4.1-4.2 ppm (O-CH₂) and a triplet around 1.2-1.3 ppm (CH₃).
-
Ethoxy Chain Protons: Two triplets, one for the CH₂ adjacent to the phthalimide nitrogen and one for the CH₂ adjacent to the ether oxygen.
-
Butanoate Backbone: A singlet for the methylene group between the two carbonyls (C2-H₂) and another singlet for the methylene group adjacent to the ether oxygen (C4-H₂). The C2 protons are acidic and may show broadening or exchange with D₂O.
-
-
¹³C NMR: The carbon NMR would confirm the carbon framework.
-
Carbonyl Carbons: Signals would appear significantly downfield (>160 ppm), with the ketone carbon being more deshielded than the ester carbon.
-
Aromatic Carbons: Signals in the 120-135 ppm region.
-
Aliphatic Carbons: Signals for the ethyl group, ethoxy bridge, and butanoate backbone would appear in the upfield region (10-70 ppm).
-
Mass Spectrometry (MS)
Under Electron Impact (EI) conditions, the molecular ion peak [M]⁺ at m/z = 319 would be expected. Key fragmentation patterns would likely involve:
-
Cleavage of the ethyl ester group.
-
Alpha-cleavage adjacent to the ether oxygen and ketone.
-
A prominent peak corresponding to the stable phthalimide fragment.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by strong absorptions from the carbonyl groups.[22][23]
-
C=O Stretching: Two distinct, strong peaks are expected in the region of 1710-1770 cm⁻¹. The imide carbonyls of the phthalimide group typically show two bands (symmetric and asymmetric stretching), and the ester and ketone carbonyls will also absorb strongly in this region.[24][25]
-
C-O Stretching: Strong bands corresponding to the ester and ether linkages would be visible between 1000-1300 cm⁻¹.[22]
-
C-H Stretching: Absorptions from aromatic and aliphatic C-H bonds would be seen just below and just above 3000 cm⁻¹, respectively.[23]
Safety, Handling, and Storage
As a laboratory chemical, proper safety protocols must be followed.
-
Hazard Identification: The compound is classified with GHS07 (Warning). Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[13]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat, should be worn at all times.[13]
-
Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended long-term storage is at 2-8°C.[5][15] The compound is generally stable under these recommended conditions.
Conclusion
This compound (CAS 88150-75-8) is a pivotal intermediate in pharmaceutical synthesis, particularly for the production of Amlodipine. Its synthesis via the Williamson ether reaction is a robust and well-understood process. The molecule's reactivity, governed by its β-keto ester moiety, allows for its effective use in constructing the dihydropyridine core of its target active pharmaceutical ingredient. A thorough understanding of its synthesis, reactivity, and analytical profile, as detailed in this guide, is essential for researchers in process development, quality control, and medicinal chemistry.
References
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Williamson Ether Synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
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Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved from [Link]
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LookChem. (n.d.). 88150-75-8. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
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PHYWE Systeme GmbH & Co. KG. (n.d.). Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester). Retrieved from [Link]
- S. J. K. (2000). Learning from the Hantzsch synthesis.
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
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ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9840027, Ethyl 4-(2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy)-3-oxobutanoate. Retrieved from [Link]
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An In-Depth Technical Guide to Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate, a prominent heterocyclic compound, holds a pivotal role as a key intermediate in the synthesis of various pharmaceutical agents, most notably the widely prescribed cardiovascular drug, Amlodipine.[1] This technical guide provides a comprehensive overview of its molecular structure, detailed synthesis protocols, and significant applications in medicinal chemistry. By elucidating the underlying chemical principles and experimental methodologies, this document serves as a critical resource for researchers engaged in organic synthesis and drug development.
Molecular Structure and Physicochemical Properties
This compound is a complex organic molecule characterized by the presence of a phthalimide group linked via an ethoxy bridge to an ethyl 3-oxobutanoate moiety.[1] This unique structural arrangement imparts specific chemical reactivity and physical properties that are instrumental in its synthetic utility.
Systematic IUPAC Name: ethyl 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate[2]
Synonyms: Ethyl-4(2-Phthalimido Ethoxy)Acetoacetate, 4-(2-Phthalimidoethoxy)acetoacetic Acid Ethyl Ester, Amlodipine Impurity S[1]
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 88150-75-8 | [1][2][3] |
| Molecular Formula | C₁₆H₁₇NO₆ | [2][4] |
| Molecular Weight | 319.31 g/mol | [2] |
| Appearance | Yellow Oil | [1] |
| Boiling Point | 479.7±30.0 °C (Predicted) | [1] |
| Density | 1.297±0.06 g/cm³ (Predicted) | [1] |
| Solubility | Chloroform (Slightly), DMSO (Sparingly), Methanol (Sparingly) | [1] |
| Storage | 2-8°C | [1] |
Structural Elucidation: A Spectroscopic Perspective
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to exhibit characteristic signals for the aromatic protons of the phthalimide group, the methylene protons of the ethyl ester and the ethoxy linker, and the methyl protons of the ethyl group. The presence of the enolizable β-keto ester functionality may lead to tautomerism in solution, potentially resulting in a more complex spectrum.
-
¹³C NMR: The carbon NMR spectrum would show distinct resonances for the carbonyl carbons of the ester and ketone, the imide carbonyls, the aromatic carbons of the phthalimide ring, and the aliphatic carbons of the ethyl and ethoxy groups.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester, ketone, and imide functional groups. C-N and C-O stretching bands would also be prominent.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound with a molecular ion peak corresponding to its calculated mass. Fragmentation patterns would likely involve cleavage of the ester and ether linkages.
Caption: Molecular structure of the topic compound.
Synthesis and Mechanistic Insights
The synthesis of this compound is most commonly achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Experimental Protocol
A robust and scalable synthesis protocol is outlined below:
Step 1: Formation of the Alkoxide
-
To a reaction vessel containing tetrahydrofuran (THF), add N-(2-hydroxyethyl)phthalimide.
-
Cool the mixture to a temperature below -10 °C.
-
Slowly add sodium hydride (NaH) to the stirred mixture. The NaH acts as a strong base, deprotonating the hydroxyl group of N-(2-hydroxyethyl)phthalimide to form the corresponding sodium alkoxide. Hydrogen gas is evolved during this step.
Step 2: Nucleophilic Substitution
-
Maintain the temperature below 0 °C and slowly add ethyl 4-chloroacetoacetate dropwise to the reaction mixture. The addition should be controlled to manage the exothermic nature of the reaction.
-
After the addition is complete, allow the reaction to proceed for several hours at a slightly elevated temperature (e.g., 28-32 °C).
Step 3: Work-up and Purification
-
Upon completion of the reaction, add toluene and water to the reaction mixture.
-
Acidify the aqueous layer with acetic acid.
-
Separate the organic layer and wash it multiple times with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure to yield the final product.[1]
Reaction Mechanism: The Williamson Ether Synthesis
The core of this synthesis is the Williamson ether synthesis, a classic Sₙ2 reaction.
-
Deprotonation: Sodium hydride, a non-nucleophilic strong base, abstracts the acidic proton from the hydroxyl group of N-(2-hydroxyethyl)phthalimide. This irreversible step generates a sodium alkoxide and hydrogen gas, which bubbles out of the reaction mixture, driving the equilibrium forward.
-
Nucleophilic Attack: The newly formed alkoxide, a potent nucleophile, then attacks the electrophilic carbon atom bearing the chlorine atom in ethyl 4-chloroacetoacetate. This occurs via a backside attack, characteristic of an Sₙ2 mechanism, leading to the displacement of the chloride leaving group and the formation of the desired ether linkage.
Caption: Synthetic workflow for the topic compound.
Applications in Drug Development and Organic Synthesis
The primary and most well-documented application of this compound is its role as a crucial intermediate in the synthesis of Amlodipine.[1] Amlodipine is a long-acting calcium channel blocker used to treat high blood pressure and angina.[1] The phthalimide group in the intermediate serves as a protecting group for the primary amine, which is later deprotected in the final steps of the Amlodipine synthesis.
Beyond its role in Amlodipine synthesis, this compound is a versatile building block in organic synthesis. The presence of multiple functional groups—an ester, a ketone, an ether, and a phthalimide—allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.
The phthalimide moiety itself is a well-known pharmacophore, and its derivatives have been investigated for a wide range of biological activities, including:
-
Antiviral properties
-
Anti-inflammatory effects
-
Anticancer activity
While these activities are associated with the broader class of phthalimide derivatives, they suggest potential avenues for future research into the biological properties of this compound and its analogues.
Conclusion
This compound is a molecule of significant interest in the pharmaceutical industry and the field of organic synthesis. Its well-defined structure and reactivity make it an indispensable intermediate for the production of Amlodipine. A thorough understanding of its synthesis, particularly the nuances of the Williamson ether synthesis, is critical for process optimization and scale-up. Future research may further explore the potential biological activities of this compound and its derivatives, expanding its applications beyond its current role as a synthetic intermediate.
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Unraveling the Mechanistic Intricacies of Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate: A Technical Guide for Drug Discovery Professionals
Abstract
Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate is a synthetic organic compound that, while primarily documented as a key intermediate in the synthesis of the calcium channel blocker Amlodipine, possesses structural motifs suggestive of a broader and more complex pharmacological profile.[1][2] This technical guide provides an in-depth, hypothesis-driven exploration of the potential mechanisms of action of this molecule, moving beyond its role as a synthetic precursor. By dissecting its core chemical features—the phthalimide group and the β-keto ester moiety—we will propose several plausible biological activities and delineate the experimental frameworks required to validate these hypotheses. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to unlock the latent therapeutic potential of this and structurally related compounds.
Introduction: Deconstructing the Molecule
At first glance, this compound is a molecule of synthetic utility.[3][4] However, a functional group analysis reveals two key pharmacophores that are hallmarks of biologically active agents:
-
The Phthalimide Moiety: This bicyclic aromatic imide is the cornerstone of the immunomodulatory drugs (IMiDs®) such as thalidomide, lenalidomide, and pomalidomide.[5][6] Its presence immediately suggests a potential interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex, a pivotal regulator of protein homeostasis.[7][8] Furthermore, the phthalimide scaffold is found in compounds that inhibit a range of other enzymes.[9]
-
The β-Keto Ester Moiety: This functionality is a versatile building block in organic chemistry and is present in various natural products and synthetic compounds with demonstrated biological activities, including antibacterial and quorum sensing inhibitory effects.[10][11][12]
The confluence of these two motifs in a single molecule necessitates a multi-faceted investigation into its potential mechanisms of action. This guide will explore three primary, plausible mechanistic pathways.
Hypothesized Mechanism I: Modulation of the Cereblon E3 Ubiquitin Ligase Complex
The most compelling hypothesis for the mechanism of action of this compound is its function as a molecular glue, modulating the activity of the Cullin-RING Ligase 4 (CRL4) complex via its substrate receptor, Cereblon (CRBN).[7][8]
The Molecular Basis of CRBN Modulation
The established mechanism for phthalimide-containing drugs like lenalidomide involves the glutarimide ring of the molecule docking into a hydrophobic pocket on the CRBN protein.[13] This binding event allosterically alters the substrate-binding surface of CRBN, creating a novel interface that recruits proteins not typically targeted by this E3 ligase, known as "neosubstrates".[14] The CRL4^CRBN^ complex then polyubiquitinates these neosubstrates, marking them for degradation by the 26S proteasome.[15]
In multiple myeloma, for instance, the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is a key therapeutic outcome of this process.[8][10] Given the structural similarity of the phthalimide group in our target compound, it is highly probable that it could function in a similar manner.
Visualizing the Pathway
Caption: Hypothesized CRBN-mediated protein degradation pathway.
Experimental Validation Workflow
Verifying this mechanism requires a systematic, multi-step approach.
Step 1: Confirming Direct Target Engagement
-
Protocol: Surface Plasmon Resonance (SPR)
-
Immobilize recombinant human CRBN protein on a sensor chip.
-
Prepare a dilution series of the test compound (e.g., 0.1 nM to 10 µM) in a suitable running buffer.
-
Inject the compound solutions over the CRBN-coated and reference flow cells.
-
Measure the change in response units (RU) to determine binding kinetics (k_a, k_d) and affinity (K_D).
-
Causality Check: A direct, concentration-dependent binding signal confirms target engagement.
-
Step 2: Assessing Neosubstrate Degradation
-
Protocol: Western Blotting in a Relevant Cell Line (e.g., MM1.S Multiple Myeloma Cells)
-
Culture MM1.S cells to mid-log phase.
-
Treat cells with varying concentrations of the test compound or a vehicle control for a specified time course (e.g., 4, 8, 24 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., GAPDH).
-
Incubate with appropriate secondary antibodies and visualize bands using chemiluminescence.
-
Trustworthiness Check: A dose- and time-dependent decrease in IKZF1/3 protein levels, not observed with the vehicle, validates the downstream effect.
-
Step 3: Demonstrating CRBN-Dependence
-
Protocol: CRISPR/Cas9-mediated CRBN Knockout
-
Generate a CRBN knockout cell line (e.g., in MM1.S cells) using CRISPR/Cas9 technology.
-
Confirm the absence of CRBN protein expression via Western Blot.
-
Treat both wild-type and CRBN-knockout cells with the test compound.
-
Perform Western blotting for neosubstrates (IKZF1/3) as described above.
-
Self-Validation: The degradation of neosubstrates should occur in wild-type cells but be abrogated in the CRBN-knockout cells, definitively linking the compound's activity to its interaction with CRBN.
-
Hypothesized Mechanism II: Direct Enzyme Inhibition
Beyond CRBN modulation, the phthalimide scaffold is known to participate in direct enzyme inhibition.[16][17] Two plausible targets based on precedent are Phosphodiesterase-4 (PDE4) and the Cytochrome bc1 complex.
Phosphodiesterase-4 (PDE4) Inhibition
PDE4 enzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in inflammatory cells.[18] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[19][20]
Cytochrome bc1 Complex Inhibition
The Cytochrome bc1 complex (Complex III) is a crucial component of the mitochondrial electron transport chain.[1] Inhibition of this complex disrupts cellular respiration and ATP production, a mechanism exploited by antimalarial drugs like atovaquone.[3][21] Some phthalimide-containing compounds have been shown to target this complex.[5]
Experimental Validation Workflow
Caption: Workflow for validating direct enzyme inhibition.
-
Protocol: PDE4 Inhibition Assay (FRET-based)
-
Utilize a commercially available PDE4 activity assay kit.
-
In a microplate, combine PDE4 enzyme, a fluorescently labeled cAMP substrate, and varying concentrations of the test compound.
-
Incubate to allow for enzymatic reaction.
-
Add an antibody that specifically binds to the hydrolyzed product (AMP).
-
Measure the change in Fluorescence Resonance Energy Transfer (FRET) signal, which is proportional to PDE4 activity.
-
Calculate the IC50 value from the dose-response curve.
-
-
Protocol: Cytochrome bc1 (Complex III) Activity Assay
-
Isolate mitochondria from a suitable source (e.g., bovine heart).
-
Prepare a reaction mixture containing mitochondrial extract, decylubiquinol (substrate), and cytochrome c (electron acceptor).
-
Add varying concentrations of the test compound.
-
Monitor the reduction of cytochrome c spectrophotometrically at 550 nm.
-
Calculate the rate of reaction and determine the IC50 value.
-
Hypothesized Mechanism III: Interference with Bacterial Quorum Sensing
The β-keto ester functionality of the molecule bears a structural resemblance to N-acyl homoserine lactones (AHLs), which are autoinducer molecules used by Gram-negative bacteria in quorum sensing (QS).[10] QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, often regulating virulence and biofilm formation.
The Basis of Quorum Sensing Inhibition
It is hypothesized that the β-keto ester could act as a competitive antagonist for the AHL binding site on LuxR-type transcriptional regulators.[10][12] By occupying this site without activating the receptor, the compound could prevent the transcription of QS-regulated genes, thereby attenuating bacterial pathogenicity without exerting direct bactericidal pressure, which may reduce the development of resistance.
Experimental Validation Workflow
-
Protocol: Quorum Sensing Reporter Strain Assay
-
Utilize a bacterial reporter strain, such as Chromobacterium violaceum or an engineered E. coli strain containing a LuxR-type receptor and a reporter gene (e.g., lux operon for bioluminescence or lacZ for colorimetric assay) under the control of a QS-inducible promoter.
-
Culture the reporter strain in the presence of a known AHL autoinducer to induce reporter gene expression.
-
In parallel experiments, co-incubate the reporter strain with the AHL and varying concentrations of the test compound.
-
Measure the reporter output (bioluminescence or color development).
-
Validation Check: A dose-dependent reduction in the reporter signal in the presence of the test compound would indicate inhibition of the QS system.
-
Synthesis and Data Summary
While a detailed synthesis protocol is beyond the scope of this mechanistic guide, the compound is typically prepared through the reaction of an appropriate phthalimido-ethanol derivative with ethyl acetoacetate or a related precursor.[18]
Table 1: Summary of Proposed Mechanisms and Key Validating Data
| Hypothesized Mechanism of Action | Key Molecular Target(s) | Primary Experimental Readout | Expected Outcome for Active Compound |
| CRBN Modulation | Cereblon (CRBN) | Neosubstrate Protein Levels | Dose-dependent degradation of IKZF1/3 |
| PDE4 Inhibition | Phosphodiesterase-4 | In Vitro IC50 | Low micromolar or nanomolar IC50 value |
| Cytochrome bc1 Inhibition | Mitochondrial Complex III | In Vitro IC50 | Inhibition of cytochrome c reduction |
| Quorum Sensing Inhibition | LuxR-type Receptors | Reporter Gene Expression | Reduction of AHL-induced reporter signal |
Conclusion and Future Directions
This compound stands as a compelling example of a molecule whose potential bioactivity may be overlooked due to its established role as a synthetic intermediate. The presence of both a phthalimide and a β-keto ester moiety strongly suggests a rich pharmacology that warrants thorough investigation. The mechanistic pathways and experimental protocols detailed in this guide provide a robust framework for such an endeavor.
Future research should focus on executing these validation workflows to confirm or refute the hypothesized mechanisms. Positive findings, particularly in the realm of CRBN modulation or enzyme inhibition, would position this compound and its analogs as promising starting points for novel therapeutic development in oncology, immunology, and infectious diseases.
References
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Giron, L. B., et al. (2018). Phthalimide Derivatives with Bioactivity against Plasmodium falciparum: Synthesis, Evaluation, and Computational Studies Involving bc1 Cytochrome Inhibition. Journal of Medicinal Chemistry. Available from: [Link]
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Ito, T., et al. (2021). Molecular mechanisms of thalidomide and its derivatives. Journal of Pharmacological Sciences. Available from: [Link]
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Krönke, J., & Ebert, B. L. (2015). The novel mechanism of lenalidomide activity. Blood. Available from: [Link]
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O'Connell, M. A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules. Available from: [Link]
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Kumar, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. Available from: [Link]
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Tenor, H., et al. (2011). Mechanism of action of phosphodiesterase 4 inhibitors (PDEIs). Pulmonary Pharmacology & Therapeutics. Available from: [Link]
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The Versatile Intermediate: A Technical Guide to Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate, a key chemical intermediate with significant applications in pharmaceutical synthesis. From its fundamental chemical properties to detailed synthetic protocols and its crucial role in the development of therapeutic agents, this document serves as a critical resource for professionals in the chemical and biomedical sciences.
Chemical Identity and Nomenclature
This compound is a complex organic molecule that plays a vital role as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its various synonyms and identifiers is crucial for researchers navigating chemical databases and literature.
A comprehensive list of its synonyms includes:
-
Ethyl 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate[1]
-
4-(2-Phthalimidoethoxy)acetoacetic Acid Ethyl Ester[1][2][3][4]
-
Amlodipine EP Impurity S[2]
-
Butanoic acid, 4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxo-, ethyl ester[3][4]
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 88150-75-8 | [1] |
| Molecular Formula | C16H17NO6 | [1][3] |
| Molecular Weight | 319.31 g/mol | [1][3] |
| IUPAC Name | ethyl 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate | [1] |
| InChI Key | RIGKLAOKQFKWNN-UHFFFAOYSA-N | [1][6] |
| Canonical SMILES | CCOC(=O)CC(=O)COCCN1C(=O)C2=CC=CC=C2C1=O | [1][6][7] |
| PubChem CID | 9840027 | [1][4] |
Physicochemical Properties
The physical and chemical characteristics of a compound dictate its handling, storage, and reactivity in synthetic procedures.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | Yellow Oil | [2][8] |
| Boiling Point (Predicted) | 479.7 ± 30.0 °C | [2][3] |
| Density (Predicted) | 1.297 ± 0.06 g/cm³ | [2][3] |
| pKa (Predicted) | 9.83 ± 0.46 | [2][3] |
| Solubility | Chloroform (Slightly), DMSO (Sparingly), Methanol (Sparingly) | [2][3] |
| Storage Temperature | 2-8°C | [2][3][9][10] |
Synthesis and Mechanistic Insights
The synthesis of this compound is a critical process, with various reported methodologies. A common and effective approach involves the nucleophilic substitution of a haloacetoacetate with N-(2-hydroxyethyl)phthalimide.
General Synthesis Workflow
The following diagram illustrates a typical synthetic pathway. The selection of base and solvent is crucial for optimizing reaction yield and purity.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis.[2]
Materials:
-
N-hydroxyethylphthalimide (750 g)
-
Sodium Hydride (NaH) (345 g)
-
Ethyl 4-chloroacetoacetate (732 g)
-
Tetrahydrofuran (THF) (2400 mL)
-
Toluene
-
Brine (4% w/v)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Add 2400 mL of tetrahydrofuran to a reaction flask and cool the mixture to -10°C or lower.
-
Sequentially add 750 g of N-hydroxyethylphthalimide and 345 g of NaH while maintaining a low stirring speed.
-
Initiate the dropwise addition of 732 g of ethyl 4-chloroacetoacetate within 30 minutes, ensuring the reaction temperature is maintained below 0°C. This addition should take approximately 1.5 to 2 hours.
-
After the addition is complete, raise the temperature to 28-32°C and allow the reaction to proceed for 5 to 6 hours.
-
After the reaction, cool the mixture and add toluene and water for extraction.
-
Separate the aqueous layer. Wash the toluene layer five times with a 4% brine solution.
-
Dry the toluene solution with anhydrous magnesium sulfate.
-
Concentrate the toluene solution under reduced pressure to obtain the final product. This method reportedly yields the product in 93% yield.[2]
Trustworthiness of the Protocol: This self-validating system relies on the careful control of temperature to manage the exothermic reaction with sodium hydride and to favor the desired nucleophilic substitution over potential side reactions. The multiple washing steps ensure the removal of inorganic byproducts and unreacted starting materials, leading to a high-purity final product.
Applications in Pharmaceutical Development
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Amlodipine.[2][3][7] Amlodipine is a widely prescribed medication for the treatment of hypertension and angina.
Sources
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- 2. ETHYL4-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHOXYL]-3-OXOBUTANOATE | 88150-75-8 [chemicalbook.com]
- 3. Cas 88150-75-8,ETHYL4-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHOXYL]-3-OXOBUTANOATE | lookchem [lookchem.com]
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- 5. 88150-75-8 CAS MSDS (ETHYL4-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHOXYL]-3-OXOBUTANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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An In-depth Technical Guide to Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Pharmaceutical Intermediate
Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate, a molecule of significant interest in medicinal chemistry, is a pivotal intermediate in the synthesis of widely used pharmaceuticals.[1][2] Its structure uniquely combines a β-keto ester moiety, known for its versatile reactivity, with a phthalimide-protected aminoethoxy side chain. This arrangement makes it an ideal precursor for constructing complex heterocyclic systems, most notably the dihydropyridine core of Amlodipine, a leading anti-hypertensive and anti-ischaemic drug.[1]
This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate. It is designed to equip researchers and drug development professionals with the technical knowledge required for its synthesis, characterization, and effective utilization in complex synthetic pathways. We will delve into its synthesis with a focus on the rationale behind procedural choices, present its key physicochemical and spectral properties, and explore the chemical principles governing its reactivity.
Physicochemical Properties: A Data-Driven Profile
| Property | Value | Source(s) |
| IUPAC Name | ethyl 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate | [6] |
| Synonyms | Ethyl 4-(2-phthalimidoethoxy)acetoacetate, PHEEMA | [7] |
| CAS Number | 88150-75-8 | [3][6] |
| Molecular Formula | C₁₆H₁₇NO₆ | [3][6] |
| Molecular Weight | 319.31 g/mol | [3][6] |
| Appearance | Yellow to brown oil / liquid | [3][5] |
| Boiling Point | 479.7 ± 30.0 °C at 760 mmHg (Predicted) | [8][9] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [3][9] |
| Solubility | Sparingly soluble in DMSO and Methanol; Slightly soluble in Chloroform. Soluble in Ethyl Acetate and THF. | [2][3][10] |
| Storage | 2-8°C, sealed in a dry environment. | [2] |
Synthesis and Mechanistic Insight
The most prevalent laboratory and industrial synthesis of Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate is the O-alkylation of N-(2-hydroxyethyl)phthalimide with ethyl 4-chloroacetoacetate.[4][11] This method is effective due to the high reactivity of the starting materials under basic conditions.
Diagram: Synthesis Pathway
Caption: Williamson ether synthesis route to the title compound.
Experimental Protocol: Synthesis
Objective: To synthesize Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate via O-alkylation.
Materials:
-
N-(2-hydroxyethyl)phthalimide (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Ethyl 4-chloroacetoacetate (1.05 eq)
-
Dry Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with sodium hydride (60% dispersion). The mineral oil can be removed by washing with dry hexanes, or used as is. Add dry THF to the flask.
-
Deprotonation: Cool the NaH suspension to 0°C in an ice bath. Dissolve N-(2-hydroxyethyl)phthalimide in dry THF and add it slowly to the NaH suspension. This step is exothermic due to the deprotonation of the hydroxyl group by the strong base (NaH), forming a sodium alkoxide intermediate and hydrogen gas. The use of a strong, non-nucleophilic base like NaH is critical to ensure complete deprotonation without competing side reactions.
-
Alkylation: Dissolve ethyl 4-chloroacetoacetate in dry THF and add it dropwise to the reaction mixture at 0°C. The nucleophilic alkoxide attacks the carbon bearing the chlorine atom in an Sₙ2 reaction, displacing the chloride and forming the desired ether linkage.[4][11]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the mixture in an ice bath and carefully quench the reaction by the slow addition of 1M HCl to neutralize any unreacted NaH. Transfer the mixture to a separatory funnel and add ethyl acetate and water.
-
Extraction & Isolation: Separate the organic layer. Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.[4][11] The product is often of sufficient purity for use in subsequent steps.[11]
Spectral and Structural Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. Below are the key experimental and expected spectral features.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides a definitive fingerprint of the molecule. The following data has been reported in CDCl₃.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.80 | m | 4H | Ar-H | Protons of the phthalimide aromatic ring. |
| 4.15 | s | 2H | -O-CH₂ -C(O)- | Methylene protons adjacent to the ether oxygen and the ketone. |
| 4.10 | q | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester group, split by the methyl group. |
| 3.92 | t | 2H | Phth-N-CH₂ - | Methylene protons adjacent to the phthalimide nitrogen. |
| 3.78 | t | 2H | -O-CH₂ -CH₂-N- | Methylene protons adjacent to the ether oxygen. |
| 3.49 | s | 2H | -C(O)-CH₂ -C(O)- | Active methylene protons between the two carbonyl groups (keto form). |
| 1.22 | t | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester group, split by the methylene group. |
Note: The signal at 3.49 ppm corresponds to the keto tautomer. The enol tautomer would present a different set of signals, including a vinyl proton around 5.0 ppm and a broad enolic OH signal, but the keto form is typically predominant for β-keto esters in non-polar solvents.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental data is not widely published, the expected chemical shifts for the carbon atoms can be predicted based on the functional groups present.
| Expected Chemical Shift (δ, ppm) | Carbon Assignment |
| ~201 | Ketone Carbonyl (C =O) |
| ~167 | Ester Carbonyl (C =O) and Phthalimide Carbonyls (C =O) |
| ~134 | Aromatic Quaternary Carbons (Phthalimide) |
| ~132 | Aromatic CH Carbons (Phthalimide) |
| ~123 | Aromatic CH Carbons (Phthalimide) |
| ~68 | Ether Methylene (C H₂-O) |
| ~67 | Ether Methylene (O-C H₂-C(O)) |
| ~61 | Ester Methylene (O-C H₂) |
| ~50 | Active Methylene (-C(O)-C H₂-C(O)-) |
| ~38 | Imide Methylene (N-C H₂) |
| ~14 | Ester Methyl (C H₃) |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups within the molecule. The following characteristic absorption bands are expected:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3000-2850 | C-H (Aliphatic) | Stretch |
| ~1770 and ~1715 | C=O (Phthalimide) | Symmetric & Asymmetric Stretch |
| ~1740 | C=O (Ester) | Stretch |
| ~1720 | C=O (Ketone) | Stretch |
| ~1200-1000 | C-O (Ether and Ester) | Stretch |
The multiple strong carbonyl peaks are a hallmark of this molecule's IR spectrum. The two distinct peaks for the phthalimide group arise from the symmetric and asymmetric stretching of the coupled carbonyls.
Mass Spectrometry (MS)
In mass spectrometry using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion peak would be:
-
[M+H]⁺: m/z 320.11
-
[M+Na]⁺: m/z 342.09
Chemical Reactivity and Applications
The reactivity of Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate is dominated by the β-keto ester functionality.
-
Acidity and Enolate Formation: The protons on the carbon between the two carbonyl groups (the α-carbon) are significantly acidic (pKa ≈ 11 in DMSO) due to resonance stabilization of the resulting conjugate base (enolate).[12] This allows for easy deprotonation with mild bases, making this position a potent nucleophile for alkylation and condensation reactions.
-
Keto-Enol Tautomerism: Like all β-dicarbonyl compounds, it exists as an equilibrium mixture of keto and enol tautomers. The position of this equilibrium is solvent-dependent, but the keto form generally predominates.
-
Hantzsch Dihydropyridine Synthesis (Amlodipine Core): The primary industrial application of this compound is in the synthesis of Amlodipine.[1] The process involves a multi-component Hantzsch-type reaction.
Diagram: Application Workflow in Amlodipine Synthesis
Caption: Key steps in the synthesis of Amlodipine using PHEEMA.
-
Phthalimide Group Reactivity: The phthalimide group serves as a robust protecting group for the primary amine. It is stable to many reaction conditions but can be selectively cleaved, typically using hydrazine hydrate in what is known as the Gabriel synthesis deprotection step, to liberate the free amine.[13]
Conclusion
Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate is a functionally rich organic molecule whose value is firmly established in the pharmaceutical industry. Its synthesis is well-documented and relies on fundamental principles of organic chemistry. Its characterization is defined by distinct spectral signatures, particularly in ¹H NMR, which clearly confirm its complex structure. The compound's reactivity, governed by the versatile β-keto ester group, allows for its strategic use in building the heterocyclic core of important drugs like Amlodipine. This guide provides the foundational knowledge for scientists to confidently synthesize, verify, and apply this important chemical intermediate in their research and development endeavors.
References
- 1. US6562983B1 - Process for the preparation of alkyl 4[2-(phthalimido)ethoxy]-acetoacetate - Google Patents [patents.google.com]
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- 7. Ethyl 4-(2-Phthalimidoethoxy) Acetoacetate (PHEEMA) - High Purity & Best Price [helyspecialitychemicals.com]
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- 10. ETHYL4-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHOXYL]-3-OXOBUTANOATE | 88150-75-8 [chemicalbook.com]
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- 13. Phthalimides [organic-chemistry.org]
"Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate" for organic synthesis
An In-depth Technical Guide to Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate in Organic Synthesis
Introduction: A Multifunctional Building Block
This compound is a highly functionalized organic molecule that serves as a cornerstone intermediate in advanced organic synthesis.[1] Its strategic combination of a phthalimide-protected amino group, an ether linkage, and a reactive β-keto ester moiety makes it an exceptionally versatile reagent.[1][2] While its applications are broad, it is most notably recognized as a key precursor in the synthesis of pharmaceuticals, particularly in the construction of dihydropyridine-based calcium channel blockers like Amlodipine.[3][4][5]
This guide provides an in-depth analysis of this compound, from its rational synthesis and physicochemical properties to its chemical reactivity and principal applications, offering researchers and drug development professionals a comprehensive resource for its effective utilization.
Chemical Identity [1][3][6][7]
-
IUPAC Name: Ethyl 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate
-
CAS Number: 88150-75-8
-
Molecular Formula: C₁₆H₁₇NO₆
-
Molecular Weight: 319.31 g/mol
-
Synonyms: Ethyl-4(2-Phthalimido Ethoxy)Acetoacetate, 4-(2-Phthalimidoethoxy)acetoacetic Acid Ethyl Ester, Amlodipine Impurity 7[1][3][4]
The molecule's structure is its key asset. The phthalimide group serves as a robust and sterically hindered protecting group for a primary amine, a classic application of the Gabriel synthesis principle to prevent common side reactions like over-alkylation.[8][9] The β-keto ester functionality is the molecule's reactive center, providing two electrophilic carbonyl carbons and a highly acidic α-carbon, enabling a wide array of carbon-carbon bond-forming reactions.[2][10][11]
Rational Synthesis of the Core Intermediate
The most prevalent and reliable synthesis of this compound involves the O-alkylation of N-(2-hydroxyethyl)phthalimide with ethyl 4-chloroacetoacetate.[5][12] This pathway is favored for its high efficiency and the accessibility of its starting materials.
The causality behind this synthetic choice is rooted in fundamental principles of reactivity and protection chemistry. N-(2-hydroxyethyl)phthalimide is prepared via the condensation of phthalic anhydride with ethanolamine.[13] The phthalimide group effectively masks the highly nucleophilic amino group of ethanolamine, preventing it from competing with the hydroxyl group in the subsequent alkylation step.[14] A strong, non-nucleophilic base like sodium hydride (NaH) is employed to deprotonate the alcohol, forming a reactive alkoxide. This alkoxide then displaces the chloride from the α-position of ethyl 4-chloroacetoacetate in a classic Williamson ether synthesis.
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol
The following protocol is a synthesized methodology based on established literature procedures.[12][15]
Materials:
-
N-(2-hydroxyethyl)phthalimide (1.0 eq)
-
Sodium Hydride (60% dispersion in oil, 1.1 eq)
-
Ethyl 4-chloroacetoacetate (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1N Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: A multi-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and allowed to cool under a stream of dry nitrogen.
-
Base Suspension: Anhydrous THF is added to the flask, followed by the cautious, portion-wise addition of sodium hydride. The resulting slurry is cooled to -10 °C using an ice-salt bath.
-
Alkoxide Formation: A solution of N-(2-hydroxyethyl)phthalimide in anhydrous THF is added dropwise to the NaH slurry, ensuring the internal temperature does not exceed -5 °C. The mixture is stirred at this temperature for 30 minutes.
-
Alkylation: Ethyl 4-chloroacetoacetate, dissolved in a minimal amount of anhydrous THF, is added dropwise to the reaction mixture over 1 hour, maintaining the temperature at -10 °C.
-
Reaction Completion: After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for 18-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The flask is cooled in an ice bath, and the reaction is carefully quenched by pouring the mixture into cold 1N HCl.
-
Causality: The acidic quench neutralizes the excess NaH and any remaining alkoxide.
-
-
Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed sequentially with water and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product as an oil.[12] For most applications, this crude oil is of sufficient purity for the next step.[12]
Alternative Synthetic Routes
While the Williamson ether synthesis is standard, alternative methods have been explored, primarily to avoid hazardous reagents like NaH.[1][5]
| Synthesis Method | Key Reagents | Advantages | Limitations / Safety Concerns |
| Sulfonate Displacement | Ethyl 4-chloroacetoacetate, NaOH, p-toluenesulfonate | Avoids pyrophoric NaH. | Generates stoichiometric salt waste requiring treatment.[1] |
| Diazoacetate Insertion | 2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetaldehyde, Ethyl diazoacetate, BF₃·OEt₂ | High safety profile, avoids NaH. | Requires in-situ preparation of potentially unstable diazoacetate.[1] |
| Acid Chloride Condensation | 2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetyl chloride, Meldrum's acid | Avoids toxic ethyl 4-chloroacetoacetate. | Uses thionyl chloride, which is corrosive and generates HCl gas.[1][5] |
Physicochemical & Spectroscopic Profile
A thorough understanding of the compound's properties is essential for its handling, storage, and characterization.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇NO₆ | [1][6][17] |
| Molecular Weight | 319.31 g/mol | [1][6][17] |
| Appearance | Typically a crude oil or off-white solid | [12] |
| Boiling Point | 479.7 ± 30.0 °C (Predicted) | [3] |
| Density | 1.297 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Sparingly soluble in Methanol, DMSO; Slightly soluble in Chloroform | [3] |
| Storage | Room temperature, desiccated conditions | [3][17] |
Spectroscopic Characterization (Expected)
-
¹H NMR: The spectrum will show characteristic signals for the ethyl ester (a triplet around 1.2 ppm and a quartet around 4.1 ppm). Methylene protons adjacent to the ether, ester, and phthalimide groups will appear as distinct multiplets in the 3.5-4.5 ppm range. The aromatic protons of the phthalimide group will be visible as a multiplet in the 7.7-7.9 ppm region.
-
¹³C NMR: Key signals will include the two ester and ketone carbonyls (>165 ppm), the four aromatic carbons of the phthalimide ring (120-135 ppm), and multiple aliphatic carbons corresponding to the ethyl and ethoxy chains.
-
IR Spectroscopy: Strong absorption bands characteristic of the carbonyl groups will be prominent. The imide carbonyls will appear around 1715 and 1770 cm⁻¹, while the ester and ketone carbonyls will be observed around 1740 cm⁻¹ and 1720 cm⁻¹, respectively. C-O ether stretching will be visible around 1100-1200 cm⁻¹.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this molecule stems almost entirely from the reactivity of the β-keto ester functional group.[2]
Caption: Key reactivity pathways of the β-keto ester moiety.
-
Enolate Formation and Alkylation: The α-hydrogens, situated between two carbonyl groups, are particularly acidic (pKa ≈ 11 in DMSO). Treatment with a suitable base readily generates a nucleophilic enolate.[2][10] This enolate can participate in Sₙ2 reactions with alkyl halides to install substituents at the C2 position, a foundational strategy for building molecular complexity.[10]
-
Condensation Reactions: The active methylene group can undergo Knoevenagel condensation with aldehydes and ketones. This reaction is pivotal in the synthesis of Amlodipine, where the butanoate condenses with 2-chlorobenzaldehyde.[16]
-
Heterocycle Synthesis: β-keto esters are premier starting materials for synthesizing a vast array of heterocyclic compounds.[18][19] The most relevant application for this specific molecule is its role in the Hantzsch dihydropyridine synthesis.
Case Study: A Key Intermediate in the Synthesis of Amlodipine
Amlodipine is a widely prescribed medication for treating hypertension and angina.[3] The synthesis of its core dihydropyridine structure relies heavily on this compound.
The process involves a multi-component Hantzsch-type reaction. In a typical sequence:
-
This compound is first reacted with ammonia or an ammonium salt to form the corresponding enamine, ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate.[20]
-
This enamine is then condensed with methyl 2-(2-chlorobenzylidene)acetoacetate (formed from 2-chlorobenzaldehyde and methyl acetoacetate). This reaction constructs the central 1,4-dihydropyridine ring.[20]
-
The final step is the deprotection of the phthalimide group. This is typically achieved via hydrazinolysis (the Ing-Manske procedure), where hydrazine hydrate cleaves the imide to release the free primary amine of Amlodipine, precipitating phthalhydrazide.[9][21]
Caption: Simplified workflow for Amlodipine synthesis.
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. By combining a stable amine-protecting group with a highly versatile reactive moiety, it provides an efficient and reliable solution for complex synthetic challenges. Its indispensable role in the production of life-saving cardiovascular drugs like Amlodipine underscores its significance to the pharmaceutical industry.[1][3] This guide has illuminated its synthesis, properties, and reactivity, providing the necessary technical foundation for its confident and innovative application in the laboratory.
References
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Fiveable. (n.d.). β-keto esters Definition. Organic Chemistry II Key Term. Retrieved from [Link]
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AKos Consulting & Solutions. (n.d.). Ethyl 4-(2-(1, 3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate, min 85%. Retrieved from [Link]
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LookChem. (n.d.). 88150-75-8. Retrieved from [Link]
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Veeprho. (n.d.). This compound | CAS 88150-75-8. Retrieved from [Link]
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Tsuji, J. (2012). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 88(6), 291-306. Retrieved from [Link]
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AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-(2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy)-3-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of ethyl 4-[2-(phthalimido)ethoxy]acetoacetate. Retrieved from [Link]
- Google Patents. (2003). US6562983B1 - Process for the preparation of alkyl 4[2-(phthalimido)ethoxy]-acetoacetate.
-
ResearchGate. (2018). (PDF) Mastering β-keto esters. Retrieved from [Link]
-
Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402–2404. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ethyl (E)-2-(2-chlorobenzylidene)-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate. Retrieved from [Link]
-
BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Gabriel Synthesis of Primary Amines. Retrieved from [Link]
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Master Organic Chemistry. (2024). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]
-
Veeprho. (n.d.). This compound | CAS 88150-75-8 (Spanish). Retrieved from [Link]
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Royal Society of Chemistry. (2002). Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures. Green Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
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Current Trends in Pharmacy and Pharmaceutical Chemistry. (2020). Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential. Retrieved from [Link]
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Biological activity of isoindoline-1,3-dione derivatives
An In-Depth Technical Guide to the Biological Activity of Isoindoline-1,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The isoindoline-1,3-dione scaffold, a privileged structure in medicinal chemistry, has given rise to a diverse array of biologically active compounds. From the notorious history of thalidomide to the development of potent and specific anticancer and anti-inflammatory agents, this chemical moiety continues to be a focal point of drug discovery efforts. This guide provides a comprehensive overview of the significant biological activities of isoindoline-1,3-dione derivatives, with a focus on their anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. We delve into the molecular mechanisms of action, explore structure-activity relationships, and provide detailed, field-proven experimental protocols for the evaluation of these compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design, synthesis, and biological evaluation of novel isoindoline-1,3-dione-based therapeutic agents.
Introduction to Isoindoline-1,3-dione Derivatives
Historical Perspective and Core Structure
The isoindoline-1,3-dione core, also known as the phthalimide group, has a rich and complex history in pharmacology. Initially synthesized in the late 19th century, it gained notoriety in the mid-20th century with the thalidomide tragedy, where its teratogenic effects led to severe birth defects[1][2]. However, this dark chapter also spurred intensive research that ultimately unveiled the multifaceted and potent biological activities of this class of compounds. The rediscovery of thalidomide's efficacy in treating erythema nodosum leprosum and multiple myeloma marked a turning point, leading to the development of more potent and safer analogs like lenalidomide and pomalidomide[1][2][3]. These immunomodulatory drugs (IMiDs®) have revolutionized the treatment of certain hematological malignancies[1][2].
The core structure of isoindoline-1,3-dione is a bicyclic system consisting of a benzene ring fused to a five-membered dicarboximide ring. This planar and hydrophobic scaffold provides a versatile platform for chemical modification, allowing for the introduction of various substituents at the nitrogen atom and on the aromatic ring, which in turn modulates the biological activity[4].
Physicochemical Properties and Synthetic Overview
Derivatives of isoindoline-1,3-dione are generally characterized by their hydrophobicity, which allows them to readily cross biological membranes[5]. The imide hydrogen is weakly acidic, and the carbonyl groups can act as hydrogen bond acceptors. These properties contribute to their ability to interact with a variety of biological targets.
The synthesis of N-substituted isoindoline-1,3-dione derivatives is often straightforward. A common and efficient method involves the condensation of phthalic anhydride or a substituted phthalic anhydride with a primary amine or hydrazine derivative[6][7][8]. This reaction can be carried out under various conditions, including refluxing in a suitable solvent like toluene or using microwave-assisted synthesis for a more rapid and efficient process[7][8].
Anticancer Activity
Isoindoline-1,3-dione derivatives have demonstrated significant potential as anticancer agents, with thalidomide and its analogs being prime examples of their clinical success in treating multiple myeloma[1][2][9]. Their anticancer effects are multifaceted, encompassing anti-angiogenic, immunomodulatory, and direct cytotoxic activities[10].
Mechanism of Action: Targeting the Ubiquitin-Proteasome System
A groundbreaking discovery in understanding the mechanism of action of thalidomide and its analogs was the identification of Cereblon (CRBN) as their primary molecular target[1][2][9]. CRBN is a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^)[9]. The binding of immunomodulatory isoindoline-1,3-dione derivatives to CRBN alters its substrate specificity, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of specific "neo-substrates"[1][2].
Key neo-substrates include the Ikaros family zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), as well as casein kinase 1α (CK1α)[1][2]. The degradation of IKZF1 and IKZF3 is crucial for the anti-myeloma and immunomodulatory effects, leading to the growth arrest of multiple myeloma cells and increased interleukin-2 (IL-2) production from T-cells[1][2].
Figure 1: CRBN-mediated Neosubstrate Degradation Pathway.
Structure-Activity Relationships for Anticancer Derivatives
The anticancer activity of isoindoline-1,3-dione derivatives is highly dependent on the substituents on the core structure. For instance, the addition of an amino group at the 4-position of the phthalimide ring, as seen in pomalidomide, significantly enhances anti-myeloma and immunomodulatory activities compared to thalidomide[3]. Further modifications, such as the introduction of different functional groups, have been shown to influence cytotoxicity against various cancer cell lines like HeLa, C6, and A549[11][12]. Halogenation of the isoindoline-1,3-dione moiety can also increase anticancer activity, with brominated derivatives often being more effective than chlorinated ones[4].
| Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | 0.26 µg/mL | [7] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (chronic myelogenous leukemia) | 3.81 µg/mL | [7] |
| Derivative with azide and silyl ether groups | A549 (lung carcinoma) | 19.41 µM | [12] |
| N-benzyl isoindole derivatives | HeLa (cervical cancer) | Varies | [13] |
In Vitro Evaluation of Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[3].
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization[3][9].
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cells in their exponential growth phase.
-
Determine cell density using a hemocytometer.
-
Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the isoindoline-1,3-dione derivatives in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Mix thoroughly on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as a direct marker of cell proliferation[1].
Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The incorporated BrdU is then detected using a specific anti-BrdU antibody[1].
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture and treat cells with the isoindoline-1,3-dione derivatives as described in the MTT assay protocol.
-
-
BrdU Labeling:
-
Prepare a 10 µM BrdU labeling solution in the cell culture medium.
-
Remove the compound-containing medium and add the BrdU labeling solution to the cells.
-
Incubate for 1-24 hours at 37°C, depending on the cell type's proliferation rate.
-
-
Fixation, Permeabilization, and DNA Denaturation:
-
Remove the BrdU labeling solution and wash the cells with PBS.
-
Fix the cells with 3.7% formaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with a solution containing Triton X-100.
-
Denature the DNA by treating the cells with 2N HCl to expose the incorporated BrdU.
-
Neutralize the acid with a buffer solution (e.g., 0.1 M sodium borate).
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer.
-
Incubate the cells with an anti-BrdU primary antibody.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
-
Detection and Quantification:
-
Visualize the proliferating cells using fluorescence microscopy or quantify the signal using a microplate reader or flow cytometry.
-
Anti-inflammatory Activity
Isoindoline-1,3-dione derivatives have been extensively investigated for their anti-inflammatory properties[6][8][14][15]. These compounds can modulate the production of inflammatory mediators and inhibit enzymes involved in the inflammatory cascade.
Mechanisms of Action: COX Inhibition and Cytokine Modulation
One of the primary mechanisms of anti-inflammatory action for some isoindoline-1,3-dione derivatives is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2[6][8][14]. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain[6]. Some derivatives show preferential inhibition of COX-2, which is desirable as it may lead to fewer gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms[8].
Furthermore, these compounds can modulate the production of inflammatory cytokines. For instance, thalidomide and its analogs are known to inhibit the release of tumor necrosis factor-α (TNF-α), a potent pro-inflammatory cytokine[1][2][10]. Other derivatives have been shown to suppress TNF-α from monocytes and macrophages and enhance the production of the anti-inflammatory cytokine TGF-β[14].
Structure-Activity Relationships for Anti-inflammatory Derivatives
The anti-inflammatory activity of isoindoline-1,3-dione derivatives can be tuned by modifying their chemical structure. For example, a series of N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones demonstrated significant anti-inflammatory effects, with the nature of the cyclic amino group influencing the activity[8][14]. The incorporation of an acetylenic group has been suggested to increase the selective inhibition of the COX-2 isoform[16].
In Vivo Evaluation of Anti-inflammatory Activity
The carrageenan-induced paw edema model is a widely used and well-established in vivo assay for screening the acute anti-inflammatory activity of new compounds[12][17].
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia (increased sensitivity to pain)[12]. The increase in paw volume is a measure of the inflammatory edema.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Use adult male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (e.g., control, standard drug, and test compound groups), with at least six animals per group.
-
-
Compound Administration:
-
Administer the isoindoline-1,3-dione derivatives orally or intraperitoneally at various doses.
-
The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac).
-
-
Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat immediately before the carrageenan injection (initial volume) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Figure 2: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.
Neuroprotective and Neuromodulatory Activities
The isoindoline-1,3-dione scaffold has emerged as a promising pharmacophore for the development of agents targeting neurodegenerative diseases like Alzheimer's disease. Their neuroprotective effects are often attributed to their ability to inhibit key enzymes involved in neurotransmitter degradation and to mitigate oxidative stress.
Targeting Cholinesterases in Neurodegenerative Diseases
A key pathological feature of Alzheimer's disease is the decline in the levels of the neurotransmitter acetylcholine (ACh). Therefore, inhibiting the enzymes that degrade ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a major therapeutic strategy. Several isoindoline-1,3-dione derivatives have been designed and synthesized as potent inhibitors of these cholinesterases[18][19].
Structure-Activity Relationships for Acetylcholinesterase Inhibitors
The AChE inhibitory activity of isoindoline-1,3-dione derivatives is influenced by the nature of the substituent attached to the nitrogen atom. Often, a linker chain of appropriate length connects the phthalimide ring to another moiety that interacts with the active site of the enzyme. For example, derivatives with an N-benzylpyridinium moiety have shown potent AChE inhibitory activity. The phthalimide group itself is thought to interact with the peripheral anionic site (PAS) of AChE.
| Derivative Type | Target Enzyme | Activity (IC50) | Reference |
| N-benzyl pyridinium hybrids | AChE | 2.1 - 7.4 µM | |
| 2-(diethylaminoalkyl) derivatives | AChE | 0.9 - 19.5 µM | |
| N-benzylpiperazin-1-yl)ethyl derivatives | AChE | 0.91 µM (most active) | |
| Hexahydro-5H-isoxazolo[4,5-f]isoindole-5,7(6H)-dione derivatives | AChE | 4.65 - 12.83 nM | [18] |
In Vitro Evaluation of Acetylcholinesterase Inhibition
Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring cholinesterase activity and screening for inhibitors[11].
Principle: The assay measures the activity of AChE based on the rate of formation of a yellow-colored product. AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm[11].
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare a 10 mM DTNB solution in the phosphate buffer.
-
Prepare a 14 mM ATCI solution in deionized water (prepare fresh daily).
-
Prepare a solution of AChE in the phosphate buffer.
-
Prepare stock solutions of the isoindoline-1,3-dione derivatives in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (in a 96-well plate):
-
Blank: Add 150 µL of phosphate buffer, 10 µL of DTNB, and 10 µL of ATCI.
-
Control (100% activity): Add 140 µL of phosphate buffer, 10 µL of AChE solution, 10 µL of DTNB, and 10 µL of the solvent for the test compound.
-
Test Sample (with inhibitor): Add 140 µL of phosphate buffer, 10 µL of AChE solution, 10 µL of DTNB, and 10 µL of the test compound solution at various concentrations.
-
-
Pre-incubation:
-
Mix the components (except ATCI) in the wells and incubate the plate for 10 minutes at 25°C.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding 10 µL of the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Other Neuroprotective Mechanisms
Beyond cholinesterase inhibition, some isoindoline-1,3-dione derivatives exhibit neuroprotective effects by mitigating oxidative stress[20][21]. They have been shown to increase the viability of neuronal-like cells under oxidative stress, reduce intracellular reactive oxygen species (ROS), and upregulate the expression of NRF2 and associated antioxidant genes[20][21]. Additionally, certain derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine, making them potential therapeutic agents for Parkinson's disease.
Antimicrobial and Other Biological Activities
Antibacterial and Antifungal Properties
A number of isoindoline-1,3-dione derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains[5][17]. The incorporation of various heterocyclic moieties, such as chalcones, pyrazoles, and pyrimidines, into the isoindoline-1,3-dione scaffold has yielded compounds with broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as promising antifungal activity.
Enzyme Inhibition
In addition to cholinesterases and COX enzymes, isoindoline-1,3-dione derivatives have been found to inhibit other enzymes of therapeutic relevance. For example, certain derivatives have shown potent inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II, which are implicated in conditions like glaucoma and epilepsy[18].
Summary and Future Directions
The isoindoline-1,3-dione scaffold has proven to be a remarkably versatile platform for the development of a wide range of biologically active compounds. The journey from the tragic history of thalidomide to the rational design of highly specific and potent therapeutic agents highlights the power of medicinal chemistry to transform a molecule's legacy. The diverse biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects, underscore the continued importance of this structural motif in drug discovery.
Future research in this area will likely focus on several key aspects:
-
Elucidation of Novel Mechanisms of Action: While the role of CRBN in the activity of immunomodulatory derivatives is well-established, the mechanisms of action for other biological activities remain to be fully elucidated.
-
Development of More Selective Agents: The design of derivatives with high selectivity for specific enzyme isoforms or cellular targets will be crucial for improving efficacy and reducing off-target side effects.
-
Exploration of New Therapeutic Applications: The broad spectrum of biological activities suggests that isoindoline-1,3-dione derivatives may have therapeutic potential in a wider range of diseases than currently explored.
-
Advancements in Synthesis and Drug Delivery: The development of more efficient and sustainable synthetic methodologies, as well as novel drug delivery systems, will facilitate the translation of promising lead compounds into clinical candidates.
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An In-Depth Technical Guide to the Role of β-Keto Esters in Pharmaceutical Development
Abstract
β-Keto esters are a cornerstone of synthetic organic chemistry, serving as exceptionally versatile and indispensable building blocks in the construction of complex molecular architectures.[1][2] Their unique structural motif, characterized by a ketone and an ester functionality separated by a methylene group, imparts a dual reactivity profile that medicinal chemists have exploited for decades.[2][3] This guide provides a comprehensive exploration of the synthesis, core reactivity, and strategic application of β-keto esters in modern pharmaceutical development. We will delve into the causality behind key synthetic transformations, from classic condensations to the construction of privileged heterocyclic scaffolds that form the core of numerous marketed drugs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this powerful class of chemical intermediates.
The Fundamental Chemistry of β-Keto Esters: A Duality of Function
The profound utility of β-keto esters in pharmaceutical synthesis stems from two key structural features: the acidity of the α-protons located on the central methylene group and the presence of two distinct carbonyl functionalities. This arrangement facilitates a chemical duality, allowing the molecule to act as both a nucleophile and an electrophile.
-
Active Methylene Group: The protons on the carbon situated between the two carbonyl groups (the α-carbon) are significantly more acidic (pKa ≈ 11 in DMSO) than those of a simple ketone or ester. This is because the resulting carbanion (enolate) is stabilized by resonance, delocalizing the negative charge across both oxygen atoms. This facile generation of a stabilized nucleophile is the primary reason for their versatility in forming new carbon-carbon bonds.[4]
-
Keto-Enol Tautomerism: β-Keto esters exist as a rapid equilibrium between the keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding, forming a six-membered ring. This tautomerism is critical, as the enol can also act as a nucleophile, and the equilibrium can be manipulated by solvent and reaction conditions to control reactivity.
Caption: Logical workflow of the Claisen condensation mechanism.
Experimental Protocol: Synthesis of Ethyl Acetoacetate
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium ethoxide (1.0 eq) in anhydrous ethanol.
-
Addition: Ethyl acetate (2.5 eq), dried over molecular sieves, is added dropwise to the stirred suspension at room temperature.
-
Reaction: After the addition is complete, the mixture is heated to reflux for 2-3 hours. A thick precipitate will form.
-
Workup: The reaction is cooled, and the excess ethanol is removed under reduced pressure. The resulting solid is dissolved in water and acidified with dilute acetic acid until the pH is ~5.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed by rotary evaporation, and the crude ethyl acetoacetate is purified by fractional distillation under reduced pressure.
2.2. Transesterification: Diversifying the Ester Moiety
Transesterification is a powerful and efficient method for converting a readily available β-keto ester (like methyl or ethyl acetoacetate) into a different ester. [1][2]This is particularly useful for introducing complex alcohol fragments or chiral auxiliaries. The reaction can be catalyzed by acids (e.g., BF3·OEt2), bases, or enzymes like Candida antarctica lipase B (CALB) for highly chemo- and stereoselective transformations. [3][8]The ability to selectively transesterify β-keto esters over other ester types is a significant advantage, likely proceeding through a chelated 6-membered transition state. [1]
Strategic Reactions for Pharmaceutical Intermediate Synthesis
The true power of β-keto esters lies in their subsequent transformations, which allow for the construction of a vast array of molecular scaffolds.
3.1. Acetoacetic Ester Synthesis: Alkylation and Decarboxylation
This classic sequence is a robust method for preparing substituted methyl ketones. [5]It leverages the acidity of the α-proton for alkylation, followed by a simple hydrolysis and decarboxylation sequence.
-
Alkylation: The β-keto ester is treated with a base (e.g., NaOEt) to generate the enolate, which then undergoes an SN2 reaction with an alkyl halide to form a C-C bond at the α-position. [6]2. Hydrolysis & Decarboxylation: The alkylated β-keto ester is then hydrolyzed under acidic or basic conditions to the corresponding β-keto acid. [6]This intermediate is unstable and, upon gentle heating, readily loses CO₂ through a six-membered cyclic transition state to yield the final ketone product. [5][6]This decarboxylation step is often clean and high-yielding, making the overall transformation highly efficient for adding a three-carbon "acetone" unit. [5]
Caption: A logical workflow for creating ketones via alkylation and decarboxylation.
3.2. Synthesis of Heterocycles: Building Privileged Scaffolds
β-Keto esters are preeminent starting materials for synthesizing heterocyclic compounds, which constitute the core of a large percentage of all pharmaceuticals. [4][7]
This multi-component reaction is a highly efficient method for producing dihydropyridines (DHPs) and pyridines. [8][9]The classic Hantzsch synthesis involves a one-pot condensation of an aldehyde, ammonia, and two equivalents of a β-keto ester. [9][10] Pharmaceutical Significance: The resulting 1,4-dihydropyridine scaffold is the core of an important class of L-type calcium channel blockers used to treat hypertension, including blockbuster drugs like Amlodipine and Nifedipine . [9]The initial DHP product can be easily oxidized to the corresponding aromatic pyridine, further expanding its synthetic utility. [9]
Caption: Key components and products of the Hantzsch pyridine synthesis.
-
Setup: To a round-bottom flask, add the aldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and a suitable solvent such as ethanol.
-
Reagent Addition: Add ammonium acetate (1.2 eq) to the mixture.
-
Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often crystallizes directly from the solution. If not, slowly add cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol/water, and dry. Recrystallize from ethanol to obtain the pure 1,4-dihydropyridine derivative.
The Biginelli reaction is another powerful, acid-catalyzed three-component reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). [11]It involves the one-pot condensation of an aldehyde, a β-keto ester (like ethyl acetoacetate), and urea or thiourea. [12] Pharmaceutical Significance: The DHPM scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including antiviral, antihypertensive, and anticancer properties. The kinesin Eg5 inhibitor Monastrol is a well-known example of a bioactive molecule synthesized via the Biginelli reaction. [11]
| Component | Role in Biginelli Reaction |
|---|---|
| Aldehyde | Provides the C4 carbon and its substituent. |
| β-Keto Ester | Forms the C5-C6 bond and the ester/carboxyl group at C5. |
| Urea/Thiourea | Provides the N1-C2-N3 backbone of the pyrimidine ring. |
-
Setup: In a 100 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).
-
Catalyst Addition: Add ethanol (20 mL) as the solvent, followed by a catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of concentrated HCl or Yb(OTf)₃). [11]3. Reaction: Attach a reflux condenser and heat the mixture to reflux with stirring for 3-4 hours.
-
Isolation: Cool the reaction mixture in an ice bath. The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if needed.
Conclusion: The Enduring Legacy and Future of β-Keto Esters
From their discovery to the present day, β-keto esters have remained one of the most reliable and versatile synthons in the arsenal of the pharmaceutical chemist. Their unique combination of an acidic methylene group and dual carbonyl reactivity provides a direct and efficient entry into complex carbon skeletons and, most critically, into the nitrogen-containing heterocyclic cores that dominate modern pharmacopoeias. The continued development of novel synthetic methods, including asymmetric catalysis and green chemistry approaches for reactions like the Hantzsch and Biginelli syntheses, ensures that β-keto esters will continue to be central to the development of next-generation therapeutics. [13]Their ability to serve as key intermediates in the synthesis of everything from cardiovascular drugs to antithyroid agents underscores their immense and lasting impact on human health. [11][13]
References
- What are the uses and synthesis of Ethyl acetoacet
- Sourcing High-Quality Ethyl Acetoacetate for Pharmaceutical Intermedi
- β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - NIH.
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- b-Ketoesters as a valuable tool for the synthesis of complex natural products.
- Hantzsch Pyridine Synthesis Definition - Organic Chemistry II Key Term | Fiveable.
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- 19.15 A Claisen Condensation Forms a β-Keto Ester - Chemistry LibreTexts.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate
Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate (CAS No: 88150-78-8). It details a robust and high-yield protocol, explains the underlying chemical principles, and discusses the compound's critical role as a pharmaceutical intermediate. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction and Significance
This compound is a key organic intermediate with significant applications in the pharmaceutical industry.[1] Its molecular structure, featuring a phthalimide-protected ethanolamine side chain attached to an ethyl acetoacetate core, makes it a versatile building block for more complex molecules.[2][3]
The primary application of this compound is as a crucial precursor in the synthesis of Amlodipine, a widely prescribed medication for treating hypertension and angina.[3][4][5] Beyond this established role, the unique structural motifs of the molecule have led to its investigation in broader medicinal chemistry contexts, including the development of novel antiviral, anti-inflammatory, and anticancer agents.[1][2] This guide provides a detailed, field-proven protocol for its synthesis, ensuring high yield and purity.
Compound Profile:
-
IUPAC Name: this compound
-
Synonyms: Ethyl-4(2-Phthalimido Ethoxy)Acetoacetate, 4-(2-PhthaliMidoethoxy)acetoacetic Acid Ethyl Ester[3][4][6]
Synthesis Strategy and Workflow
The selected synthetic route is a classic and highly efficient Williamson ether synthesis . This strategy is predicated on the reaction between an alkoxide and an organohalide. In this specific protocol, the hydroxyl group of N-(2-hydroxyethyl)phthalimide is deprotonated by a strong, non-nucleophilic base, sodium hydride (NaH), to form a potent sodium alkoxide nucleophile. This alkoxide subsequently displaces the chloride from ethyl 4-chloroacetoacetate in an Sɴ2 reaction to form the desired ether linkage.
This method is chosen for its reliability, high yield (typically >90%), and straightforward execution, making it highly suitable for both academic research and process development settings.[4]
Caption: Overall workflow for the synthesis of the target compound.
Materials, Reagents, and Equipment
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Recommended Purity | Notes |
| N-(2-hydroxyethyl)phthalimide | 3891-07-4 | 191.18 | >98% | Must be thoroughly dried before use. |
| Sodium Hydride (NaH) | 7646-69-7 | 24.00 | 60% dispersion in oil | Handle under inert atmosphere. |
| Ethyl 4-chloroacetoacetate | 638-07-3 | 164.59 | >97% | Store in a cool, dry place. |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | >99.9% | Use freshly distilled or from a solvent system. |
| Toluene | 108-88-3 | 92.14 | Reagent Grade | For extraction. |
| Sodium Chloride (NaCl) | 7647-14-5 | 58.44 | ACS Grade | For preparing brine solution. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Reagent Grade | For drying the organic layer. |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Thermometer and cooling bath (ice-salt or cryo-cooler)
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon) with bubbler
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Detailed Experimental Protocol
This protocol is adapted from established procedures with a demonstrated high yield of 93%.[4]
Step 1: Reaction Setup and Alkoxide Formation
-
Assemble a dry three-neck flask equipped with a magnetic stirrer, thermometer, and a nitrogen/argon inlet.
-
Add 2400 mL of anhydrous tetrahydrofuran (THF) to the flask.
-
Begin stirring and cool the solvent to below -10°C using a cooling bath.
-
Causality Insight: Low temperature is crucial to control the highly exothermic reaction between NaH and the alcohol and to prevent potential side reactions.
-
-
Once the temperature is stable, carefully add 750 g of N-(2-hydroxyethyl)phthalimide to the cold THF.
-
In portions, add 345 g of sodium hydride (60% dispersion in oil). Maintain slow stirring.
-
Expertise Note: Hydrogen gas is evolved during this step. Ensure the reaction is conducted in a well-ventilated fume hood and that the gas outlet is properly vented.
-
-
Stir the resulting suspension at -10°C for 30 minutes to ensure complete formation of the sodium alkoxide. The mixture will appear as a thick slurry.
Step 2: Nucleophilic Substitution (Ether Formation)
-
Fit a dropping funnel to the flask containing the alkoxide suspension.
-
Slowly add 732 g of ethyl 4-chloroacetoacetate dropwise over 1.5 to 2 hours.
-
Carefully monitor the internal temperature throughout the addition, ensuring it does not rise above 0°C.
-
Causality Insight: Controlling the temperature prevents the elimination of HCl from ethyl 4-chloroacetoacetate and other potential side reactions, maximizing the yield of the desired Sɴ2 product.
-
Step 3: Reaction Progression
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.
-
Raise the temperature to 28-32°C (a gentle water bath may be used) and maintain it for 5-6 hours to drive the reaction to completion.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (N-(2-hydroxyethyl)phthalimide) is no longer visible.
Step 4: Work-up and Product Isolation
-
Cool the reaction mixture in an ice bath. Cautiously quench the reaction by slowly adding water to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel and add 2500 mL of toluene. Add 2500 mL of water and shake.
-
Allow the layers to separate and remove the lower aqueous layer.
-
Wash the organic (toluene) layer five times with a 4% brine solution (2500 mL each time).
-
Trustworthiness Check: The repeated brine washes are critical for removing residual THF, salts, and other water-soluble impurities, which is essential for obtaining a high-purity final product.
-
-
Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. The final product, this compound, is obtained as a yellow oil.[4]
Reaction Mechanism
The synthesis proceeds via a two-step Williamson ether synthesis mechanism.
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The Versatile Building Block: Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate in Complex Molecule Synthesis
Application Note
Introduction: Unpacking a Multifunctional Synthetic Intermediate
Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate is a highly functionalized organic molecule of significant interest to researchers in medicinal chemistry and drug development.[1] Its structure is characterized by three key features that make it a powerful and versatile building block:
-
A β-Ketoester Moiety: This functional group is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling a wide range of reactions such as alkylations, acylations, and, most notably, condensations to form heterocyclic systems.
-
A Phthalimide-Protected Primary Amine: The phthalimide group serves as a robust and stable protecting group for a primary amine. This allows the other reactive sites of the molecule to be manipulated without interference from the highly nucleophilic amine. The phthalimide group can be cleanly removed under specific conditions late in a synthetic sequence to reveal the primary amine, which is a common pharmacophore in many active pharmaceutical ingredients (APIs).
-
An Ether Linkage: The ethoxy bridge provides spacing and flexibility between the reactive ketoester and the protected amine, a common strategy in drug design to achieve optimal binding to biological targets.
Due to these features, this compound is primarily recognized as a key intermediate in the synthesis of 1,4-dihydropyridine calcium channel blockers, most notably Amlodipine.[2]
Molecular Profile:
| Property | Value |
| CAS Number | 88150-75-8[3] |
| Molecular Formula | C₁₆H₁₇NO₆[4] |
| Molecular Weight | 319.31 g/mol [4] |
| IUPAC Name | ethyl 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate[4] |
| Synonyms | Ethyl-4(2-Phthalimido Ethoxy)Acetoacetate, Amlodipine Impurity S[4] |
Primary Application: Synthesis of Amlodipine via Hantzsch Pyridine Synthesis
The most prominent application of this compound is in the construction of the dihydropyridine core of Amlodipine, a widely used medication for hypertension and angina.[5][6] The key transformation is the Hantzsch pyridine synthesis, a classic multi-component reaction that efficiently builds the dihydropyridine ring.[7][8][9]
Scientific Rationale and Strategy
The Hantzsch synthesis involves the condensation of a β-ketoester (in this case, our title compound), an aldehyde (2-chlorobenzaldehyde), and a nitrogen source, which is typically ammonia or an equivalent like an enamine (methyl 3-aminocrotonate).[10][11]
The overall strategy involves two main stages:
-
Ring Formation: A three-component condensation to form the phthalimide-protected Amlodipine precursor, often referred to as "phthaloyl amlodipine".
-
Deprotection: Removal of the phthalimide group to unmask the primary aminoethoxy side chain, yielding Amlodipine base.
The phthalimide protecting group is ideal for this synthesis because it is stable to the slightly acidic or neutral conditions of the Hantzsch reaction and can be selectively removed later without cleaving the ester groups on the dihydropyridine ring.
Caption: Workflow for Amlodipine Synthesis.
Experimental Protocols
Protocol 1: Synthesis of Phthaloyl Amlodipine
This protocol details the Hantzsch condensation to form the protected Amlodipine intermediate. It is adapted from procedures outlined in the patent literature, which provides a robust and scalable method.[12][13]
Materials:
-
This compound
-
2-Chlorobenzaldehyde
-
Methyl 3-aminocrotonate
-
Isopropyl alcohol
-
Acetic acid
-
Piperidine
Procedure:
-
To a solution of this compound (1 equivalent) in isopropyl alcohol, add 2-chlorobenzaldehyde (1.1 equivalents).
-
With stirring at room temperature (20-30°C), add catalytic amounts of acetic acid and piperidine. The piperidine acts as a base to catalyze the initial Knoevenagel condensation between the aldehyde and one of the β-ketoester species.
-
Stir the reaction mixture for 9-10 hours at 20-30°C. Monitor the formation of the Knoevenagel intermediate by Thin Layer Chromatography (TLC).
-
Add methyl 3-aminocrotonate (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to 55-60°C and stir for approximately 7-8 hours. The reaction progress should be monitored by TLC until the starting materials are consumed.
-
Once the reaction is complete, cool the mixture to below 25°C.
-
Add glacial acetic acid to facilitate the precipitation of the product.
-
Cool the mixture to 0-5°C and hold at this temperature for 5 hours to maximize crystallization.
-
Filter the resulting solid, wash the filter cake with cold isopropyl alcohol, and dry under reduced pressure to yield phthaloyl amlodipine.
Expected Outcome: The product, 3-ethyl 5-methyl 4-(2-chlorophenyl)-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) ethoxy] methyl}-6-methyl-1,4-dihydro-3,5-pyridine dicarboxylate, is typically obtained as a crystalline solid with a yield of 75-85%.[12][13]
Protocol 2: Deprotection to Amlodipine Base
The final step is the removal of the phthalimide group. This is typically achieved by hydrazinolysis or, more commonly in industrial processes, using a primary amine like methylamine.[5]
Materials:
-
Phthaloyl Amlodipine (from Protocol 1)
-
Aqueous methylamine (e.g., 40% solution)
-
A protic solvent (e.g., ethanol or methanol)
Procedure:
-
Suspend the phthaloyl amlodipine in a suitable protic solvent such as ethanol.
-
Add aqueous methylamine solution (a molar excess) to the suspension.
-
Stir the reaction at a controlled temperature, typically between 20-50°C.
-
The reaction progress can be monitored by TLC, watching for the disappearance of the starting material and the appearance of the more polar Amlodipine spot.
-
Upon completion, the reaction mixture is typically worked up by adding water and extracting the product into an organic solvent. The byproduct, N,N'-dimethylphthalamide, is water-soluble and remains in the aqueous phase.
-
The organic layer is then washed, dried, and concentrated under reduced pressure to yield Amlodipine base, which can be further purified by crystallization or converted directly to a salt like the besylate.[5]
Potential and Exploratory Applications
While the synthesis of Amlodipine is its primary use, the structural motifs within this compound suggest its potential as a building block for other complex molecules.
Synthesis of Substituted Pyrroles
The β-ketoester functionality is a viable starting material for the Knorr pyrrole synthesis or the Paal-Knorr pyrrole synthesis .[14][15][16] In a hypothetical Knorr-type synthesis, the title compound could react with an α-amino ketone. The challenge lies in the self-condensation of the α-amino ketone, which usually requires it to be generated in situ.[14] A more straightforward approach might be a Paal-Knorr type reaction where the 1,4-dicarbonyl precursor would need to be synthesized first from the title compound. This remains an area for synthetic exploration.
Caption: Conceptual Knorr Pyrrole Synthesis.
Conceptual Pathway to GABA Analogs
γ-Aminobutyric acid (GABA) is a major inhibitory neurotransmitter, and its analogs are important therapeutic agents.[9] The structure of the title compound contains a masked amino group and a four-carbon backbone (from the butanoate chain) that could conceptually be elaborated into a GABA analog. A hypothetical synthetic route could involve:
-
Reduction of the ketone at the 3-position.
-
Hydrolysis of the ethyl ester.
-
Removal of the phthalimide protecting group to reveal the primary amine.
This sequence would generate a γ-amino-β-hydroxy acid derivative. While no specific literature demonstrates this pathway with the title compound, it highlights the synthetic potential embedded in its structure for creating conformationally restricted or substituted GABA analogs.[17]
References
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-
Amlodipine, UK-4834011, Norvasc(as besylate). Drug Synthesis Database. Available from: [Link]
- Process for making amlodipine, derivatives thereof, and precursors therefor. Google Patents; EP1345901A2.
- Intermediate for the synthesis of amlodipine, preparation process and corresponding utilization. Google Patents; EP1125924B1.
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Knorr pyrrole synthesis. Wikipedia. Available from: [Link]
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Learning from the Hantzsch synthesis. ACS Publications. Available from: [Link]
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Hantzsch pyridine synthesis. Wikipedia. Available from: [Link]
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Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available from: [Link]
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Levandovskiy, I. A., Sharapa, D. I., Shamota, T. V., Rodionov, V. N., & Shubina, T. E. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future medicinal chemistry, 3(2), 223–241. Available from: [Link]
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Knorr Pyrrole Synthesis of Knorr's Pyrrole. YouTube. Available from: [Link]
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Hantzsch pyridine synthesis - overview. ChemTube3D. Available from: [Link]
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Putri, E. N., Mustika, M., & Asra, R. (2020). The Review: The Discovery and Development of Amlodipine Drug. Scientia 10(1). Available from: [Link]
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Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available from: [Link]
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Ethyl 4-(2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy)-3-oxobutanoate. PubChem. Available from: [Link]
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Ethyl 4-(2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy)-3-oxobutanoate. PubChem. Available from: [Link]
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Ethyl 4-(2-(1, 3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate, min 85%, 100 mg. Bio-Active. Available from: [Link]
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The Versatile Scaffolding of Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate in Medicinal Chemistry: Application Notes and Protocols
Introduction: In the landscape of contemporary drug discovery and medicinal chemistry, the strategic design and utilization of versatile molecular building blocks are paramount. Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate, a molecule integrating the biologically significant phthalimide group with a reactive β-keto ester moiety, represents a cornerstone intermediate for the synthesis of a diverse array of heterocyclic compounds with therapeutic potential. This guide provides an in-depth exploration of its applications, supported by detailed experimental protocols, for researchers, scientists, and drug development professionals.
Core Chemical Attributes and Significance
This compound is a key intermediate in pharmaceutical research and organic synthesis. Its structure is characterized by the presence of a dioxoisoindoline (phthalimide) group, which is a well-known pharmacophore found in various bioactive molecules, including anticancer and anti-inflammatory agents. The reactivity of this compound allows for the generation of a wide range of derivatives, making it a valuable tool in the synthesis of complex organic molecules.
| Property | Value |
| IUPAC Name | ethyl 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate |
| CAS Number | 88150-75-8 |
| Molecular Formula | C16H17NO6 |
| Molecular Weight | 319.31 g/mol |
The phthalimide moiety is of particular interest due to its established role in medicinal chemistry. It is a structural component of thalidomide and its immunomodulatory analogues, lenalidomide and pomalidomide, which are used in the treatment of various cancers. The isoindoline-1,3-dione structure can interact with enzymes and receptors, leading to a range of biological effects.
Application I: Synthesis of Dihydropyridine-Based Calcium Channel Blockers - The Amlodipine Archetype
One of the most prominent applications of this compound is as a pivotal precursor in the synthesis of dihydropyridine-based calcium channel blockers, exemplified by the widely prescribed antihypertensive drug, Amlodipine. The synthesis leverages the classical Hantzsch pyridine synthesis, a multi-component reaction that efficiently constructs the dihydropyridine core.
Mechanistic Rationale
The Hantzsch synthesis involves the condensation of an aldehyde, a β-keto ester, and a nitrogen donor. In the synthesis of the phthalimido-protected precursor of Amlodipine, this compound serves as a specialized β-keto ester. Its reaction with a substituted benzaldehyde and another enamine intermediate leads to the formation of the dihydropyridine ring. The phthalimido group acts as a protecting group for the primary amine that is ultimately required in the final Amlodipine structure.
Caption: Workflow for Phthalimido-Amlodipine Synthesis.
Detailed Experimental Protocol: Synthesis of Phthalimido-Amlodipine
This protocol outlines the synthesis of the phthalimido-protected precursor to Amlodipine.
Materials:
-
This compound
-
o-Chlorobenzaldehyde
-
Methyl 3-aminocrotonate
-
Isopropanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Crystallization dish
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1 equivalent), o-chlorobenzaldehyde (1 equivalent), and methyl 3-aminocrotonate (1 equivalent) in isopropanol.
-
Reaction Execution: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The product, phthalimido-amlodipine, will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold isopropanol. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol.
Deprotection to Amlodipine: The resulting phthalimido-amlodipine can be deprotected to yield Amlodipine by treatment with hydrazine hydrate or an aqueous solution of methylamine.
Application II: Synthesis of Biologically Active Pyrazole Derivatives
The β-keto ester functionality of this compound also makes it an excellent substrate for the synthesis of pyrazole derivatives. Pyrazoles are a class of heterocyclic compounds known for a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The Knorr pyrazole synthesis provides a straightforward method for this transformation.
Mechanistic Rationale
The Knorr pyrazole synthesis involves the condensation of a β-dicarbonyl compound, such as our title compound, with a hydrazine derivative. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. The choice of substituted hydrazines allows for the introduction of diversity at the N1 position of the pyrazole ring.
Caption: Synthesis of a Pyrazolone Derivative.
Detailed Experimental Protocol: Synthesis of a Phthalimido-Functionalized Pyrazolone
This protocol describes a general procedure for the synthesis of a pyrazolone derivative from this compound.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol. Add hydrazine hydrate (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Reaction Execution: Heat the reaction mixture to reflux with stirring. Monitor the progress of the reaction using TLC.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The pyrazolone product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the desired phthalimido-functionalized pyrazolone.
The resulting pyrazolone derivative can then be subjected to a variety of biological assays to evaluate its potential as an anti-inflammatory, analgesic, or anticancer agent. Further structural modifications can be performed on the pyrazolone ring or the phthalimide moiety to explore structure-activity relationships.
Conclusion
This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its unique structure, combining a reactive β-keto ester with the biologically significant phthalimide group, allows for the efficient synthesis of diverse heterocyclic scaffolds. The detailed protocols provided for the synthesis of dihydropyridine and pyrazole derivatives underscore its utility in constructing molecules with proven and potential therapeutic applications. This guide serves as a foundational resource for researchers aiming to leverage this powerful building block in their drug discovery endeavors.
References
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- Chem-Impex. (n.d.). Ethyl 4-(1,3-Dioxoisoindolin-2-Yl)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9840027, Ethyl 4-(2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy)
- PrepChem. (n.d.). Preparation of ethyl 4-[2-(phthalimido)
- Veeprho. (n.d.). Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)
- BenchChem. (n.d.). Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)
- Wikipedia. (2023, December 28). Hantzsch pyridine synthesis. Wikipedia.
- Esteve, J. C., & Coppi, L. (2001). Intermediate for the synthesis of amlodipine, preparation process and corresponding utilization.
- Almeida, M. L., Oliveira, M. C. V. A., Pitta, I. R., & Pitta, M. G. R. (2020). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Organic Synthesis, 17(4), 252–270.
- Sharma, U., Kumar, P., Kumar, N., & Singh, B. (2010). Recent advances in the chemistry of phthalimide analogues and their therapeutic potential. Mini-reviews in medicinal chemistry, 10(8), 678–704.
- Man, H.-W., Schafer, P., Wong, L. M., Patterson, R. T., Corral, L. G., Raymon, H., Blease, K., Leisten, J., Shirley, M. A., Tang, Y., Babusis, D. M., Chen, R., Stirling
Application Notes and Protocols for Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate
Introduction: A Versatile Building Block in Medicinal Chemistry and Beyond
Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate is a key organic intermediate, notable for its bifunctional nature, incorporating both a β-keto ester moiety and a phthalimide-protected amino group. This unique structural arrangement makes it a highly valuable precursor in the synthesis of complex heterocyclic molecules and pharmacologically active agents. Its most prominent application lies in its role as a crucial intermediate in the industrial synthesis of Amlodipine, a widely prescribed calcium channel blocker for the treatment of hypertension and angina.[1][2]
The phthalimide group serves as a stable protecting group for the primary amine, a feature leveraged from the well-established Gabriel synthesis, which allows for the selective formation of primary amines while avoiding over-alkylation.[3] The β-keto ester functionality, on the other hand, is a versatile handle for constructing carbon-carbon and carbon-nitrogen bonds, most notably in cyclization reactions such as the Hantzsch dihydropyridine synthesis.[4][5][6]
Beyond its established role in Amlodipine synthesis, the structural motifs present in this compound suggest a broader potential in medicinal chemistry. Phthalimide derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][7][8][9] Similarly, β-keto esters are recognized as important pharmacophores and have been explored for their potential as antibacterial agents.[3][5][10][11][12]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and key applications of this versatile molecule. The protocols are designed to be self-validating, with an emphasis on the mechanistic rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 88150-75-8 | [2][13][14][15][16][17] |
| Molecular Formula | C₁₆H₁₇NO₆ | [13][14][18] |
| Molecular Weight | 319.31 g/mol | [9][15][18] |
| IUPAC Name | ethyl 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate | [9][18] |
| Synonyms | Ethyl-4(2-Phthalimido Ethoxy)Acetoacetate, 4-(2-Phthalimidoethoxy)acetoacetic Acid Ethyl Ester, Amlodipine Impurity 7 | [2][9] |
| Appearance | Yellow Oil | [14] |
| Storage Temperature | 2-8°C | [14] |
Synthesis Protocol: Williamson Ether Synthesis Approach
The most common and efficient synthesis of this compound involves a Williamson ether synthesis. This reaction proceeds via an SN2 mechanism where the alkoxide generated from N-(2-hydroxyethyl)phthalimide acts as a nucleophile, attacking the electrophilic carbon of ethyl 4-chloroacetoacetate.
Reaction Scheme
Caption: Williamson Ether Synthesis of the target compound.
Step-by-Step Protocol
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-(2-hydroxyethyl)phthalimide (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred suspension.
-
Rationale: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group of N-(2-hydroxyethyl)phthalimide to form the corresponding alkoxide. The use of a non-nucleophilic base is crucial to prevent side reactions with the electrophile.
-
-
Reaction: After the evolution of hydrogen gas ceases (approximately 30 minutes), add a solution of ethyl 4-chloroacetoacetate (1.05 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Rationale: The dropwise addition helps to control the exothermic reaction and minimize the formation of byproducts.
-
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Rationale: Quenching with a mild acid source like ammonium chloride neutralizes the excess sodium hydride and the alkoxide.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Rationale: Washing removes any remaining inorganic salts and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow oil.
Purification
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Characterization
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.85 (m, 2H, Ar-H), 7.72 (m, 2H, Ar-H), 4.19 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.95 (t, J=5.5 Hz, 2H, -CO-CH₂-O-), 3.88 (t, J=5.5 Hz, 2H, N-CH₂-), 3.45 (s, 2H, -O-CH₂-CO-), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 201.8, 168.2, 167.1, 134.1, 132.0, 123.4, 68.0, 67.2, 61.5, 49.3, 37.8, 14.1.
-
IR (KBr, cm⁻¹): ν 3440, 2980, 1772 (imide C=O), 1715 (imide and keto C=O), 1612, 1425, 1395, 1260, 1150, 1040.
-
Mass Spectrometry (ESI-MS): m/z 320.1 [M+H]⁺, 342.1 [M+Na]⁺.
Application in the Synthesis of Amlodipine
This compound is a cornerstone in the Hantzsch synthesis of the dihydropyridine core of Amlodipine.
Hantzsch Dihydropyridine Synthesis: Mechanism
The Hantzsch synthesis is a multi-component reaction that, in this context, involves the condensation of an aldehyde (2-chlorobenzaldehyde), a β-keto ester (our title compound), and an enamine (methyl 3-aminocrotonate). The reaction proceeds through a series of steps including Knoevenagel condensation and Michael addition, ultimately leading to the formation of the dihydropyridine ring.
Caption: Hantzsch synthesis of Phthalimidoamlodipine.
Protocol for Phthalimidoamlodipine Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol or toluene.[14][19]
-
Addition of Reagents: Add 2-chlorobenzaldehyde (1.0 eq) and methyl 3-aminocrotonate (1.0 eq) to the solution.[6]
-
Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, and a weak base, like piperidine.[14]
-
Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C depending on the solvent) and maintain for 12-24 hours.[6][19] Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture. The product, phthalimidoamlodipine, may precipitate upon cooling or after the addition of a non-polar solvent like hexane.[6] The crude solid can be collected by filtration and purified by recrystallization from a suitable solvent system, such as dichloromethane/n-hexane or ethyl acetate.[6][20]
Alternative Research Applications
The inherent chemical functionalities of this compound and its derivatives suggest their potential in broader research areas beyond Amlodipine synthesis.
-
Anti-inflammatory Agents: Phthalimide derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and down-regulating the expression of inducible nitric oxide synthase (iNOS).[4][7] The title compound could serve as a scaffold for the development of novel anti-inflammatory agents.
-
Antimicrobial Activity: Both β-keto esters and phthalimide moieties have been independently investigated for their antimicrobial activities.[3][5][8][10][11][12] Studies have shown that certain β-keto ester analogues exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including pathogenic strains like Staphylococcus aureus and Pseudomonas aeruginosa.[3][5] This suggests that derivatives of the title compound could be explored as potential new antimicrobial agents.
-
Antimalarial Drug Discovery: N-substituted phthalimide derivatives have been designed and synthesized as inhibitors of the Plasmodium falciparum cytochrome bc₁ complex, a key target in antimalarial drug development.[1] The phthalimidoethoxy moiety of the title compound could be incorporated into novel structures aimed at combating malaria.
Safety and Handling
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).
References
- Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. (2017). Bioorganic & Medicinal Chemistry, 25(13), 3484-3491.
- Rojas-Altuve, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(18), 6729.
- Process for the preparation of pure amlodipine. (2006). Google Patents.
- Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. (2017). Bioorganic & Medicinal Chemistry, 25(13), 3484-3491.
- Phthalimide Derivatives with Bioactivity against Plasmodium falciparum: Synthesis, Evaluation, and Computational Studies Involving bc1 Cytochrome Inhibition. (2018). ACS Omega, 3(8), 9584-9595.
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This compound. (n.d.). American Elements. Retrieved January 3, 2026, from [Link]
- Process for preparing amlodipine. (2007). Google Patents.
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- Denis, A., et al. (2000). Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides. Bioorganic & Medicinal Chemistry Letters, 10(17), 2019-2022.
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Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). ResearchGate. Retrieved January 3, 2026, from [Link]
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SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PHTHALIMIDE DERIVATIVES. (2022). JETIR. Retrieved January 3, 2026, from [Link]
- Process for determining the purity of amlodipine. (2005). Google Patents.
- Process for the preparation of anti-ischemic and anti-hypertensive drug amlodipine besylate. (2004). Google Patents.
- An improved process for the preparation of amlodipine free base and acid addition salts thereof. (2011). Google Patents.
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This compound | CAS 88150-75-8. (n.d.). Veeprho. Retrieved January 3, 2026, from [Link]
-
Ethyl 4-(2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy)-3-oxobutanoate. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
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This compound | CAS 88150-75-8. (n.d.). Veeprho. Retrieved January 3, 2026, from [Link]
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The Crucial Role of Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate in Amlodipine Synthesis: A Detailed Guide for Pharmaceutical Researchers
This comprehensive guide provides an in-depth exploration of the synthesis and application of a pivotal, yet often challenging, intermediate in the manufacturing of Amlodipine: Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate . Amlodipine, a widely prescribed calcium channel blocker for the treatment of hypertension and angina, is synthesized through the elegant and time-tested Hantzsch pyridine synthesis. The successful execution of this multi-component reaction hinges on the purity and timely preparation of its precursors, among which the title compound plays a critical role.
This document is intended for researchers, scientists, and drug development professionals. It will not only detail the step-by-step protocols for the synthesis of this key intermediate and its subsequent conversion to Amlodipine but also delve into the mechanistic rationale behind the procedural choices, potential pitfalls, and strategies for impurity control.
Strategic Overview of Amlodipine Synthesis via the Phthalimido Route
The synthesis of Amlodipine is a classic example of the Hantzsch 1,4-dihydropyridine synthesis, a one-pot condensation reaction involving an aldehyde (2-chlorobenzaldehyde), a β-ketoester (in this case, our title intermediate), and an enamine (methyl 3-aminocrotonate).[1][2] The use of this compound serves a dual purpose: it provides the necessary carbon backbone for one side of the dihydropyridine ring and incorporates a protected aminoethoxy side chain, which is a key structural feature of Amlodipine. The phthalimido group acts as an effective protecting group for the primary amine, preventing unwanted side reactions during the Hantzsch condensation and allowing for its selective deprotection in the final step of the synthesis.
The overall synthetic workflow can be visualized as a three-stage process:
Sources
Unmasking the Amine: A Detailed Guide to Phthalimide Deprotection Strategies
Introduction: The Phthalimide Group as a Guardian of Primary Amines
In the intricate world of organic synthesis, particularly in pharmaceutical and peptide chemistry, the protection of reactive functional groups is paramount to achieving desired molecular architectures. The phthalimide group stands as a stalwart guardian for primary amines.[1] Its utility, famously highlighted in the Gabriel synthesis, stems from its ability to function as a surrogate for the ammonia anion (H₂N⁻), preventing the common issue of over-alkylation that plagues direct reactions with ammonia.[2][3] The robustness of the phthalimide group under a wide array of synthetic conditions makes it a reliable choice; however, this very stability necessitates carefully chosen and optimized methods for its removal to liberate the desired primary amine.[1][4]
The selection of a deprotection strategy is not a one-size-fits-all decision. It is a critical choice dictated by the overall molecular landscape of the substrate, including the presence of other sensitive functional groups, and the desired scale and purity of the final product.[1] This guide provides an in-depth exploration of the most prevalent and effective methods for phthalimide deprotection, offering detailed mechanistic insights, step-by-step protocols, and a comparative analysis to empower researchers in making informed experimental choices.
Core Deprotection Strategies: A Mechanistic Overview
The cleavage of the N-alkylphthalimide bond can be accomplished through several distinct chemical pathways. The most common strategies involve nucleophilic attack at the carbonyl carbons of the imide ring, leading to its opening and the eventual release of the primary amine.
Caption: General workflow of the Gabriel Synthesis.
Hydrazinolysis: The Ing-Manske Procedure
The most widely employed method for phthalimide cleavage is the Ing-Manske procedure, which utilizes hydrazine (N₂H₄), typically as its hydrate, in an alcoholic solvent like ethanol or methanol.[2][5][6] This method is favored for its generally mild, neutral conditions and high efficiency.[5][6]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The highly nucleophilic hydrazine attacks one of the imide's carbonyl carbons, leading to the opening of the five-membered ring.[7] A subsequent intramolecular cyclization occurs, where the terminal nitrogen of the hydrazine moiety attacks the second carbonyl group. This forms a highly stable, six-membered phthalhydrazide ring and liberates the primary amine.[3][7] The precipitation of the phthalhydrazide byproduct from the reaction mixture is a key thermodynamic driving force for this reaction.[2][3][8]
Caption: Mechanism of phthalimide deprotection via hydrazinolysis.
Advantages:
-
Generally high yields.
-
Mild and neutral reaction conditions, compatible with many functional groups.[5]
-
The insoluble phthalhydrazide byproduct can often be easily removed by filtration.[9]
Disadvantages:
-
Hydrazine is highly toxic and a potential carcinogen, requiring careful handling.
-
The phthalhydrazide byproduct can sometimes be challenging to completely remove from the desired amine product, especially on a large scale.[2][3]
-
The conditions, while milder than strong acid/base hydrolysis, can still be considered harsh for exceptionally delicate substrates.[3]
Acidic and Basic Hydrolysis
Historically, strong acids (e.g., H₂SO₄, HCl) or strong bases (e.g., NaOH, KOH) were used to hydrolyze the N-alkylphthalimide.[1][10]
-
Acidic Hydrolysis: This method requires prolonged heating under strongly acidic conditions.[1] The imide is hydrolyzed to phthalic acid and the primary amine, which is liberated as its ammonium salt.
-
Basic Hydrolysis: Saponification with a strong base also cleaves the imide, forming the salt of phthalic acid and the free primary amine.[1][7] However, this reaction can be slow and sometimes stops at the intermediate phthalamic acid stage.[1]
Causality Behind Limited Use: Both acidic and basic hydrolysis methods suffer from extremely harsh conditions (prolonged reflux, strong acids/bases).[1][3] These conditions are incompatible with a vast range of common functional groups (e.g., esters, amides, acid-labile protecting groups), significantly limiting their synthetic utility in complex molecule synthesis.[6] Consequently, they have been largely superseded by milder methods like hydrazinolysis.
Reductive Deprotection with Sodium Borohydride (NaBH₄)
A significantly milder alternative to hydrazinolysis was developed by Ganem and co-workers, employing sodium borohydride (NaBH₄).[11][12] This two-stage, one-flask procedure offers a near-neutral method for deprotection, which is particularly valuable for sensitive substrates, such as in peptide synthesis, where racemization must be avoided.[11][13]
Mechanism:
-
Reduction: In the first stage, NaBH₄ in an alcohol/water solvent system (e.g., 2-propanol/H₂O) reduces one of the phthalimide carbonyls to a hydroxyl group, forming an o-hydroxymethyl benzamide intermediate.[11][12]
-
Lactonization: In the second stage, the addition of a weak acid, such as acetic acid, and gentle heating catalyzes an intramolecular cyclization (lactonization). The hydroxyl group attacks the amide carbonyl, releasing the primary amine and forming phthalide as a neutral, easily extractable byproduct.[11][12]
Advantages:
-
Exceptionally mild and near-neutral conditions, preserving stereochemical integrity.[11][12][13]
-
Avoids the use of toxic hydrazine.[11]
-
The phthalide byproduct is neutral and typically easier to remove via extraction than the polar phthalhydrazide.[11]
Disadvantages:
-
Requires a two-step (though one-pot) procedure with longer reaction times compared to hydrazinolysis.[11][14]
-
Sodium borohydride is a less powerful reducing agent, and the initial reduction step can be sluggish for some substrates.[11]
Comparative Summary of Deprotection Methods
| Method | Reagents & Conditions | Byproduct | Advantages | Disadvantages |
| Hydrazinolysis (Ing-Manske) | N₂H₄·H₂O, EtOH or MeOH, Reflux | Phthalhydrazide | High yields, neutral conditions, widely applicable.[5][6] | Hydrazine toxicity, byproduct removal can be difficult.[2][3] |
| Acidic Hydrolysis | Conc. H₂SO₄ or HCl, Prolonged Reflux | Phthalic Acid | Simple reagents. | Extremely harsh, low functional group tolerance, often low yields.[1][2] |
| Basic Hydrolysis | Aq. NaOH or KOH, Reflux | Phthalate Salt | Avoids strong acid. | Harsh, can be slow and incomplete, low functional group tolerance.[1][15] |
| Reductive (NaBH₄) | 1. NaBH₄, 2-propanol/H₂O 2. Acetic Acid, Heat | Phthalide | Exceptionally mild, avoids hydrazine, good for sensitive substrates.[11][12] | Longer reaction times, two-stage process.[11][14] |
Experimental Protocols
Disclaimer: These protocols are intended as a general guide. Researchers should always first consult primary literature specific to their substrate and perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Hydrazinolysis of N-Alkylphthalimide (Ing-Manske Procedure)
This protocol is a standard procedure for releasing a primary amine from its phthalimide protected form.
Materials:
-
N-alkylphthalimide (1.0 equiv)
-
Ethanol (or Methanol), reagent grade
-
Hydrazine hydrate (50-65% solution, ~10-20 equiv)[5]
-
Hydrochloric acid (e.g., 1 M or 2 M)
-
Sodium hydroxide (e.g., 1 M or 2 M)
-
Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the N-alkylphthalimide in ethanol (approx. 5-10 mL per gram of substrate).
-
Hydrazine Addition: Add hydrazine hydrate to the stirred solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-16 hours). A dense white precipitate of phthalhydrazide should form.[2][8]
-
Cooling and Filtration: Cool the reaction mixture to room temperature, and then further in an ice bath to maximize precipitation. Collect the phthalhydrazide precipitate by suction filtration, washing the solid with a small amount of cold ethanol.[14]
-
Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure to remove the bulk of the ethanol.
-
Acidification: To the remaining residue, add dilute hydrochloric acid to protonate the amine, forming the water-soluble ammonium salt. This may also help precipitate any remaining phthalhydrazide.
-
Purification: Filter the acidic solution again if necessary. Wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove any non-basic impurities.
-
Amine Liberation & Extraction: Make the aqueous layer basic (pH > 10) by the careful addition of sodium hydroxide solution. Extract the liberated free amine into a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 3x).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude primary amine. Purify further as needed (e.g., by distillation or chromatography).
Protocol 2: Reductive Deprotection using Sodium Borohydride
This protocol provides an exceptionally mild method for cleaving the phthalimide group, ideal for substrates with sensitive functionalities or stereocenters.[11][12]
Materials:
-
N-alkylphthalimide (1.0 equiv)
-
2-Propanol and Water (6:1 v/v mixture)[11]
-
Sodium borohydride (NaBH₄, 4.0-5.0 equiv)[14]
-
Glacial acetic acid
-
Ion-exchange resin (e.g., Dowex 50 H⁺ form) or standard acid/base extraction materials[11]
-
Aqueous ammonium hydroxide (1 M) for elution if using resin
-
Standard laboratory glassware
Procedure:
-
Reduction: Dissolve the N-alkylphthalimide in the 2-propanol/water mixture in a round-bottom flask with stirring at room temperature.
-
NaBH₄ Addition: Add sodium borohydride portion-wise to the stirred solution. Be aware of initial gas evolution. Stir the reaction at room temperature for 12-24 hours. Monitor by TLC for the complete disappearance of the starting material.[11][14]
-
Quench and Cyclization: Carefully add glacial acetic acid to the reaction mixture to quench the excess NaBH₄ and catalyze the cyclization of the intermediate.[11][14] Once the foaming subsides, heat the mixture to approximately 80°C for 2 hours.[11]
-
Work-up Option A (Ion-Exchange): Cool the reaction mixture and concentrate to remove the 2-propanol. Dilute with water and load the solution onto a pre-washed Dowex 50 (H⁺) ion-exchange column. Wash the column thoroughly with water to remove the phthalide byproduct and other neutral impurities. Elute the desired amine from the column using 1 M aqueous ammonium hydroxide.[1][11] Concentrate the appropriate fractions to obtain the purified amine.
-
Work-up Option B (Extraction): Cool the reaction mixture and remove the 2-propanol under reduced pressure. Dilute the residue with water and wash with dichloromethane to remove the phthalide byproduct.[14] Make the aqueous layer basic (pH > 10) and extract the primary amine with dichloromethane (3x).[14] Combine, dry, and concentrate the organic layers to yield the amine.
Conclusion and Future Outlook
The deprotection of the phthalimide group is a cornerstone of amine synthesis. While the classic Ing-Manske procedure using hydrazine remains a robust and widely used method, its inherent hazards and potential for purification challenges have driven the development of milder and safer alternatives. The reductive cleavage with sodium borohydride represents a significant advance, offering a gentle pathway for the synthesis of complex and sensitive molecules.[11][12] The choice of method must be a deliberate one, balancing the need for efficiency with the chemical tolerances of the substrate. As synthetic chemistry continues to demand ever-greater precision and functional group compatibility, the development of even more selective and greener deprotection strategies will remain an area of active research.
References
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Gabriel synthesis - Wikipedia. Wikipedia. [Link]
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Gabriel synthesis - chemeurope.com. ChemEurope.com. [Link]
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Gabriel synthesis: Easy mechanism, procedure, applications - Chemistry Notes. Chemistry Notes. [Link]
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Gabriel synthesis - L.S.College, Muzaffarpur. L.S. College, Muzaffarpur. [Link]
-
Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs. Glen Research. [Link]
-
NaBH4 Phthalimide Deprotection of Amines - An Exceptionally Mild Procedure. Rhodium.ws Archive. [Link]
-
Gabriel Synthesis - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Gabriel Synthesis: Mechanism & Examples - NROChemistry. NROChemistry. [Link]
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Gabriel Synthesis of Amino Acids | MCAT Organic Chemistry Prep - YouTube. YouTube. [Link]
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Gabriel Synthesis - Cambridge University Press. Cambridge University Press. [Link]
-
2-methyl-2-phenyl-4-pentenal - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines - ResearchGate. ResearchGate. [Link]
-
11.5: Synthesis of Amines - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
What is Gabriel Phthalimide Synthesis Reaction? - BYJU'S. BYJU'S. [Link]
-
Can someone explain this? : r/OrganicChemistry - Reddit. Reddit. [Link]
-
The Pharmaceutical and Chemical Journal, 2016, 3(4):202-207 Research Article. The Pharmaceutical and Chemical Journal. [Link]
-
Can anyone help me with a Gabriel synthesis for making primary amine? - ResearchGate. ResearchGate. [Link]
-
Suggested improved method for the ing-manske and related reactions for the second step of gabriel synthesis of primary amines. Synthetic Communications. [Link]
-
Phthalimides - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
The Gabriel Synthesis - Master Organic Chemistry. Master Organic Chemistry. [Link]
-
Supporting Information - General procedure for the deprotection of the phthalimide. Wiley Online Library. [Link]
-
Deprotection aaa aaa aaa aaa aaa - ResearchGate. ResearchGate. [Link]
-
Alkaline Hydrolysis Products of N-Substituted Phthalimides - Canadian Science Publishing. Canadian Science Publishing. [Link]
-
An exceptionally mild deprotection of phthalimides - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Note Regioselective NaBH4 and DIBAL-H reductions of 3,4-dimethoxyhomopiperonyl- phthalimide: Concise and efficient synthesis of nuevamine and isonuevamine. Indian Academy of Sciences. [Link]
-
Deprotection conditions for pthalimide protected oxyamine? : r/Chempros - Reddit. Reddit. [Link]
-
The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents - VTechWorks. VTechWorks. [Link]
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Application Notes & Protocols: Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate in Heterocyclic Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate as a strategic building block for the synthesis of novel heterocyclic compounds. We delve into the unique structural attributes of this reagent, present a validated protocol for its use in constructing pyridazinone scaffolds, and discuss the mechanistic rationale behind the synthetic strategy. The inherent functionalities of this molecule—a reactive β-ketoester and a masked primary amine via the phthalimide group—offer a powerful platform for generating molecular diversity with significant potential in medicinal chemistry.
Introduction: A Multifunctional Scaffold for Modern Synthesis
This compound is a versatile intermediate characterized by a complex structure that includes a 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl ethoxyl group attached to an ethyl 3-oxobutanoate moiety.[1] Its utility in organic synthesis is primarily derived from two key features:
-
The β-Ketoester System: The 1,3-dicarbonyl motif is a classic and highly reactive functional group, primed for condensation reactions with a variety of dinucleophiles to form a wide array of 5- and 6-membered heterocyclic rings.
-
The Phthalimidoethyl Group: The phthalimide group serves as a robust and stable protecting group for a primary amine, a cornerstone of the Gabriel synthesis. This allows for the introduction of an aminoethyl side chain that can be deprotected in a later step for further functionalization, providing a critical handle for modifying pharmacokinetic and pharmacodynamic properties.
This reagent is recognized as a key intermediate in the synthesis of pharmaceuticals, most notably as an impurity and building block related to Amlodipine.[1][2][3] Its broader potential, however, lies in its application as a starting material for novel heterocyclic frameworks that are central to drug discovery programs. Phthalimide derivatives themselves are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] This guide will focus on leveraging the β-ketoester reactivity for the synthesis of pyridazinone derivatives, a class of heterocycles with demonstrated pharmacological importance.[6][7]
Reagent Profile and Handling
A thorough understanding of the reagent's properties is critical for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 88150-75-8 | [1][2][8] |
| Molecular Formula | C₁₆H₁₇NO₆ | [1][2][8] |
| Molecular Weight | 319.31 g/mol | [1][2][8] |
| Appearance | Yellow Oil | [2] |
| IUPAC Name | Ethyl 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate | [8] |
| Solubility | Sparingly soluble in DMSO and Methanol; Slightly soluble in Chloroform. | [1][2] |
| Storage | Store at 2-8°C for long-term stability. | [1][2] |
Handling and Safety: This chemical is intended for professional research use only.[9] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
Synthesis of the Starting Reagent
While commercially available, understanding the synthesis of this compound provides valuable context. A common and efficient laboratory-scale synthesis involves the Williamson ether synthesis.
The process begins with the deprotonation of N-(2-hydroxyethyl)phthalimide using a strong base like sodium hydride (NaH) to form a sodium alkoxide. This nucleophile then displaces the chloride from ethyl 4-chloroacetoacetate. The reaction is typically performed at low temperatures to control the exothermicity of the hydride reaction and to minimize side reactions associated with the β-ketoester.[2]
Caption: General workflow for the synthesis of the title reagent.
Core Application: Synthesis of a Dihydropyridazinone Scaffold
This section provides a detailed protocol for the cyclocondensation of this compound with hydrazine hydrate. This reaction leverages the classic reactivity of a 1,3-dicarbonyl compound to form a stable, six-membered heterocyclic ring, which is a privileged scaffold in medicinal chemistry.[10][11]
Mechanistic Rationale
The reaction proceeds via a well-established pathway. The more nucleophilic terminal nitrogen of hydrazine hydrate initially attacks one of the carbonyl groups of the β-ketoester—preferentially the more electrophilic ketone at the 3-position. This is followed by a dehydration to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs as the second nitrogen of the hydrazine attacks the ester carbonyl. This final step results in the elimination of ethanol and the formation of the stable, six-membered dihydropyridazinone ring.
Caption: Mechanistic pathway for pyridazinone formation.
Detailed Experimental Protocol
Reaction: Synthesis of 6-((2-(1,3-dioxoisoindolin-2-yl)ethoxy)methyl)-4,5-dihydropyridazin-3(2H)-one
Materials & Reagents:
-
This compound (1.0 eq)
-
Hydrazine hydrate (64% solution, 1.2 eq)
-
Absolute Ethanol (ACS Grade)
-
Glacial Acetic Acid (catalytic amount)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 3.19 g, 10.0 mmol, 1.0 eq) in absolute ethanol (40 mL).
-
Scientist's Note: Ethanol is an ideal solvent as it readily dissolves the reactants and the product at elevated temperatures, while allowing for precipitation upon cooling, which aids in purification.
-
-
Addition of Reagents: To the stirred solution, add a catalytic amount of glacial acetic acid (2-3 drops). Subsequently, add hydrazine hydrate (0.75 g or 0.73 mL, 12.0 mmol, 1.2 eq) dropwise at room temperature.
-
Scientist's Note: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack. A slight excess of hydrazine ensures the complete consumption of the starting ketoester.
-
-
Reaction Execution: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) using an oil bath. Maintain reflux for 4-6 hours.
-
Scientist's Note: The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.
-
-
Work-up and Isolation: a. After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate product precipitation. b. Filter the resulting solid precipitate using a Büchner funnel and wash the filter cake with cold ethanol (2 x 10 mL) to remove soluble impurities. c. For any product remaining in the filtrate, concentrate the solution under reduced pressure. Resuspend the residue in ethyl acetate (50 mL) and wash with deionized water (2 x 25 mL) and saturated sodium bicarbonate solution (1 x 25 mL) to remove any remaining acid and hydrazine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield a second crop of the product.
-
Purification: Combine the crops and recrystallize from ethanol to afford the pure product as a white or off-white solid.
Expected Product Characterization
-
¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the phthalimide aromatic protons (multiplet, ~7.8-7.9 ppm), the ethoxy side chain protons (triplets, ~3.8-4.2 ppm), the methylene protons of the pyridazinone ring (singlet or multiplet, ~2.4-2.8 ppm), and the NH proton of the pyridazinone (broad singlet, ~10-11 ppm).
-
¹³C NMR (101 MHz, DMSO-d₆): Key signals should include the phthalimide carbonyls (~167 ppm), the pyridazinone carbonyl (~165 ppm), aromatic carbons (~123-134 ppm), and aliphatic carbons of the side chain and heterocyclic ring.
-
Mass Spectrometry (ESI+): Calculated for C₁₄H₁₃N₃O₄ [M+H]⁺.
-
IR (KBr, cm⁻¹): Characteristic absorptions for N-H stretching (~3200-3300), C=O stretching of the amide and phthalimide (~1660-1770), and C-O-C stretching (~1100).
Scope and Future Directions
The utility of this compound extends far beyond pyridazinone synthesis. The reactive β-ketoester core is amenable to a variety of classical heterocyclic syntheses:
-
Pyrazole Synthesis: Reaction with substituted hydrazines allows for the synthesis of N-substituted pyrazoles.
-
Pyrimidine Synthesis: Condensation with urea, thiourea, or guanidine can yield pyrimidine, thiopyrimidine, or aminopyrimidine cores, respectively.
-
Paal-Knorr Synthesis: Transformation into a 1,4-dicarbonyl compound followed by reaction with a primary amine or hydrazine can lead to substituted pyrroles or pyridazines.
Crucially, the phthalimide group can be deprotected using the Ing-Manske procedure (refluxing with hydrazine hydrate in ethanol). This unmasks a primary amine on the side chain, opening a gateway for further derivatization through amide coupling, reductive amination, or sulfonylation, thereby enabling the exploration of a vast chemical space for structure-activity relationship (SAR) studies.
References
- Benchchem. This compound.
- El-Sayed, M. A. A., et al. (2019). Novel phthalimide based analogues: design, synthesis, biological evaluation, and molecular docking studies. PMC - NIH.
- ChemicalBook. ETHYL4-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHOXYL]-3-OXOBUTANOATE. (2025).
- LookChem. 88150-75-8.
- Doraghi, F., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Publishing.
- Genc, B., et al. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. PubMed Central.
- Othman, I. M. M., et al. Novel phthalimide based analogues: design, synthesis, biological evaluation, and molecular docking studies. ResearchGate.
- Chem-Impex. Ethyl 4-(1,3-Dioxoisoindolin-2-Yl)-3-Oxobutanoate.
- El-Hashash, M. A., et al. (2014). Synthesis of pyridazinone derivatives. ResearchGate.
- RSC Publishing. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation.
- PubChem. Ethyl 4-(2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy)-3-oxobutanoate.
- Veeprho. This compound | CAS 88150-75-8.
- Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. J. Pharm. Sci. & Res.
- National Institutes of Health. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition.
- National Institutes of Health. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025).
- Topharman. Ethyl 4-(2-(1, 3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate, min 85%, 100 mg.
Sources
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- 2. ETHYL4-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHOXYL]-3-OXOBUTANOATE | 88150-75-8 [chemicalbook.com]
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- 7. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Ethyl 4-(2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy)-3-oxobutanoate | C16H17NO6 | CID 9840027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. calpaclab.com [calpaclab.com]
- 10. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
Transesterification of β-keto esters with complex alcohols
Application Notes and Protocols for Researchers
Topic: Transesterification of β-Keto Esters with Complex Alcohols: Mechanisms, Catalysis, and Practical Execution
Abstract
The selective transesterification of β-keto esters is a cornerstone transformation in modern organic synthesis, providing a direct route to elaborate ester functionalities crucial for the construction of pharmacologically active molecules and complex natural products.[1][2] This method circumvents the need for intermediate carboxylic acids, which are often unstable and prone to decarboxylation.[1][3] This guide provides an in-depth exploration of the transesterification of β-keto esters, with a specific focus on the challenges and solutions associated with sterically hindered and functionally diverse "complex" alcohols. We will dissect the underlying reaction mechanisms, survey the landscape of modern catalysts, present a detailed experimental protocol, and offer a comprehensive troubleshooting guide to empower researchers in drug development and synthetic chemistry.
Introduction: The Strategic Advantage of Direct Transesterification
In multi-step synthesis, efficiency and functional group tolerance are paramount. β-Keto esters are prized building blocks because they possess both electrophilic and nucleophilic characteristics, making them versatile synthons.[1][4][5] Direct transesterification—swapping the alkyl group of a simple, commercially available ester (like a methyl or ethyl ester) for a more complex, high-value alcohol—is an elegant strategy.[3] This is particularly vital in late-stage functionalization, where a complex alcohol fragment, often bearing sensitive functional groups or chiral centers, must be introduced without harsh conditions.
This reaction's utility is highlighted in the synthesis of key intermediates for molecules like paclitaxel and prunustatin A.[1][2] However, reacting complex secondary or tertiary alcohols presents significant challenges, including slow reaction kinetics and the potential for side reactions. This note addresses these challenges head-on, providing a framework for rational catalyst selection and protocol optimization.
Mechanistic Pathways: Beyond Simple Ester Exchange
The transesterification of β-keto esters is not a simple acid or base-catalyzed tetrahedral collapse. The unique reactivity is conferred by the 1,3-dicarbonyl moiety, which opens up specific mechanistic pathways that allow for selective transformation even in the presence of other ester types (e.g., simple, α-keto, or γ-keto esters).[3][6]
Two primary mechanisms are proposed:
-
Enol Intermediate Pathway: This is the most widely accepted mechanism, especially with Lewis acid catalysts. The catalyst coordinates to both carbonyl oxygens, forming a six-membered chelate. This enhances the acidity of the α-proton, facilitating enolization. The incoming complex alcohol then attacks the activated ester carbonyl, proceeding through a tetrahedral intermediate to release the simpler alcohol and form the desired product.[3][6]
-
Acylketene Intermediate Pathway: An alternative route involves the elimination of the alkoxy group to form a highly reactive acylketene intermediate. This intermediate is then rapidly trapped by the incoming complex alcohol.[3][6][7]
Figure 1: The generally accepted enol intermediate pathway for Lewis acid-catalyzed transesterification of β-keto esters.
Catalyst Selection: The Key to Success with Complex Alcohols
The slow kinetics of transesterification necessitate the use of a catalyst.[1][3] The choice of catalyst is the most critical decision and depends heavily on the steric bulk and functional groups of the complex alcohol.
| Catalyst Type | Examples | Compatible Alcohols | Conditions | Advantages & Disadvantages |
| Lewis Acids | Boric Acid (H₃BO₃), Arylboronic Acids, Borate/Zirconia, Zinc salts | Primary, Secondary, some Tertiary[3][6] | Heat, often solvent-free or with azeotropic removal of alcohol byproduct. | Pros: Environmentally benign, effective for hindered alcohols, often reusable.[6][8] Cons: May require high temperatures; tertiary alcohols can be challenging.[2][6] |
| Organic Bases | 4-Dimethylaminopyridine (4-DMAP), Triethylamine | Primary, Secondary | Reflux in non-polar solvents (e.g., cyclohexane, toluene). | Pros: Mild conditions, effective. Cons: Tertiary alcohols are often incompatible; catalyst can be difficult to remove.[1][2] |
| Biocatalysts | Lipases (e.g., Candida antarctica Lipase B - CALB) | Primary, Secondary | Low temperatures (RT to ~60°C), often solvent-free. | Pros: Extremely mild, high chemoselectivity, enables enantioselective resolution of racemic alcohols.[1][3][9] Cons: Requires large excess of the β-keto ester, longer reaction times.[1] |
| Heterogeneous | Silica-supported Boric Acid, Clays (Montmorillonite K-10), Envirocat EPZG | Primary, Secondary, Allylic, Benzylic | Solvent-free or high-boiling solvents. | Pros: Simple removal by filtration, recyclable, environmentally friendly.[8][10][11] Cons: May have lower activity than homogeneous counterparts. |
Field Insight: For sterically demanding secondary alcohols, boron-based catalysts like 3-nitrobenzeneboronic acid or silica-supported boric acid offer a robust starting point due to their ability to form the key six-membered transition state.[6][8][12] For chiral, complex alcohols where stereointegrity is crucial, enzymatic catalysis with CALB is the superior choice, albeit at the cost of reaction time.[9]
Detailed Protocol: Transesterification of Ethyl Acetoacetate with (-)-Menthol
This protocol describes a robust method for reacting a model β-keto ester with a sterically hindered, complex secondary alcohol using boric acid, a mild and environmentally benign Lewis acid catalyst.[6] The use of a Dean-Stark apparatus is critical for driving the reaction to completion.[13]
4.1 Materials and Reagents
-
Ethyl acetoacetate (1.0 eq)
-
(-)-Menthol (1.2 eq)
-
Boric acid (0.1 eq)
-
Toluene (or Cyclohexane), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reagents for TLC analysis (e.g., ethyl acetate, hexanes, ceric ammonium molybdate stain)
4.2 Equipment
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
4.3 Experimental Workflow Visualization
Figure 2: Step-by-step workflow for the synthesis of menthyl acetoacetate.
4.4 Step-by-Step Procedure
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under a nitrogen or argon atmosphere.
-
Charging Reagents: To the flask, add (-)-menthol (1.2 eq), boric acid (0.1 eq), and anhydrous toluene. Stir for 5 minutes to dissolve the solids. Finally, add ethyl acetoacetate (1.0 eq).
-
Reaction: Heat the mixture to a vigorous reflux using a heating mantle. The toluene-ethanol azeotrope will begin to collect in the Dean-Stark trap. The reaction is driven forward by the removal of the lower-boiling ethanol byproduct.[14]
-
Monitoring: Follow the reaction's progress by thin-layer chromatography (TLC), spotting the reaction mixture against the starting materials. A typical mobile phase is 10-20% ethyl acetate in hexanes. The reaction is complete when the limiting reagent (ethyl acetoacetate) is consumed (typically 5-24 hours).[15]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) to remove unreacted boric acid and any acidic impurities, followed by brine (1x) to break any emulsions.[14]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel if necessary, though often the purity after workup is sufficient for subsequent steps.
-
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inefficient removal of ethanol byproduct. 2. Catalyst deactivation (e.g., by water). 3. Insufficient temperature. 4. Extreme steric hindrance. | 1. Ensure azeotropic distillation is working; add activated 4 Å molecular sieves to the reaction flask.[3][6] 2. Use anhydrous solvents and reagents. 3. Ensure vigorous reflux. 4. Increase catalyst loading or switch to a more active catalyst (e.g., 3-nitrobenzeneboronic acid). |
| Formation of Side Products | 1. Decarboxylation of the β-keto ester at very high temperatures. 2. Carroll Rearrangement if using certain allylic alcohols.[1][6] | 1. Reduce reaction temperature by using a lower-boiling azeotroping solvent (e.g., cyclohexane instead of toluene) or switch to a milder catalytic system (e.g., lipase). 2. Maintain temperature below 140°C; choose catalysts known to suppress this rearrangement.[6] |
| Difficult Purification | 1. Emulsion formation during aqueous workup. 2. Residual catalyst in the final product. | 1. Add brine during the wash steps to increase the aqueous phase density and break the emulsion.[16] 2. For homogeneous catalysts, perform thorough aqueous washes. For heterogeneous catalysts, ensure complete filtration, possibly using a pad of Celite.[16] |
Conclusion
The transesterification of β-keto esters with complex alcohols is a powerful and versatile transformation that enables the efficient synthesis of advanced intermediates for drug discovery and development. Success hinges on a clear understanding of the underlying mechanisms and a rational approach to catalyst selection and reaction optimization. By carefully controlling reaction parameters, particularly the removal of the alcohol byproduct, and selecting a catalyst appropriate for the steric and electronic properties of the complex alcohol, researchers can reliably incorporate high-value fragments into their target molecules. The protocols and troubleshooting guidance provided herein serve as a robust starting point for the successful application of this essential synthetic method.
References
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O'Brien, C. J., & Taylor, J. E. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(38), 22859–22920. [Link]
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Reddy, L. M., et al. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. Chemistry & Biodiversity, 18(12), e2100528. [Link]
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O'Brien, C. J., & Taylor, J. E. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. Published by the Royal Society of Chemistry. [Link]
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Bendi, A., & Rao, G. B. D. (2022). Applications of Transesterification in the Synthesis of Commercial and Noncommercial β -Ketoesters/Esters, Medicinally Important Heterocycles and Production of Biodiesel. Current Organic Chemistry, 26(16), 1530-1551. [Link]
-
Bendi, A., & Rao, G. B. D. (2022). Applications of Transesterification in the Synthesis of Commercial and Noncommercial β -Ketoesters/Esters, Medicinally Important Heterocycles and Production of Biodiesel. Bentham Science Publishers. [Link]
-
[No Author]. (n.d.). Column chromatography purification and analysis of biodiesel by transesterification. PubMed. [Link]
-
Shanmughom, R., & Raghu, S. K. (2023). Purification Strategies for Crude Glycerol: A Transesterification Derivative. AIP Conference Proceedings, 2863(1). [Link]
-
O'Brien, C. J., & Taylor, J. E. (2021). Recent advances in the transesterification of β-keto esters. University College Cork. [Link]
-
O'Brien, C. J., & Taylor, J. E. (2021). Recent advances in the transesterification of b-keto esters. SciSpace. [Link]
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Bendi, A., & Rao, G. B. D. (2022). Transesterification of b-Keto Esters with Thiols, Amines, Diols and Amino Alcohols Catalysed by 1 a. ResearchGate. [Link]
- Cordova, A., & Janda, K. D. (2003). Synthesis of B-keto esters.
-
Scoilnet. (n.d.). Dean Stark Apparatus. [Link]
-
Das, K., & Majumdar, S. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances, 12(35), 22695–22703. [Link]
-
Shanmughom, R., & Raghu, S. K. (2023). Purification strategies for crude glycerol: A transesterification derivative. ResearchGate. [Link]
-
Wikipedia. (n.d.). Dean–Stark apparatus. [Link]
-
Biodiesel Magazine. (2010). Biodiesel Purification Options. [Link]
-
Das, K., & Majumdar, S. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. PubMed Central. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
- Erasmus, J. C., et al. (2016). Transesterification of vegetable oils.
-
University of Washington. (n.d.). Esterification Using a Dean-Stark Trap. [Link]
-
Das, K., & Majumdar, S. (2022). Proposed mechanism of trans-esterification of β-keto esters. ResearchGate. [Link]
-
Bandgar, B. P., et al. (2002). Transesterification of b-Keto Esters with Various Alcohols Catalysed by 1 a. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. [Link]
-
Shi, S., & Zheng, G. (2009). Synthesis of β-keto ester by transesterification with boric acid as catalyst. Journal of Beijing University of Chemical Technology, 36(s1), 23-26. [Link]
-
Yang, F., & Russell, A. J. (1994). Two-Step biocatalytic conversion of an ester to an aldehyde in reverse micelles. Biotechnology and Bioengineering, 43(3), 232-241. [Link]
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The Gabriel Synthesis: A Robust Method for the Preparation of Primary Amines from Substituted Alkyl Halides
Introduction: The Enduring Relevance of a Classic Reaction
In the landscape of modern synthetic organic chemistry, the selective formation of primary amines remains a cornerstone of molecular construction, particularly in the fields of medicinal chemistry and materials science. Direct alkylation of ammonia or amines often leads to a complex mixture of primary, secondary, tertiary, and even quaternary ammonium salts, posing significant purification challenges.[1] The Gabriel synthesis, a classic name reaction developed by Siegmund Gabriel in 1887, offers an elegant and robust solution to this problem.[2] It provides a reliable pathway to pure primary amines by utilizing the phthalimide anion as a masked form of ammonia, thereby preventing over-alkylation.[3][4][5]
This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of the Gabriel synthesis for the preparation of primary amines from a diverse range of substituted alkyl halides. We will delve into the mechanistic underpinnings of the reaction, explore its scope and limitations with various functionalized substrates, and provide detailed, field-proven protocols to ensure successful implementation in the laboratory.
Theoretical Framework: Mechanism and Rationale
The Gabriel synthesis is a two-stage process that leverages the unique properties of phthalimide to achieve the controlled synthesis of primary amines.[6]
Stage 1: N-Alkylation of Potassium Phthalimide
The synthesis commences with the deprotonation of phthalimide. The N-H proton of phthalimide is significantly more acidic (pKa ≈ 8.3) than that of a typical amine or amide due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base through resonance.[1] This allows for facile deprotonation with a moderately strong base, such as potassium hydroxide or potassium carbonate, to form the potassium phthalimide salt.[7] This salt serves as a potent nitrogen nucleophile.[3]
The nucleophilic phthalimide anion then reacts with a primary alkyl halide via a bimolecular nucleophilic substitution (SN2) reaction to form an N-alkylphthalimide.[3][8] A key advantage of this step is that the resulting N-alkylphthalimide is no longer nucleophilic, effectively preventing any further alkylation reactions.[9] This is the crucial feature that ensures the selective formation of a primary amine precursor.[5]
Stage 2: Liberation of the Primary Amine
The final step involves the cleavage of the N-alkylphthalimide to release the desired primary amine. This can be achieved under various conditions:
-
Acidic Hydrolysis: Treatment with a strong acid (e.g., HCl, HBr) cleaves the imide bonds to yield the primary amine salt and phthalic acid.[8] However, these conditions can be harsh and may not be suitable for substrates with acid-labile functional groups.[2]
-
Basic Hydrolysis: Saponification with a strong base (e.g., NaOH, KOH) also effects cleavage, but like acid hydrolysis, it can be harsh and sometimes leads to lower yields.[10]
-
Hydrazinolysis (The Ing-Manske Procedure): The most widely employed method for amine liberation is the Ing-Manske procedure, which involves treatment of the N-alkylphthalimide with hydrazine (N2H4).[2] This reaction proceeds under milder, often neutral conditions, and results in the formation of the primary amine and a stable, insoluble phthalhydrazide precipitate, which can be easily removed by filtration.[2] This method is generally preferred for its milder conditions and cleaner reaction profiles.[11]
Visualizing the Pathway: Reaction Mechanism and Workflow
To provide a clear understanding of the process, the following diagrams illustrate the core reaction mechanism and a typical experimental workflow.
Caption: The Gabriel synthesis proceeds in two main stages: N-alkylation followed by amine liberation.
Caption: A generalized experimental workflow for the Gabriel synthesis of primary amines.
Scope and Limitations with Substituted Alkyl Halides
The Gabriel synthesis is a versatile method applicable to a wide array of primary alkyl halides. However, its success is intrinsically linked to the SN2 mechanism of the alkylation step.
Favorable Substrates:
-
Primary Alkyl Halides: Unhindered primary alkyl halides are ideal substrates, reacting efficiently to give high yields of the corresponding N-alkylphthalimides.[3]
-
Benzylic and Allylic Halides: These substrates are particularly reactive in SN2 reactions and are excellent candidates for the Gabriel synthesis.[3][6]
-
α-Halo Esters and Ketones: The presence of an electron-withdrawing group alpha to the halogen can activate the substrate towards nucleophilic attack, making these compounds suitable for the synthesis of α-amino acids and related structures.[6]
-
Alkyl Halides with Ether or Acetal Functionalities: These functional groups are generally stable to the reaction conditions, allowing for the synthesis of functionalized amines.
Challenging and Unsuitable Substrates:
-
Secondary Alkyl Halides: The reaction with secondary alkyl halides is generally sluggish and often results in low yields due to steric hindrance, which disfavors the SN2 pathway. Elimination (E2) reactions can also become a significant competing pathway.[2][3]
-
Tertiary Alkyl Halides: Tertiary alkyl halides do not undergo SN2 reactions and are therefore incompatible with the Gabriel synthesis.[3]
-
Aryl and Vinyl Halides: These substrates are unreactive towards SN2 reactions and cannot be used to prepare aryl or vinyl amines via the traditional Gabriel synthesis.[5]
The following table summarizes the applicability of the Gabriel synthesis with various substituted alkyl halides, providing representative conditions and expected outcomes.
| Alkyl Halide Substrate | Typical Conditions (Alkylation) | Typical Conditions (Deprotection) | Expected Yield | Notes and Key Considerations |
| Benzyl Chloride | K-Phthalimide, DMF, 80-100 °C | Hydrazine hydrate, Ethanol, Reflux | Good to Excellent (60-90%) | A classic and reliable substrate. The reaction is often exothermic.[12] |
| 1-Bromobutane | K-Phthalimide, DMF, 70-90 °C | Hydrazine hydrate, Ethanol, Reflux | Good (70-85%) | Representative of simple, unhindered primary alkyl halides. |
| Ethyl Bromoacetate | K-Phthalimide, DMF, rt to 50 °C | Acidic Hydrolysis (e.g., aq. HCl, Reflux) | Moderate to Good (50-75%) | Key step in the synthesis of glycine and other α-amino acids.[13] Hydrolysis conditions must be chosen carefully to avoid ester saponification if the ester is desired in the final product. |
| 4-Bromobutyronitrile | K-Phthalimide, DMF, 80-100 °C | Hydrazine hydrate, Ethanol, Reflux | Good (70-80%) | The nitrile group is generally stable under these conditions. |
| 3-Bromopropionaldehyde diethyl acetal | K-Phthalimide, DMF, 90-110 °C | Acidic Work-up | Moderate (50-65%) | The acetal protecting group is stable to the alkylation and hydrazinolysis steps but can be removed during an acidic work-up to reveal the aldehyde. |
| 1-Bromo-3-phenylpropane | K-Phthalimide, DMF, 90-110 °C | Hydrazine hydrate, Ethanol, Reflux | Good (75-85%) | Demonstrates compatibility with aromatic rings within the alkyl chain. |
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and laboratory conditions.
Protocol 1: Synthesis of Benzylamine
This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of a simple primary amine.[12]
Materials:
-
Phthalimide
-
Anhydrous Potassium Carbonate
-
Benzyl Chloride
-
Hydrazine Hydrate (85%)
-
Methanol
-
Concentrated Hydrochloric Acid
-
Concentrated Sodium Hydroxide
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
Procedure:
Part A: Synthesis of N-Benzylphthalimide
-
In a mortar and pestle, thoroughly grind 24 g of phthalimide and 13.8 g of anhydrous potassium carbonate to a very fine powder.
-
Transfer the mixture to a 250-mL round-bottomed flask and add 42 g of benzyl chloride.
-
Heat the mixture in a heating mantle or oil bath to approximately 190 °C for 3 hours.
-
Allow the reaction mixture to cool to room temperature. The product will solidify.
-
Recrystallize the crude product from 95% ethanol to obtain pure N-benzylphthalimide.
Part B: Synthesis of Benzylamine (Ing-Manske Procedure)
-
In a 250-mL round-bottomed flask, combine 23.7 g of N-benzylphthalimide, 7 mL of 85% hydrazine hydrate, and 80 mL of methanol.
-
Reflux the mixture for 1 hour. A white, creamy precipitate of phthalhydrazide will form.
-
Add 18 mL of water and 27 mL of concentrated hydrochloric acid to the reaction mixture and continue to heat for an additional 1-2 minutes.
-
Cool the mixture in an ice bath and filter to remove the precipitated phthalhydrazide.
-
Transfer the filtrate to a distillation apparatus and reduce the volume to approximately 50 mL.
-
Make the solution strongly alkaline with concentrated (~40%) sodium hydroxide. An oily layer of benzylamine will separate.
-
Extract the mixture with two 40-mL portions of diethyl ether.
-
Combine the ether extracts and dry over anhydrous sodium sulfate.
-
Decant the ether solution and evaporate the solvent.
-
Distill the residual oil, collecting the fraction boiling at 183-186 °C to yield pure benzylamine (typical yield: 60-70%).[12]
Protocol 2: Synthesis of Glycine (an α-Amino Acid)
This protocol outlines the synthesis of the simplest amino acid, glycine, using an α-halo ester as the starting material.[14][15]
Materials:
-
Potassium Phthalimide
-
Ethyl Chloroacetate
-
Dimethylformamide (DMF)
-
Concentrated Hydrochloric Acid
-
Methanol
Procedure:
Part A: Synthesis of Ethyl Phthalimidoacetate
-
In a round-bottomed flask equipped with a reflux condenser, dissolve potassium phthalimide in anhydrous DMF.
-
Slowly add an equimolar amount of ethyl chloroacetate to the solution.
-
Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
After cooling, pour the reaction mixture into water to precipitate the crude ethyl phthalimidoacetate.
-
Filter the solid and recrystallize from ethanol/water to obtain the pure product.
Part B: Hydrolysis to Glycine
-
Suspend the ethyl phthalimidoacetate in concentrated hydrochloric acid.
-
Reflux the mixture for 8-12 hours until the hydrolysis is complete (TLC monitoring).
-
Cool the reaction mixture to room temperature. Phthalic acid will precipitate.
-
Filter to remove the phthalic acid.
-
Concentrate the filtrate under reduced pressure to obtain crude glycine hydrochloride.
-
Dissolve the crude salt in a minimum amount of hot water and precipitate the free glycine by adjusting the pH to its isoelectric point (~6) with a suitable base (e.g., pyridine or dilute ammonium hydroxide).
-
Alternatively, the glycine can be purified by recrystallization from water/methanol.[13]
Troubleshooting and Practical Considerations
While the Gabriel synthesis is generally reliable, certain issues may arise. The following points provide guidance on troubleshooting common problems.
-
Low or No Reaction in the Alkylation Step:
-
Inactive Alkyl Halide: Chlorides are less reactive than bromides and iodides. Consider converting the alkyl chloride to the corresponding iodide in situ using a catalytic amount of sodium or potassium iodide (Finkelstein reaction).
-
Wet Reagents/Solvents: The presence of water can hydrolyze the phthalimide anion and reduce the yield. Ensure that the solvent (e.g., DMF, DMSO) is anhydrous and that the potassium phthalimide is dry.[3]
-
Steric Hindrance: If using a more sterically demanding primary alkyl halide, a higher reaction temperature and longer reaction time may be necessary.
-
-
Difficult Separation of Phthalhydrazide:
-
The phthalhydrazide precipitate can sometimes be gelatinous and difficult to filter. Diluting the reaction mixture with water or a different solvent can sometimes improve the filterability.
-
-
Low Yields in the Amine Liberation Step:
-
Incomplete Hydrolysis: For acid or base-mediated hydrolysis, ensure sufficient reaction time and temperature for complete cleavage.
-
Product Volatility: For low-boiling point amines, care must be taken during solvent removal and distillation to avoid product loss.
-
Conclusion: A Versatile Tool for the Synthetic Chemist
The Gabriel synthesis, despite its long history, remains a highly relevant and valuable method for the selective synthesis of primary amines, particularly in the context of complex molecule synthesis where functional group tolerance and the avoidance of over-alkylation are paramount. Its application to a wide range of substituted primary alkyl halides, including those bearing ester, nitrile, and acetal functionalities, underscores its utility in modern drug discovery and materials science. By understanding the mechanistic principles and adhering to optimized protocols, researchers can effectively leverage this powerful transformation to access a diverse array of primary amines with high purity.
References
-
OrgoSolver. Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Available from: [Link]
-
Brainly. [FREE] Outline a benzylamine preparation using Gabriel's synthesis. 2023. Available from: [Link]
-
Nigh, W. G. The Gabriel Synthesis of Benzylamine. Journal of Chemical Education. 1972, 49(9), 632. Available from: [Link]
-
MedSchoolCoach. Gabriel Synthesis of Amino Acids – MCAT Biochemistry. Available from: [Link]
-
Tao, K. Gabriel Synthesis of Amino Acids | MCAT Organic Chemistry Prep. YouTube. 2020. Available from: [Link]
-
Filo. Synthesis glycine with the help of Gabriel phthalimide reaction. 2024. Available from: [Link]
-
Nigh, W. G. The Gabriel synthesis of benzylamine: An undergraduate organic experiment. Journal of Chemical Education. 1972, 49(9), 632. Available from: [Link]
-
Fernández, G. Amino Acid Synthesis - Gabriel. Química Orgánica. Available from: [Link]
-
Master Organic Chemistry. The Gabriel Synthesis. 2025. Available from: [Link]
-
Wikipedia. Gabriel synthesis. Available from: [Link]
-
Organic Syntheses. Glycine. Available from: [Link]
-
Chemistry LibreTexts. 26.4: Synthesis of Amino Acids. 2022. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Efficient Primary Amine Synthesis: The Power of Potassium Phthalimide. Available from: [Link]
-
Organic Chemistry Portal. Gabriel Synthesis. Available from: [Link]
-
Pearson. Show how Gabriel syntheses are used to prepare the following amines. Available from: [Link]
-
Holmes, A. B., Tabor, A. B., & Baker, R. Enantioselective synthesis of (S)-trans-γ-butenynyl γ-aminobutyric acid (GABA). Journal of the Chemical Society, Perkin Transactions 1. 1991, 3307-3313. Available from: [Link]
-
Chemistry LibreTexts. Gabriel Synthesis. 2023. Available from: [Link]
-
Chemistry LibreTexts. 11.5: Synthesis of Amines. 2021. Available from: [Link]
-
Chemistry Steps. The Gabriel Synthesis. Available from: [Link]
-
NROChemistry. Gabriel Synthesis: Mechanism & Examples. Available from: [Link]
-
Cambridge University Press. Gabriel Synthesis. Available from: [Link]
-
Khan Academy. Gabriel phthalimide synthesis. Available from: [Link]
-
Pearson. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]
-
Khan, M. N. Suggested Improvement in the Ing−Manske Procedure and Gabriel Synthesis of Primary Amines: Kinetic Study on Alkaline Hydrolysis of N-Phthaloylglycine and Acid Hydrolysis of N-(o-Carboxybenzoyl)glycine in Aqueous Organic Solvents. The Journal of Organic Chemistry. 2005, 70(4), 1493-1499. Available from: [Link]
-
Quora. What is the Gabriel phthalimide synthesis of alpha amino acid?. 2021. Available from: [Link]
-
Guan, Q., et al. Direct Cycle between Coproduct and Reactant: an Approach to Improve Atom Economy and Applications for the Synthesis and Protection of Primary Amines. Green Chemistry. 2015, 17, 1637-1641. Available from: [Link]
-
Organic Chemistry Tutor. Gabriel Synthesis. YouTube. 2025. Available from: [Link]
-
Patsnap Eureka. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. 2025. Available from: [Link]
-
Chemistry Notes. Gabriel synthesis: Easy mechanism, procedure, applications. Available from: [Link]
-
BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?. Available from: [Link]
-
The Brem Method. MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. YouTube. 2024. Available from: [Link]
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Application Notes and Protocols for the Evaluation of Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate in Anticancer Research
Introduction: The Rationale for Investigating a Novel Thalidomide Analog
The landscape of oncology drug discovery is continually evolving, with a significant focus on targeted therapies that exploit the molecular vulnerabilities of cancer cells. Within this paradigm, immunomodulatory drugs (IMiDs), analogs of thalidomide, have emerged as a cornerstone in the treatment of various hematologic malignancies and are under active investigation for solid tumors.[1][2][3] The therapeutic efficacy of thalidomide and its derivatives, such as lenalidomide and pomalidomide, is attributed to their pleiotropic effects, including anti-inflammatory, anti-angiogenic, and immunomodulatory properties.[3][4] A key to their anticancer activity is the induction of tumor cell apoptosis and the modulation of the tumor microenvironment.[1]
Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate is a compound of interest due to its core structure, which includes the 1,3-dioxoisoindoline moiety characteristic of thalidomide and its analogs.[5] This structural feature suggests that it may share a similar mechanism of action and possess therapeutic potential as an anticancer agent.[5] The isoindoline-1,3-dione group is known to interact with various biological targets, including enzymes and receptors, leading to a modulation of their activity.[5] While primarily documented as an intermediate in the synthesis of other compounds, its structural similarity to established anticancer agents warrants a thorough investigation into its own biological activities.[5][6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the anticancer potential of this compound. The protocols herein are designed to be self-validating, with a focus on elucidating the compound's effects on cancer cell viability, proliferation, and the induction of programmed cell death.
Compound Profile
| Compound Name | This compound |
| CAS Number | 88150-75-8[8][9][10][11][12] |
| Molecular Formula | C16H17NO6[8][9][11] |
| Molecular Weight | 319.31 g/mol [8] |
| Structure | The molecule contains a phthalimide group linked via an ethoxy bridge to an ethyl 3-oxobutanoate chain. |
| Purity | ≥97% recommended for biological assays.[9] |
| Solubility | Sparingly soluble in DMSO and Methanol; slightly soluble in Chloroform.[7] |
Experimental Workflow for Anticancer Evaluation
The following diagram outlines a logical progression for the in vitro evaluation of this compound.
Caption: A streamlined workflow for the anticancer evaluation of a novel compound.
Protocols for In Vitro Characterization
Application Note 1: Assessment of Cytotoxicity and Cell Viability
Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[13] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.[13][14] The intensity of the purple color is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[15] This initial screen is crucial for identifying a compound's cytotoxic potential and for determining the appropriate concentration range for subsequent mechanistic studies.[16]
Recommended Cell Lines:
-
MCF-7: Human breast adenocarcinoma (ER-positive)
-
MDA-MB-231: Human breast adenocarcinoma (triple-negative)
-
A549: Human lung carcinoma
-
HeLa: Human cervical cancer[5]
-
A non-cancerous cell line (e.g., MCF-10A) to assess selectivity.
Protocol: MTT Assay
-
Cell Seeding:
-
Culture chosen cell lines in their recommended media until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Count the cells and adjust the concentration to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to obtain final concentrations ranging from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO at the highest concentration used for the compound) and a positive control (e.g., doxorubicin).
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound.
-
Incubate the plate for another 48 hours.
-
-
MTT Reagent Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[14]
-
Measure the absorbance at 570 nm using a microplate reader.[15][17]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Application Note 2: Elucidation of Apoptotic Induction
Objective: To determine if the cytotoxic effects of this compound are mediated by the induction of apoptosis.
Rationale: Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer drugs exert their effects.[18][19] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[18][19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome.[19] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[18] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[18][20]
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment:
-
Seed 1 x 10^6 cells in a 6-well plate and incubate overnight.
-
Treat the cells with this compound at its predetermined IC50 concentration for 24 and 48 hours.
-
Include an untreated control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting and Washing:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.[20]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples immediately (within 1 hour) using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Caption: A putative signaling pathway for IMiD-induced apoptosis.
Application Note 3: Investigation of Cell Cycle Perturbations
Objective: To assess the effect of this compound on cell cycle progression.
Rationale: Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), which can prevent cell proliferation and lead to apoptosis.[21] Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity of stained cells is directly proportional to their DNA content.[22][23] By analyzing the distribution of fluorescence intensity in a population of cells using flow cytometry, one can distinguish between cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[22][24]
Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 and 48 hours, as described for the apoptosis assay.
-
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in 0.5 mL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).[21]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).[23]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting data on a linear scale.
-
Use software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
In Vivo Efficacy Assessment: A Forward Look
Following comprehensive in vitro characterization, promising results should be validated in a more biologically relevant system. Human tumor xenograft models in immunocompromised mice are a standard for preclinical assessment of anticancer drug efficacy.[25][26]
Protocol Outline: Subcutaneous Xenograft Model
-
Animal and Cell Line Selection:
-
Use immunodeficient mice (e.g., athymic nude or SCID).[25]
-
Select a cancer cell line that showed high sensitivity to the compound in vitro.
-
-
Tumor Implantation:
-
Inject 5-10 x 10^6 cancer cells subcutaneously into the flank of each mouse.[27]
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.[27]
-
Administer the compound via an appropriate route (e.g., intraperitoneal, oral gavage) at various doses.
-
The control group should receive the vehicle.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
The study endpoint is typically when tumors in the control group reach a predetermined size.
-
Calculate Tumor Growth Inhibition (TGI).[27]
-
Conclusion
This compound presents an intriguing candidate for anticancer drug discovery due to its structural similarity to the potent IMiD class of drugs. The detailed protocols provided in these application notes offer a robust framework for a systematic, evidence-based evaluation of its potential. By progressing from broad cytotoxicity screening to specific mechanistic assays and ultimately to in vivo models, researchers can effectively characterize the anticancer properties of this novel compound and determine its viability for further preclinical and clinical development.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Cancer Cell Culture (pp. 39-45). Springer. Retrieved from [Link]
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Aragon-Ching, J. B., Li, H., Gardner, E. R., & Figg, W. D. (2007). Thalidomide analogues as anticancer drugs. Recent Patents on Anti-Cancer Drug Discovery, 2(2), 167-174. Retrieved from [Link]
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Aragon-Ching, J. B., Li, H., Gardner, E. R., & Figg, W. D. (2007). Thalidomide Analogues as Anticancer Drugs. Recent Patents on Anti-Cancer Drug Discovery, 2(2), 167-174. Retrieved from [Link]
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Fakhori, M., & Khan, M. A. (2017). Therapeutic Potential of Thalidomide and Its Analogues in the Treatment of Cancer. Journal of Cellular and Molecular Medicine, 21(9), 1776-1788. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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Wikipedia. (n.d.). Thalidomide. Retrieved from [Link]
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Bartlett, J. B., Dredge, K., & Dalgleish, A. G. (2004). The evolution of thalidomide and its IMiD derivatives as anticancer agents. Nature Reviews Cancer, 4(4), 314-322. Retrieved from [Link]
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Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 30(1), 1-5. Retrieved from [Link]
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Zhao, H., Halicka, H. D., Li, J., & Darzynkiewicz, Z. (2013). Assaying cell cycle status using flow cytometry. Current Protocols in Pharmacology, 62(1), 9.7.1-9.7.12. Retrieved from [Link]
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University of Chicago. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
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Brady, S. W., & Enderling, H. (2019). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLoS ONE, 14(7), e0219195. Retrieved from [Link]
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Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-228. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
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JoVE. (2023). Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. Retrieved from [Link]
-
Crown Bioscience. (n.d.). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]
-
Sharma, S., & Sharma, P. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 4(4), 543-550. Retrieved from [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
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Cordes, N., & Beu, S. (2008). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Tumor Models in Cancer Research (pp. 415-427). Humana Press. Retrieved from [Link]
-
Lin, Z., Wu, D., Zhang, Y., Chen, Z., & Zhu, G. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(25), 15336-15345. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-(2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy)-3-oxobutanoate. PubChem Compound Database. Retrieved from [Link]
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Changzhou Yingsa Pharm Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]
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Veeprho. (n.d.). This compound | CAS 88150-75-8. Retrieved from [Link]
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Hall, I. H., & Wyrick, S. D. (1995). The cytotoxicity of [(N-alkyl-1,3-dioxo-1H,3H-isoindolin-5-yl)oxy]-alkanoic acids in murine and human tissue cultured cell lines. Anticancer Research, 15(4), 1365-1369. Retrieved from [Link]
-
Veeprho. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ethyl (E)-2-(2-chlorobenzylidene)-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate. Retrieved from [Link]
-
LookChem. (n.d.). 88150-75-8. Retrieved from [Link]
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Lesyk, R., et al. (2024). Synthesis and Anticancer Activity of a Novel Thiazole Derivative. Molbank, 2024(1), M1795. Retrieved from [Link]
Sources
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- 8. Ethyl 4-(2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy)-3-oxobutanoate | C16H17NO6 | CID 9840027 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate
Welcome to the technical support guide for the synthesis of Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate (CAS 88150-75-8). This molecule is a key intermediate in the synthesis of important pharmaceutical compounds, such as Amlodipine[1][2]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the underlying chemical principles, provide step-by-step protocols, and offer data-driven troubleshooting advice.
Synthetic Strategy at a Glance
The most common and efficient route to the target molecule involves the alkylation of an ethyl acetoacetate enolate with a phthalimide-protected ethanolamine derivative. This is a classic application of the acetoacetic ester synthesis, which leverages the acidity of the α-hydrogens in β-keto esters[3][4].
Caption: General workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic pathway for this molecule?
The synthesis is fundamentally an acetoacetic ester synthesis . This involves three key steps:
-
Enolate Formation: The α-hydrogens of ethyl acetoacetate, located between the two carbonyl groups, are acidic (pKa ≈ 11 in DMSO). A suitable base, like sodium ethoxide (NaOEt) or sodium hydride (NaH), is used to deprotonate the α-carbon, forming a resonance-stabilized enolate ion[5][6].
-
Alkylation: The resulting enolate acts as a potent carbon nucleophile. It attacks a primary alkyl halide, in this case, a phthalimide-protected 2-haloethanol derivative like 2-(2-bromoethyl)isoindoline-1,3-dione, via an SN2 reaction[4][7]. This step forms the crucial C-C or C-O bond. A common variant uses N-(2-hydroxyethyl)phthalimide and ethyl 4-chloroacetoacetate, which forms an ether linkage[1].
-
Workup/Purification: The reaction is quenched, and the final product is isolated, often through extraction and column chromatography[1].
Q2: Why is ethyl acetoacetate (EAA) the preferred starting material?
Ethyl acetoacetate is an ideal substrate for several reasons:
-
Acidity: The methylene protons (α-hydrogens) are flanked by two electron-withdrawing carbonyl groups, making them significantly acidic and easy to remove with common bases like NaOEt[3].
-
Keto-Enol Tautomerism: EAA exists as an equilibrium between its keto and enol forms[8][9]. While the keto form predominates, the enol form illustrates the inherent acidity of the α-proton. Deprotonation leads to a single, shared enolate, which is the key reactive intermediate[10].
-
Synthetic Versatility: The acetoacetic ester synthesis is a robust and well-documented method for creating α-substituted methyl ketones[4].
Q3: What is the purpose of the phthalimide group?
The phthalimide group serves as an excellent protecting group for a primary amine, a core component of the final drug molecule (Amlodipine)[2]. This strategy is known as the Gabriel Synthesis [11][12]. Using potassium phthalimide to react with a dihaloalkane (e.g., 1,2-dibromoethane) is a standard method to prepare the N-alkylated halide precursor[13][14]. The key advantages are:
-
Prevents Over-Alkylation: It allows for the clean formation of a primary amine upon deprotection, avoiding the formation of secondary and tertiary amine byproducts that often plague direct alkylation of ammonia or primary amines[12].
-
Stability: The phthalimide group is stable under the basic conditions of the enolate alkylation step but can be removed later in the synthetic sequence if needed, typically using hydrazine (the Ing-Manske procedure) or acidic hydrolysis[11][15].
Troubleshooting Guide
Problem Area 1: Low or No Product Yield
Q: My reaction has stalled, or my final yield is below 20%. What are the most likely causes?
This is a common issue that can often be traced back to four critical parameters: the base, the solvent, the reagents, or the temperature.
| Potential Cause | Recommended Action & Explanation |
| Inactive Base / Incomplete Enolate Formation | Action: Use freshly opened or properly stored base. If using NaH, ensure the mineral oil is washed away with dry hexanes. Explanation: Sodium hydride (NaH) and sodium ethoxide (NaOEt) are hygroscopic. Water contamination will neutralize the base and the enolate, halting the reaction. Incomplete deprotonation results in unreacted starting material. |
| "Wet" Solvent | Action: Use anhydrous solvents. Reflux THF over sodium/benzophenone or use a commercial anhydrous grade solvent from a sealed bottle. Explanation: Protic contaminants like water or ethanol (unless it's the solvent with NaOEt) will protonate the enolate as soon as it forms, preventing the desired alkylation. |
| Poor Quality Alkyl Halide | Action: Check the purity of your 2-(2-bromoethyl)isoindoline-1,3-dione. If prepared in-house, ensure it was purified correctly. Explanation: The alkylating agent is the electrophile. If it has decomposed or contains impurities, the SN2 reaction will be inefficient. |
| Incorrect Temperature Control | Action: Form the enolate at 0 °C or lower, especially with a strong base like NaH, to prevent side reactions[1]. Allow the reaction to warm to room temperature or slightly above for the alkylation step to ensure a reasonable reaction rate[1]. Explanation: Temperature control is crucial for balancing reaction rate and selectivity. |
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// Edges Start -> Check_Base; Check_Base -> Check_Solvent [label="No"]; Check_Base -> Base_Issue [label="Yes"]; Check_Solvent -> Check_Reagent [label="No"]; Check_Solvent -> Solvent_Issue [label="Yes"]; Check_Reagent -> Check_Temp [label="No"]; Check_Reagent -> Reagent_Issue [label="Yes"]; Check_Temp -> Temp_Issue [label="Yes"]; }
Caption: Decision tree for troubleshooting low reaction yields.
Problem Area 2: Multiple Products & Side Reactions
Q: My TLC shows multiple spots, and the NMR of my crude product is messy. What are the common side products?
The most common side reactions are dialkylation and competing O-alkylation.
Caption: Competing pathways for enolate alkylation.
-
Dialkylation: Since the mono-alkylated product still has one remaining acidic α-hydrogen, it can be deprotonated and react with a second molecule of the alkyl halide.
-
Solution: Use a slight excess (1.0-1.1 equivalents) of ethyl acetoacetate relative to the base and alkyl halide. This ensures that once the alkyl halide is consumed, there is no opportunity for a second alkylation. Adding the alkyl halide slowly to the formed enolate solution also helps.
-
-
O- vs. C-Alkylation: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. While C-alkylation is usually thermodynamically favored and desired, O-alkylation can occur, especially with certain solvents and counter-ions.
-
Solution: Using a polar aprotic solvent like THF or DMF generally favors C-alkylation. The sodium counter-ion (from NaH or NaOEt) also promotes C-alkylation over O-alkylation.
-
-
Phthalimide Ring Opening: Prolonged exposure to strong base at high temperatures can lead to hydrolysis of the phthalimide group, forming a phthalamic acid derivative[15][16].
-
Solution: Maintain moderate temperatures (e.g., room temperature to 50°C) and avoid excessively long reaction times.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(2-Bromoethyl)isoindoline-1,3-dione
This precursor is prepared via a Gabriel amine synthesis variant[13].
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium phthalimide (1.0 eq) and dry N,N-dimethylformamide (DMF).
-
Reagent Addition: Add 1,2-dibromoethane (a significant excess, e.g., 3-5 eq) to the suspension. The excess is used to minimize the formation of the bis-phthalimide product.
-
Reaction: Heat the mixture with stirring (e.g., 70-80 °C) and monitor the reaction progress by TLC (thin-layer chromatography). The reaction typically takes several hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove DMF and unreacted potassium phthalimide, and then recrystallize from a suitable solvent (e.g., ethanol) to yield the pure product.
Protocol 2: Synthesis of this compound
This protocol is adapted from a known procedure for a similar Williamson ether synthesis[1].
-
Setup: In a three-neck flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -10 °C in an ice-salt or acetone/dry ice bath.
-
Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to the cold THF.
-
Alcohol Addition: In a separate flask, dissolve N-(2-hydroxyethyl)phthalimide (1.0 eq) in anhydrous THF. Add this solution dropwise to the NaH suspension, keeping the temperature below 0 °C. Stir for 30-60 minutes to allow for complete formation of the alkoxide.
-
Electrophile Addition: Add ethyl 4-chloroacetoacetate (1.05 eq) dropwise to the reaction mixture, again ensuring the temperature does not rise above 0 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to a gentle reflux (e.g., 30-40 °C) for 5-6 hours, or until TLC analysis indicates consumption of the starting material.
-
Quenching & Extraction: Cool the reaction back to <10 °C. Cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or toluene (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, typically a yellow oil[1].
-
Purification: Purify the crude oil using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield the pure target compound.
References
- 1. ETHYL4-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHOXYL]-3-OXOBUTANOATE | 88150-75-8 [chemicalbook.com]
- 2. Cas 88150-75-8,ETHYL4-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHOXYL]-3-OXOBUTANOATE | lookchem [lookchem.com]
- 3. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]
- 9. quora.com [quora.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 2-(2-Bromoethyl)isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. US4544755A - Cleavage of phthalimides to amines - Google Patents [patents.google.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Synthesis of Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate
Welcome to the technical support center for the synthesis of Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of this important synthetic intermediate. As an intermediate in the synthesis of Amlodipine Besilate related compounds, ensuring a high-yield and pure product is critical.[1][2][3]
Understanding the Synthesis: A Mechanistic Overview
The synthesis of this compound is primarily achieved through a Williamson ether synthesis.[4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the alkoxide is generated from N-(2-hydroxyethyl)phthalimide, which then reacts with an ethyl 4-halo-3-oxobutanoate, typically ethyl 4-chloro-3-oxobutanoate.
The reaction proceeds via an SN2 mechanism, where the alkoxide ion performs a backside attack on the carbon atom bearing the leaving group (halide).[4][5] The success of this synthesis is highly dependent on favoring the SN2 pathway while minimizing competing side reactions.
Experimental Protocols
Part 1: Synthesis of N-(2-Bromoethyl)phthalimide (Precursor)
A common precursor for the Williamson ether synthesis is N-(2-bromoethyl)phthalimide, which can be synthesized from N-(2-hydroxyethyl)phthalimide.
Materials:
-
N-(2-hydroxyethyl)phthalimide
-
Phosphorus tribromide (PBr₃)
-
Ice water
Procedure:
-
In a fume hood, combine N-(2-hydroxyethyl)phthalimide and phosphorus tribromide.
-
Gently warm the mixture until a solution is formed.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the cooled reaction mixture into ice water.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with cold water to yield N-(2-bromoethyl)phthalimide.[6]
Part 2: Synthesis of this compound
Materials:
-
N-(2-hydroxyethyl)phthalimide
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl 4-chloroacetoacetate
-
Toluene
-
Acetic acid
-
Brine (4% solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a reaction flask, add anhydrous tetrahydrofuran and cool to -10°C or lower.
-
While maintaining the low temperature and stirring, add N-(2-hydroxyethyl)phthalimide and sodium hydride sequentially.
-
Within 30 minutes of the addition of NaH, begin the dropwise addition of ethyl 4-chloroacetoacetate, ensuring the temperature does not exceed 0°C. This addition should take approximately 1.5 to 2 hours.
-
After the addition is complete, raise the temperature to 28-32°C and let the reaction proceed for 5 to 6 hours.
-
Upon completion, add toluene to the reaction mixture and cool to below 5°C.
-
In a separate flask, prepare a solution of toluene, water, and acetic acid, and maintain its temperature below 5°C.
-
Slowly add the reaction mixture to the acidic solution over 1 to 1.5 hours.
-
After stirring for 10 minutes, allow the layers to separate and remove the aqueous layer.
-
Wash the organic (toluene) layer five times with a 4% brine solution.
-
Dry the toluene layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the final product.[1]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and provides actionable solutions to improve your reaction yield and product purity.
Q1: My reaction yield is consistently low. What are the likely causes?
A1: Low yields in Williamson ether synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
-
Suboptimal Reaction Conditions: The reaction is sensitive to temperature and reaction time. A typical Williamson reaction is conducted at 50 to 100°C for 1 to 8 hours.[4] However, for this specific synthesis, a lower temperature protocol has been reported to be effective.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Competing Elimination Reaction (E2): The alkoxide is a strong base and can promote an E2 elimination reaction with the ethyl 4-chloro-3-oxobutanoate, leading to the formation of an alkene byproduct.[7] This is more prevalent at higher temperatures.
-
Moisture in the Reaction: Sodium hydride reacts violently with water. Any moisture in your glassware or solvent will consume the NaH, preventing the formation of the necessary alkoxide. Ensure all glassware is oven-dried and use anhydrous solvents.[8]
-
Purity of Starting Materials: The purity of N-(2-hydroxyethyl)phthalimide and ethyl 4-chloro-3-oxobutanoate is crucial. Impurities can lead to side reactions and lower yields.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
A2: Besides the desired product and unreacted starting materials, you may observe the following side products:
-
Alkene from E2 Elimination: As mentioned, the E2 elimination of ethyl 4-chloro-3-oxobutanoate is a common side reaction.[7]
-
C-Alkylation Product: The enolate of the beta-keto ester can also act as a nucleophile, leading to C-alkylation instead of the desired O-alkylation. The choice of solvent can influence the ratio of C- to O-alkylation.[9]
-
Dimerization/Polymerization: If the concentration of reactants is too high, intermolecular reactions can occur, leading to the formation of dimers or polymers.[8]
Q3: How can I minimize the formation of the E2 elimination byproduct?
A3: To favor the SN2 reaction over E2 elimination:
-
Control the Temperature: Lowering the reaction temperature generally favors substitution over elimination.[7] The provided protocol with an initial low temperature is designed to minimize this side reaction.[1]
-
Choice of Base: While NaH is effective, other bases like potassium carbonate can be used. The strength and steric hindrance of the base can influence the SN2/E2 ratio.[10]
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. You should see the consumption of your starting materials (N-(2-hydroxyethyl)phthalimide and ethyl 4-chloro-3-oxobutanoate) and the appearance of the product spot. A suitable solvent system for TLC would be a mixture of ethyl acetate and hexane.
Q5: The workup procedure seems complex. Can you explain the purpose of each step?
A5: The workup is designed to quench the reaction, neutralize the base, and isolate the product:
-
Quenching with Acetic Acid/Water: This step neutralizes the excess sodium hydride and the alkoxide. It is performed at a low temperature to control the exothermic reaction.
-
Toluene Extraction: The product is more soluble in the organic solvent (toluene) than in water.
-
Brine Washes: Washing with brine helps to remove any remaining water and some water-soluble impurities from the organic layer.
-
Drying with Anhydrous Magnesium Sulfate: This step removes any residual water from the organic layer before the solvent is evaporated.
Data Presentation
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) |
| N-(2-hydroxyethyl)phthalimide | C₁₀H₉NO₃ | 191.18 |
| Ethyl 4-chloro-3-oxobutanoate | C₆H₉ClO₃ | 164.59 |
| This compound | C₁₆H₁₇NO₆ | 319.31[11] |
Visualizing the Workflow
Reaction Mechanism
Caption: Troubleshooting workflow for low yield.
References
- Benchchem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
- Wikipedia. (n.d.). Williamson ether synthesis.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Benchchem. (2025). Troubleshooting guide for Williamson ether synthesis with secondary iodides.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Google Patents. (n.d.).
- Lookchem. (n.d.). Cas 574-98-1,N-(2-Bromoethyl)phthalimide.
- RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
- ChemicalBook. (2025, July 24). ETHYL4-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)
- Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
- Journal of Applied Pharmaceutical Science. (2017, October 30). Synthesis and establishment of Amlodipine impurity G reference standard.
- Toronto Research Chemicals. (n.d.). 428682 4-(2-Phthalimidoethoxy)acetoacetic Acid Ethyl Ester CAS: 88150-75-8.
- ResearchGate. (2018, August 23). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)
- Journal of Pharmaceutical and Biomedical Analysis. (2024, August 6).
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- Benchchem. (n.d.). N-(2-Bromoethyl)phthalimide|CAS 574-98-1|Reagent.
- ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?.
- Organic Syntheses. (n.d.). Phthalimide, N-(2-bromoethyl).
- Chemistry For Everyone. (2025, April 4).
- CymitQuimica. (n.d.). CAS 88150-75-8: Ethyl 4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy].
- BLDpharm. (n.d.). 88150-75-8|Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)
- ChemScene. (n.d.). 88150-75-8 | Ethyl 4-[2-(1,3-dioxoisoindol-2-yl)
- Google Patents. (n.d.).
- YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- PubChem. (n.d.). Ethyl 4-(2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy)
- LookChem. (n.d.). 88150-75-8.
- Chegg.com. (2020, June 25). Solved Answer: Given Reaction is williamson ether Synthesis.
- PrepChem.com. (n.d.). Synthesis of N-(2-bromoethyl)phthalimide.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- OrgoSolver. (n.d.). Williamson Ether Synthesis (NaH + R′–X) — Alkoxide Formation, SN2 Coupling, Intramolecular Rings.
- TIB.eu. (n.d.).
- ResearchGate. (2025, August 6).
- Veeprho. (n.d.). Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)
- Organic Syntheses. (1952). β-BROMOETHYLPHTHALIMIDE.
- ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Gottlie, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Chem-Impex. (n.d.). Ethyl 4-(1,3-Dioxoisoindolin-2-Yl)
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- ResearchGate. (n.d.). Synthesis and possible keto-enol tautomerism of β-keto ester III....
- Francis Academic Press. (n.d.).
- Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis.
Sources
- 1. ETHYL4-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHOXYL]-3-OXOBUTANOATE | 88150-75-8 [chemicalbook.com]
- 2. usbio.net [usbio.net]
- 3. Cas 88150-75-8,ETHYL4-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHOXYL]-3-OXOBUTANOATE | lookchem [lookchem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. prepchem.com [prepchem.com]
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- 8. benchchem.com [benchchem.com]
- 9. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Ethyl 4-(2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy)-3-oxobutanoate | C16H17NO6 | CID 9840027 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in β-Keto Ester Alkylation
Welcome to the technical support center for β-keto ester alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to dissect the causality behind common experimental challenges, offering field-proven insights and solutions to mitigate unwanted side reactions.
I. Frequently Asked Questions (FAQs)
Q1: My reaction is yielding a significant amount of O-alkylated product instead of the desired C-alkylated ketone. What's going wrong?
This is a classic issue stemming from the ambident nature of the enolate nucleophile.[1][2] The enolate has two reactive sites: the α-carbon (leading to C-alkylation) and the oxygen atom (leading to O-alkylation, forming an enol ether).[3] Several factors can tip the balance in favor of O-alkylation.
Troubleshooting Guide: C- vs. O-Alkylation
| Factor | Favoring O-Alkylation (Undesired) | Favoring C-Alkylation (Desired) | Rationale & Explanation |
| Electrophile (Alkyl Halide) | "Hard" electrophiles (e.g., R-OTs, R-OTf, (CH₃)₂SO₄), strong electrophiles like trimethylsilyl chloride.[4] | "Soft" electrophiles (e.g., R-I, R-Br, allyl or benzyl halides).[3][5] | Based on Hard and Soft Acid-Base (HSAB) theory, the "hard" oxygen atom of the enolate prefers to react with hard electrophiles, while the "soft" carbon atom prefers soft electrophiles.[5] |
| Solvent | Polar aprotic, strongly coordinating solvents (e.g., DMSO, HMPA, DMF).[1][6] | Weakly coordinating solvents (e.g., THF, Diethyl Ether).[6][7] | Strongly coordinating solvents solvate the metal counter-ion, creating a more "naked" and reactive enolate. The oxygen atom, having a higher negative charge density, becomes more accessible for attack.[4][6] |
| Counter-ion | Potassium (K⁺) or Sodium (Na⁺) | Lithium (Li⁺) | Smaller, "harder" cations like Li⁺ coordinate more tightly to the oxygen atom, sterically hindering it and reducing its nucleophilicity, thus favoring attack at the carbon.[8] |
| Temperature | Higher temperatures | Lower temperatures (e.g., -78 °C) | C-alkylation is generally the thermodynamically more stable product due to the formation of a strong C-C bond and reformation of the C=O bond.[2][4] However, O-alkylation is often kinetically faster.[9] Low temperatures favor the kinetic product but can also be used to control selectivity in kinetically controlled reactions.[1][8] |
Corrective Protocol:
-
Switch to a "softer" electrophile: If using a tosylate or sulfate, switch to the corresponding alkyl iodide or bromide.
-
Change the solvent: Replace DMSO or DMF with THF.
-
Use a lithium-based strong base: Employ LDA (Lithium diisopropylamide) or LiHMDS instead of sodium or potassium-based equivalents.[8]
-
Lower the reaction temperature: Run the alkylation at -78 °C.[1]
Q2: I'm observing polyalkylation in my reaction. How can I ensure mono-alkylation?
Polyalkylation occurs when the mono-alkylated product, which still possesses an acidic α-hydrogen, is deprotonated and reacts with another equivalent of the electrophile.[10] This is particularly problematic if the initial enolate formation is not quantitative.
Troubleshooting Guide: Mono- vs. Polyalkylation
| Factor | Leads to Polyalkylation | Promotes Mono-alkylation | Rationale & Explanation |
| Base Stoichiometry | Sub-stoichiometric amounts of base or weak bases (e.g., NaOEt).[11] | A slight excess (e.g., 1.05-1.1 equiv.) of a strong, non-nucleophilic base (e.g., LDA, NaH).[1][11] | Using a weak base like sodium ethoxide only partially deprotonates the starting material, leading to an equilibrium mixture of starting material, enolate, and mono-alkylated product. The mono-alkylated product can then be deprotonated, leading to the dialkylated product.[11][12] A strong base ensures complete and irreversible conversion to the enolate before the electrophile is added.[13][14] |
| Order of Addition | Adding the base to a mixture of the β-keto ester and alkyl halide. | Adding the base to the β-keto ester first (at low temp), allowing for complete enolate formation, and then adding the alkyl halide. | This "pre-formation" of the enolate ensures that the electrophile only encounters the desired nucleophile, minimizing the chance for the mono-alkylated product to react. |
| Acidity of Mono-alkylated Product | The mono-alkylated product is of similar or greater acidity than the starting material. | The pKa of the mono-alkylated product's remaining α-H is significantly higher. | The highly acidic α-hydrogens of β-keto esters (pKa ≈ 11) mean that even the mono-alkylated product is susceptible to deprotonation.[15][16] |
Corrective Protocol:
-
Ensure Quantitative Enolate Formation: Use at least one full equivalent of a strong base like LDA or NaH in an aprotic solvent like THF.[7][13]
-
Control Stoichiometry: Use precisely one equivalent of the alkyl halide.
-
Optimize Addition Order:
-
Dissolve the β-keto ester in dry THF.
-
Cool the solution to -78 °C.
-
Slowly add the strong base (e.g., LDA solution) and stir for 30-60 minutes to ensure complete enolate formation.
-
Slowly add the alkyl halide and let the reaction slowly warm to room temperature.
-
Q3: My yields are low, and I'm recovering a lot of starting material. What are the likely causes?
Low conversion can be traced back to several issues, primarily related to the efficacy of the deprotonation step or competing side reactions involving the base.
Troubleshooting Guide: Low Conversion & Yields
| Issue | Potential Cause | Recommended Solution | Rationale & Explanation |
| Inefficient Deprotonation | The base is not strong enough (e.g., alkoxides for simple ketones).[14] | Use a stronger base like LDA, LiHMDS, or NaH.[1][7] | The pKa of the base's conjugate acid must be significantly higher than the pKa of the β-keto ester's α-hydrogen to drive the deprotonation to completion.[14] |
| Presence of protic impurities (water, alcohols). | Ensure all glassware is oven- or flame-dried and use anhydrous solvents.[7] | Protic solvents will protonate the enolate, quenching the reaction and regenerating the starting material.[7] | |
| Base Reacts with Electrophile | The base is nucleophilic (e.g., NaOEt). | Use a sterically hindered, non-nucleophilic base like LDA.[17][18] | Unhindered bases like ethoxide can directly react with the alkyl halide via an Sₙ2 reaction, consuming both reagents.[14] |
| Transesterification | Using an alkoxide base that does not match the ester group (e.g., using sodium methoxide with an ethyl ester). | The alkoxide base must match the ester's alkoxy group (e.g., NaOEt for ethyl esters).[12][19] | A mismatch leads to nucleophilic acyl substitution on the ester, changing its identity.[19] |
Corrective Protocol:
-
Verify Reagent Quality: Use freshly prepared LDA solution or high-quality NaH (washed with hexanes to remove mineral oil). Use freshly distilled, anhydrous solvents.
-
Select the Right Base: For β-keto esters, NaH or a matched alkoxide (like NaOEt for ethyl acetoacetate) is often sufficient due to the high acidity of the α-proton.[12][16] For less acidic ketones, LDA is essential.[13]
-
Maintain Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture.
II. Visualizing the Reaction Pathways
Understanding the equilibrium and competing pathways is crucial for troubleshooting.
Caption: Kinetic vs. Thermodynamic enolate formation.
Understanding this principle allows for the targeted alkylation at either the more or less substituted α-carbon, providing greater synthetic control.
IV. References
-
Fiveable. (n.d.). Alkylation of enolates. Organic Chemistry II Class Notes. Retrieved from [Link]
-
University of Liverpool. (n.d.). Lecture 4 Enolates in Synthesis. Retrieved from [Link]
-
PharmaXChange.info. (2011, February 25). Chemistry of Enolates - C vs O Alkylation. Retrieved from [Link]
-
Química Organica.org. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Retrieved from [Link]
-
University of Calgary. (n.d.). CHEM 330 Topics Discussed on Oct 2. Retrieved from [Link]
-
Neuman, R. C. (n.d.). Chapter 18: Reactions of Enolate Ions and Enols. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Alkylation of Enolates. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Zaugg, H. E., Horrom, B. W., & Borgwardt, S. (1950). Specific Solvent Effects in the Alkylation of Enolate Anions. I. The Alkylation of Sodiomalonic Esters with Alkyl Halides. Journal of the American Chemical Society, 72(7), 2993–2997. [Link]
-
JoVE. (2023, April 30). Video: Regioselective Formation of Enolates. Retrieved from [Link]
-
Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? r/chemistry. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Enolate Regioisomers - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles. Organic Chemistry. Retrieved from [Link]
-
Zaugg, H. E. (1950). Specific Solvent Effects in the Alkylation of Enolate Anions. IV. Kinetic Order of Solvent Participation. Journal of the American Chemical Society, 72(7), 2998–3001. [Link]
-
Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]
-
Gronert, S., et al. (2016). Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction between the Acetaldehyde Enolate Anion and Methyl Fluoride. The Journal of Organic Chemistry, 81(8), 3351-3359. [Link]
-
Royal Society of Chemistry. (2014, January 2). Chemistry Vignettes: Alkylation of enolates [Video]. YouTube. [Link]
-
ChemistryViews. (2012, November 21). C- or O-Alkylation? Retrieved from [Link]
-
Mhasni, A., & Rezgui, F. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(42), 26233-26259. [Link]
-
JoVE. (2023, April 30). Video: Factors Affecting α-Alkylation of Ketones: Choice of Base. Retrieved from [Link]
-
Olofson, R. A., & Dougherty, C. M. (1973). A new and powerful, nonnucleophilic base for general use in organic synthesis. Journal of the American Chemical Society, 95(2), 581-582. [Link]
-
Sciencemadness.org. (2025, June 2). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Retrieved from [Link]
-
Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(1), 1-15. [Link]
-
Chemistry Steps. (n.d.). Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, January 27). Why doesn't self condensation occur in acetoacetic ester synthesis. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Acetoacetic Ester Synthesis. Retrieved from [Link]
Sources
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- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. youtube.com [youtube.com]
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- 5. reddit.com [reddit.com]
- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 8. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aklectures.com [aklectures.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
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- 14. Video: Factors Affecting α-Alkylation of Ketones: Choice of Base [jove.com]
- 15. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
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- 19. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
Technical Support Center: Purification of Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate
Introduction:
Welcome to the technical support center for the purification of Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate (CAS 88150-75-8). This crucial intermediate, notably used in the synthesis of Amlodipine related compounds, presents unique purification challenges due to its β-keto ester functionality.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges, ensuring the acquisition of a high-purity product essential for subsequent synthetic steps and biological assays.[3][4]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind common experimental issues and provide field-proven solutions to streamline your purification workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Multiple Spots on TLC After Column Chromatography, Suggesting Degradation.
Question: I've just run a column to purify my crude this compound, but my post-column TLC shows multiple spots, and one of them is at the baseline. I suspect the compound is degrading on the silica gel. What's happening and how can I prevent this?
Answer: Your suspicion is likely correct. β-keto esters like your target compound are susceptible to degradation on standard silica gel.[5] The acidic nature of the silanol groups (Si-OH) on the silica surface can catalyze hydrolysis of the ester or other side reactions.[5] Additionally, the inherent keto-enol tautomerism of the β-keto ester moiety can lead to band broadening and the appearance of multiple spots on a TLC plate, which can be mistaken for impurities.[5]
Root Cause Analysis and Solutions:
| Underlying Cause | Explanation | Recommended Solution |
| Acid-Catalyzed Degradation | The acidic surface of standard silica gel can promote hydrolysis of the ethyl ester or cleavage of the ether linkage. | Deactivate the Silica Gel: Pre-treat the silica gel with a base, most commonly triethylamine (TEA). A typical procedure involves preparing your silica slurry in the desired solvent system and adding 1-2% (v/v) of TEA.[5] This neutralizes the acidic sites. |
| Keto-Enol Tautomerism | The compound exists as a mixture of keto and enol tautomers, which can have different polarities and thus separate on the TLC plate, appearing as distinct or elongated spots. This equilibrium can be influenced by the solvent and the acidity of the silica. | Use a Buffered Mobile Phase: Adding a small amount of a modifying agent to your eluent can suppress tautomerism and improve peak shape. For instance, a small percentage of acetic acid can sometimes sharpen peaks by favoring one tautomeric form, although this should be used cautiously due to the compound's potential acid sensitivity. |
| Strong Adsorption to Silica | The polar functional groups (phthalimide, ester, keto group) can lead to strong interactions with the silica, causing tailing and potential on-column reactions. | Alternative Stationary Phase: If acid sensitivity is high, consider using a more neutral stationary phase like alumina (neutral or basic) or Florisil.[5] |
| Confirmation of On-Plate Degradation | It is crucial to determine if the extra spots are from degradation on the TLC plate itself or were present in the column fraction. | 2D TLC Analysis: To confirm on-plate degradation, spot your compound in one corner of a square TLC plate and develop it. Then, rotate the plate 90 degrees and develop it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. Degradation will result in off-diagonal spots.[5] |
Experimental Workflow: 2D TLC for Stability Assessment
Caption: Workflow for 2D TLC analysis to assess compound stability on silica gel.
Issue 2: Poor Separation of a Closely-Eluting Impurity.
Question: I have an impurity that co-elutes with my product during column chromatography. I've tried various ratios of ethyl acetate and hexane, but I can't get baseline separation. What are my options?
Answer: Achieving separation of closely-eluting impurities requires a systematic approach to optimizing your chromatographic conditions. The impurity is likely a structurally similar side-product from the synthesis.
Potential Impurities and Their Origins:
-
Unreacted N-(2-hydroxyethyl)phthalimide: This starting material is significantly more polar and should be easily separated.[6]
-
Unreacted Ethyl 4-chloroacetoacetate: This is a common reactant and is less polar than the product.[1]
-
Dimerization or Self-Condensation Products: β-keto esters can undergo self-condensation, leading to higher molecular weight impurities.
Strategies for Improved Separation:
| Strategy | Rationale | Implementation |
| Solvent System Modification | Changing the solvent composition can alter the selectivity of the separation. | - Introduce a third solvent: Adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane can significantly change the elution profile. - Use an isocratic elution with a different solvent system: For example, a dichloromethane/acetone or toluene/ethyl acetate gradient might provide better resolution. |
| Gradient Elution | A gradual increase in the polar component of the mobile phase can help to separate compounds with similar polarities. | Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the concentration of ethyl acetate. A shallow gradient is often more effective for closely eluting spots. |
| Recrystallization | If the product is a solid and present in high purity after the column, recrystallization can be a powerful final purification step. | - Solvent Screening: Test the solubility of your impure product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold, while the impurity remains in solution. |
| Preparative HPLC | For very difficult separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. | This requires specialized equipment but offers superior resolving power compared to flash column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR and ¹³C NMR chemical shifts for this compound?
Predicted ¹H NMR Signals (in CDCl₃):
| Proton Assignment | Approximate Chemical Shift (ppm) | Multiplicity | Integration |
| Ethyl Ester CH₃ | 1.2-1.3 | triplet | 3H |
| Methylene (C-2) | ~3.4 | singlet | 2H |
| Ethoxy CH₂ | ~3.9-4.0 | triplet | 2H |
| Ethyl Ester CH₂ | 4.1-4.2 | quartet | 2H |
| Methylene (C-4) | ~4.3 | singlet | 2H |
| Phthalimide Aromatic | 7.7-7.9 | multiplet | 4H |
Predicted ¹³C NMR Signals (in CDCl₃):
| Carbon Assignment | Approximate Chemical Shift (ppm) |
| Ethyl Ester CH₃ | ~14 |
| Methylene (C-2) | ~45-50 |
| Ethyl Ester CH₂ | ~61 |
| Ethoxy CH₂ | ~65-70 |
| Methylene (C-4) | ~75-80 |
| Phthalimide Aromatic CH | ~123, ~134 |
| Phthalimide Quaternary C | ~132 |
| Phthalimide Carbonyl | ~168 |
| Ester Carbonyl | ~167 |
| Keto Carbonyl | ~200-202 |
Note: These are predicted values and should be used as a guide. The presence of keto-enol tautomers may result in additional, smaller peaks.
Q2: What is the recommended storage condition for this compound?
A2: The recommended storage temperature for this compound is 2-8°C.[2] It should be stored in a tightly sealed container, protected from moisture and light to prevent degradation.
Q3: Is this compound soluble in common laboratory solvents?
A3: Based on available data, it is slightly soluble in chloroform and sparingly soluble in DMSO and methanol.[2] For chromatographic purposes, it is readily soluble in mixtures of ethyl acetate and hexane.
Q4: Can I use recrystallization as the primary method of purification?
A4: Recrystallization can be an effective purification method if your crude product is relatively pure and solid. The compound is often described as a yellow oil, which would preclude direct recrystallization.[8] However, if you obtain a solid after initial workup or column chromatography, recrystallization is an excellent technique for removing minor impurities. A suitable solvent system would need to be determined empirically.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography on Deactivated Silica Gel
This protocol is designed to minimize on-column degradation of the title compound.
1. Preparation of Deactivated Silica Gel: a. Weigh the required amount of silica gel (typically 50-100 times the weight of the crude product). b. Prepare the starting eluent (e.g., 95:5 hexane:ethyl acetate). c. In a fume hood, create a slurry of the silica gel in the starting eluent. d. Add triethylamine (TEA) to the slurry to a final concentration of 1% (v/v). For example, add 1 mL of TEA to every 99 mL of eluent used to make the slurry. e. Stir the slurry for 15 minutes.
2. Column Packing: a. Wet-pack the column with the deactivated silica gel slurry. b. Allow the silica to settle, ensuring a level bed. c. Drain the excess solvent until it is just above the silica bed.
3. Sample Loading: a. Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent. b. Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel, remove the solvent under reduced pressure, and carefully add the resulting free-flowing powder to the top of the column.
4. Elution: a. Begin elution with the starting solvent (e.g., 95:5 hexane:ethyl acetate containing 1% TEA). b. Collect fractions and monitor by TLC. c. Gradually increase the polarity of the eluent (gradient elution) as needed to elute the product. A typical gradient might be from 5% to 30% ethyl acetate in hexane.[8]
5. Product Isolation: a. Combine the pure fractions as determined by TLC. b. Remove the solvent under reduced pressure. c. Place the resulting oil or solid under high vacuum to remove residual solvents.
Purification Workflow Diagram:
Caption: Step-by-step workflow for the purification of the target compound via column chromatography.
References
- BenchChem. (2025).
- Kumar, A., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3)
- Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard.
- ChemicalBook. (2025). ETHYL4-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)
- Benchchem. (n.d.). Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)
- MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.
- NIH. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
- Chem-Impex. (n.d.). Ethyl 4-(1,3-Dioxoisoindolin-2-Yl)
- LookChem. (n.d.). 88150-75-8.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- PubChem. (n.d.). Ethyl 4-(2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy)
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Reactivity of N-(2-Hydroxyethyl)phthalimide.
Sources
- 1. ETHYL4-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHOXYL]-3-OXOBUTANOATE | 88150-75-8 [chemicalbook.com]
- 2. Cas 88150-75-8,ETHYL4-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHOXYL]-3-OXOBUTANOATE | lookchem [lookchem.com]
- 3. This compound | 88150-75-8 | Benchchem [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. mdpi.com [mdpi.com]
Phthalimide Deprotection Optimization: A Technical Support Center
Welcome to our comprehensive technical guide for researchers, scientists, and drug development professionals navigating the complexities of phthalimide deprotection. The phthalimide group is a robust and widely used protecting group for primary amines, crucial in multi-step syntheses, particularly in the preparation of amino acids and pharmaceuticals where preventing over-alkylation is paramount.[1] However, its removal can be a critical and sometimes challenging step.
This support center provides in-depth, field-proven insights into optimizing deprotection conditions. We will delve into the causality behind experimental choices, offer self-validating protocols, and troubleshoot common issues encountered in the lab.
Frequently Asked Questions (FAQs): The Basics
Q1: Why is the phthalimide group so widely used for amine protection?
A1: The phthalimide group is favored for its stability across a broad spectrum of reaction conditions, including many that would affect other amine protecting groups.[1] The N-H bond of phthalimide is acidic (pKa ≈ 8.3), allowing for easy deprotonation to form a nucleophilic anion that can participate in SN2 reactions without the risk of over-alkylation, a common issue with simpler amines.[2][3]
Q2: What are the primary methods for phthalimide deprotection?
A2: The most common and effective methods for cleaving the phthalimide group are:
-
Hydrazinolysis (Ing-Manske Procedure): This is the most widely used method due to its generally mild and neutral reaction conditions.[1][4]
-
Acidic or Basic Hydrolysis: These are classical methods but often require harsh conditions, which can be detrimental to sensitive substrates.[1][5]
-
Reductive Deprotection: A notably mild, two-stage method using sodium borohydride (NaBH₄) offers an excellent alternative for substrates that are sensitive to racemization or harsh conditions.[6][7][8]
-
Alternative Nucleophiles: Reagents like ethylenediamine or methylamine can also be used and may offer advantages in specific contexts.[9][10]
Q3: How do I choose the best deprotection method for my substrate?
A3: The selection of a deprotection method is dictated by the stability of your substrate.[1] Consider the presence of other functional groups that may be sensitive to acids, bases, or reducing agents. For instance, if your molecule contains acid-labile groups like a Boc protecting group, acidic hydrolysis is not a viable option.[11] For chiral centers prone to racemization, the mild reductive method is often preferred.[6][7]
Method Deep Dive & Troubleshooting Guides
Hydrazinolysis (The Ing-Manske Procedure)
This is often the first method researchers turn to. The reaction proceeds by nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide, leading to the formation of a stable, cyclic phthalhydrazide precipitate and the desired primary amine.[2][4][12]
Troubleshooting Hydrazinolysis
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficient reactivity of hydrazine. | Increase the equivalents of hydrazine hydrate (typically 1.5 - 2 equivalents, but can be increased).[1][13] Gently heat the reaction mixture (reflux in an alcoholic solvent is common).[1] |
| Steric hindrance around the phthalimide. | Prolong the reaction time and monitor carefully by TLC or LC-MS. | |
| Incomplete Reaction | The phthalhydrazide byproduct can sometimes be soluble, shifting the equilibrium. | After initial reaction, adding dilute acid can help precipitate the phthalhydrazide and protonate the liberated amine, driving the reaction to completion.[1] |
| Difficult Product Isolation | The phthalhydrazide precipitate can be difficult to filter or may co-precipitate with the product. | Acidify the reaction mixture with HCl to fully precipitate the phthalhydrazide, then filter.[13] The desired amine will be in the filtrate as a salt. Basify the filtrate to liberate the free amine for extraction.[1] |
| Presence of Hydrazine in Final Product | Excess hydrazine can be difficult to remove, especially on a small scale. | After evaporation of the solvent, partition the residue between an organic solvent (like toluene) and an aqueous basic solution (e.g., 5% NaHCO₃) to remove residual hydrazine.[14] |
Standard Protocol: Hydrazinolysis
-
Dissolve the N-substituted phthalimide (1 equivalent) in ethanol or methanol.[1]
-
Add hydrazine hydrate (1.5 - 2 equivalents) to the solution.[1]
-
Stir the mixture at room temperature or reflux, monitoring by TLC until the starting material is consumed. A white precipitate of phthalhydrazide should form.[1]
-
Cool the reaction to room temperature and add dilute hydrochloric acid. This will dissolve any remaining precipitate and protonate the amine.[1]
-
Filter the mixture to remove the solid phthalhydrazide.[1]
-
Make the filtrate basic with NaOH or KOH to liberate the free amine.[1]
-
Extract the amine with a suitable organic solvent, dry the organic layer, and concentrate to yield the crude product.[1]
Reductive Deprotection with Sodium Borohydride (NaBH₄)
This exceptionally mild, two-stage, one-flask procedure is ideal for sensitive substrates, particularly in peptide synthesis where avoiding racemization is critical.[6][7] The mechanism involves the reduction of the phthalimide to an o-hydroxymethyl benzamide intermediate, which then lactonizes under mildly acidic conditions to release the primary amine and phthalide, a readily extractable byproduct.[6][7]
Troubleshooting Reductive Deprotection
| Problem | Potential Cause | Recommended Solution |
| Slow or Incomplete Reduction (First Stage) | Inappropriate solvent system. | The reaction is sensitive to the solvent mixture. A 6:1 ratio of 2-propanol:water has been found to be effective.[7] |
| Insufficient NaBH₄. | Use a sufficient excess of NaBH₄ (e.g., 5 equivalents).[7] | |
| Low Yield of Amine (Second Stage) | Incomplete lactonization of the intermediate. | Ensure the reaction is heated sufficiently (e.g., 80°C for 2 hours) after the addition of acetic acid.[7] |
| Difficulty Removing Phthalide Byproduct | Phthalide has some water solubility. | Ion-exchange chromatography (e.g., Dowex 50 H⁺) is a very effective method for purification. The phthalide and other neutral impurities are washed through, and the amine is then eluted with a basic solution like 1M NH₄OH.[1][7] |
Standard Protocol: Reductive Deprotection
-
To a stirred solution of the N-substituted phthalimide in 2-propanol and water, add NaBH₄.[7]
-
Stir for approximately 24 hours at room temperature, or until TLC indicates complete consumption of the starting material.[7]
-
Carefully add glacial acetic acid. Once foaming subsides, heat the mixture to 80°C for 2 hours to promote lactonization.[7]
-
Cool the reaction mixture and purify via ion-exchange chromatography or standard extraction procedures.[1][7]
Acidic and Basic Hydrolysis
While effective, these methods are often considered a last resort due to the harsh conditions required (prolonged heating with strong acids or bases), which can lead to side reactions or degradation of sensitive functional groups.[1][5][12] Basic hydrolysis can also be incomplete, resulting in the phthalamic acid intermediate.[1]
Troubleshooting Hydrolysis
| Problem | Potential Cause | Recommended Solution |
| Low Yield (Acidic Hydrolysis) | Decomposition of the desired product under harsh acidic conditions. | Monitor the reaction closely and minimize reaction time. Consider a milder method if possible. |
| Incomplete Reaction (Basic Hydrolysis) | Formation of the stable phthalamic acid salt. | Use a stronger base or higher temperatures, but be mindful of potential side reactions. Acidification of the workup is necessary to precipitate the phthalic acid byproduct.[1] |
| Product is an Amine Salt | The final product after acidic hydrolysis is the amine salt. | Neutralize with a base (e.g., NaOH) to liberate the free amine before extraction.[1] |
General Protocol: Acidic Hydrolysis
-
Dissolve the N-substituted phthalimide in a mixture of glacial acetic acid and concentrated HCl.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture; phthalic acid may precipitate and can be filtered off.[1]
-
Carefully neutralize the filtrate with a strong base (e.g., NaOH), keeping the flask in an ice bath.[1]
-
Extract the liberated amine with an appropriate organic solvent.[1]
Comparative Summary of Deprotection Methods
| Method | Reagents | Conditions | Pros | Cons |
| Hydrazinolysis | Hydrazine Hydrate, Alcohol | Room temp. to reflux | Generally mild, neutral, high-yielding.[1] | Phthalhydrazide can be difficult to remove; hydrazine is toxic.[4][12] |
| Reductive Deprotection | NaBH₄, 2-Propanol/H₂O, Acetic Acid | Room temp., then 80°C | Exceptionally mild, avoids racemization, good for sensitive substrates.[6][7] | Can be slower; may require ion-exchange chromatography for purification.[7] |
| Acidic Hydrolysis | Strong Acid (e.g., HCl, H₂SO₄) | Reflux | Effective for robust substrates. | Harsh conditions, not suitable for sensitive functional groups.[1][12] |
| Basic Hydrolysis | Strong Base (e.g., NaOH, KOH) | Reflux | Alternative to acid for base-stable compounds. | Harsh conditions, can be incomplete.[1] |
Visualizing the Pathways
To better understand the decision-making process and reaction mechanisms, the following diagrams are provided.
Caption: A decision tree for selecting a phthalimide deprotection method.
Caption: Simplified mechanism of phthalimide deprotection by hydrazinolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Phthalimides [organic-chemistry.org]
- 6. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 7. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. soci.org [soci.org]
- 11. benchchem.com [benchchem.com]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Stereoselective α-Alkylation of β-Keto Esters
Welcome to the technical support center for the stereoselective α-alkylation of β-keto esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing and maintaining stereocontrol at the α-carbon. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this critical C-C bond-forming reaction.
Introduction: The Racemization Challenge
The α-proton of a β-keto ester is acidic (pKa ≈ 10-12), making enolate formation facile. However, this same feature presents the primary challenge to stereocontrol. Once formed, the planar enolate intermediate is achiral. Subsequent protonation or alkylation can occur from either face, leading to a racemic or diastereomeric mixture of products. Furthermore, the α-proton of the newly formed alkylated product remains acidic, creating the potential for post-alkylation epimerization under the reaction conditions, which erodes enantiomeric excess.[1]
This guide provides actionable strategies and mechanistic insights to circumvent these issues, ensuring high fidelity in your asymmetric syntheses.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter in the laboratory, offering systematic approaches to diagnose and resolve them.
Scenario 1: Unexpectedly Low Enantiomeric Excess (ee)
You've run your asymmetric alkylation and, upon analysis (e.g., by chiral HPLC or GC), the enantiomeric excess is significantly lower than expected.
Q1: What are the most common culprits for poor enantioselectivity, and how do I systematically troubleshoot this?
A1: Low enantiomeric excess is a frequent issue that can stem from several factors. A systematic approach is crucial for efficient problem-solving.[2]
Troubleshooting Workflow:
// Purity Checks catalyst_check [label="Confirm ee & Purity of Chiral Source (Catalyst/Auxiliary)"]; solvent_check [label="Ensure Anhydrous Solvents & Reagents"]; base_check [label="Check Base Activity & Purity"];
// Condition Checks temp_check [label="Verify & Optimize Temperature Control (-78°C or lower)"]; time_check [label="Analyze Reaction Time (Epimerization?)"]; concentration_check [label="Check Concentration (Aggregation Effects?)"];
// Mechanism Checks model_check [label="Does the observed enantiomer match the predicted model?"]; sterics_check [label="Consider Steric Mismatch (Substrate vs. Catalyst)"];
start -> reagent_purity; reagent_purity -> catalyst_check [label="Is chiral source pure?"]; catalyst_check -> solvent_check; solvent_check -> base_check; base_check -> conditions;
conditions -> temp_check [label="Is temperature optimal?"]; temp_check -> time_check; time_check -> concentration_check; concentration_check -> mechanism;
mechanism -> model_check [label="Is the model predictive?"]; model_check -> sterics_check; sterics_check -> success;
// No branches reagent_purity -> conditions [style=invis]; conditions -> mechanism [style=invis]; } dot Caption: Troubleshooting workflow for low enantiomeric excess.
Detailed Checklist & Actions:
-
Purity of the Chiral Source:
-
Chiral Auxiliary/Catalyst: The enantiomeric purity of your chiral source is paramount.[3] Verify the ee of your chiral auxiliary or catalyst as received from the supplier or after synthesis. Commercial batches can vary.
-
Action: If in doubt, repurify your auxiliary (e.g., by recrystallization) or catalyst.[3] For chiral ligands, verify their integrity by NMR.
-
-
Reaction Conditions:
-
Temperature: Asymmetric inductions are often highly sensitive to temperature. Small fluctuations can dramatically decrease ee.[3] The difference in activation energies (ΔΔG≠) for the formation of the two enantiomers is often small, and higher temperatures provide the energy to overcome this barrier.[4]
-
Action: Ensure your cooling bath is stable and accurately monitored with an internal thermometer. If results are poor at -78 °C, consider even lower temperatures (-100 °C).
-
Base & Enolate Formation: The choice and handling of the base are critical. For auxiliary-based methods using lithium enolates (e.g., Myers auxiliary), the aggregation state of the enolate, influenced by additives like LiCl, is key to forming a rigid, well-defined chiral environment.[5][6]
-
Action: Use freshly titrated or high-purity strong bases (e.g., LDA, LiHMDS). For lithium enolates, ensure anhydrous LiCl is present if the protocol requires it.[7] For phase-transfer catalysis, ensure the base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and anhydrous.[8][9]
-
Solvent: The solvent can influence the conformation of the transition state.
-
Action: Always use freshly distilled, anhydrous solvents. If issues persist, screen other non-coordinating solvents.
-
-
Substrate-Catalyst Mismatch:
-
The chosen chiral system may not be optimal for your specific β-keto ester or alkylating agent. Steric hindrance can prevent the substrate from adopting the required conformation for high stereoselectivity.
-
Action: If possible, try a different class of catalyst or auxiliary. For example, if a Cinchona alkaloid-derived phase-transfer catalyst gives low ee, a chiral auxiliary approach like the Myers pseudoephedrine amide might offer better steric matching.[5][10]
-
Scenario 2: Epimerization of the α-Stereocenter Post-Alkylation
You've successfully performed the alkylation and initial analysis shows high ee, but upon workup, purification, or storage, the ee drops significantly.
Q2: What causes post-reaction epimerization and how can I prevent it?
A2: This issue arises because the α-proton of your product is still acidic and can be removed, leading to racemization. This is particularly problematic if the workup or purification conditions are acidic or basic.
Prevention Strategies:
-
Neutral Workup: Quench the reaction with a neutral or weakly acidic source (e.g., saturated aq. NH₄Cl) instead of strong acids.
-
Careful Purification: Avoid chromatography on silica gel if your product is base-sensitive. Consider using deactivated silica (e.g., treated with triethylamine) or switching to alternative purification methods like recrystallization or distillation if feasible.
-
Immediate Derivatization: If the β-keto ester is an intermediate, consider moving directly to the next step, such as decarboxylation, which destroys the acidic α-proton. The decarboxylation of β-keto acids proceeds through a cyclic transition state and is generally stereoretentive.[11][12]
Workflow for Mitigating Epimerization:
Frequently Asked Questions (FAQs)
Q3: What are the primary strategies for achieving asymmetric α-alkylation of β-keto esters?
A3: There are three main contemporary strategies, each with distinct advantages:
-
Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the alkylation diastereoselectively. The auxiliary is then cleaved to reveal the enantiomerically enriched product. The Myers pseudoephedrine auxiliary is a classic and highly effective example.[5][10][13]
-
Chiral Phase-Transfer Catalysis (PTC): A chiral quaternary ammonium salt (e.g., derived from Cinchona alkaloids or Maruoka catalysts) transports the enolate from an aqueous or solid basic phase into an organic phase for alkylation.[14][15] This method is often operationally simple and avoids stoichiometric chiral reagents.[14]
-
Organocatalysis: Chiral amines or other small organic molecules are used to catalyze the reaction, often by forming a chiral enamine or iminium ion intermediate.
Q4: How do I choose between using a chiral auxiliary and a catalytic method like PTC?
A4: The choice depends on factors like substrate scope, scalability, and atom economy.
| Feature | Chiral Auxiliary (e.g., Myers) | Chiral Phase-Transfer Catalysis (PTC) |
| Stoichiometry | Requires stoichiometric amounts of the auxiliary.[6] | Catalytic (typically 1-10 mol%). |
| Generality | Often very reliable and high-yielding for a broad range of substrates.[5][13] | Can be highly substrate-dependent; optimization is often required.[8][16] |
| Workup | Requires additional steps to attach and cleave the auxiliary.[6] | Simpler workup; catalyst can sometimes be recycled.[8] |
| Atom Economy | Lower, due to the mass of the auxiliary. | Higher, as it is a catalytic method. |
| Best For | Complex syntheses where reliability is paramount; establishing new stereocenters. | Greener processes, large-scale synthesis, and when avoiding metal catalysts is desired.[15] |
Q5: Can you provide a representative protocol for a highly reliable asymmetric alkylation?
A5: Certainly. The Myers asymmetric alkylation using a pseudoephedrine amide is a robust and well-documented procedure known for its high diastereoselectivity.[5][10]
Protocol: Asymmetric Alkylation via a Pseudoephedrine Amide
This protocol is adapted from the work of Myers et al. and is for the alkylation of a propionate-derived pseudoephedrine amide.
Step 1: Amide Formation
-
To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq) in CH₂Cl₂ at 0 °C, add propionyl chloride (1.1 eq) and triethylamine (1.5 eq).
-
Stir the mixture at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Quench the reaction with water and extract the product with CH₂Cl₂. The crude amide is often crystalline and can be purified by recrystallization.
Step 2: Asymmetric Alkylation
-
Under an inert atmosphere (Argon or Nitrogen), dissolve the pseudoephedrine amide (1.0 eq) and anhydrous lithium chloride (6.0 eq) in dry THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of freshly prepared lithium diisopropylamide (LDA) (2.0 eq) in THF, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (e.g., benzyl bromide, 1.5 eq) and stir at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Warm to room temperature and perform a standard aqueous workup. Purify the product by column chromatography. Diastereoselectivity is typically >95:5.[13]
Step 3: Auxiliary Cleavage
-
To obtain the carboxylic acid, the alkylated amide can be hydrolyzed under acidic conditions (e.g., refluxing in H₂SO₄/dioxane/water).[7]
-
The auxiliary can be recovered by basifying the aqueous layer and extracting.
Q6: How do Cinchona alkaloid-derived phase-transfer catalysts work?
A6: These catalysts, such as quaternized cinchonidine or quinine, possess a rigid chiral framework.[14] The positively charged quaternary ammonium ion forms a tight ion pair with the β-keto enolate at the interface of the organic and aqueous/solid phases.[14] This chiral ion pair is then shuttled into the organic phase. The catalyst's structure effectively shields one face of the enolate, forcing the alkylating agent to approach from the less hindered face, thereby inducing asymmetry.[16] Bulky substituents on the catalyst's nitrogen atom, such as an anthracenylmethyl group, are often used to enhance this shielding effect and improve enantioselectivity.[16]
References
-
Wang, Y., Li, Y., Lian, M., Zhang, J., Liu, Z., Tang, X., Yin, H., & Meng, Q. (2019). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 17(2), 293-300. [Link]
-
Wang, Y., et al. (2018). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry. [Link]
-
Palchaudhuri, R. (2007). CHIRAL PHASE-TRANSFER CATALYSIS (CPTC) BY MODIFIED CINCHONA ALKALOIDS. University of Illinois Urbana-Champaign. [Link]
-
Park, H. G., Jeong, B. S., Yoo, M. S., Lee, J. H., Park, M. K., Lee, S. H., & Kim, M. H. (2004). Enantioselective alkylation of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. The Journal of Organic Chemistry, 69(20), 6897–6899. [Link]
-
SynArchive. (n.d.). Myers Asymmetric Alkylation. [Link]
-
Török, B., London, G., & Török, M. (2002). Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. Catalysis Letters, 84(1-2), 101–105. [Link]
-
Braga, A. A. C., & Myers, A. G. (2015). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 54(43), 12615–12618. [Link]
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Oreate AI. (2025). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]
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Park, H. G., et al. (2004). Enantioselective Alkylation of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. The Journal of Organic Chemistry. [Link]
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Jew, S., & Park, H. (2015). Synthesis and Application of Dimeric Cinchona Alkaloid Phase-Transfer Catalysts: α,α′-Bis[O(9)-Allylcinchonidinium]-o,m, or p-Xylene Dibromide. Molecules. [Link]
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Park, S. S., & Maruoka, K. (2015). Chapter 16: Cinchona Alkaloid Derivatives as Asymmetric Phase-transfer Catalysts. In Sustainable Catalysis. [Link]
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Wang, Y., et al. (2018). Asymmetric α-Alkylation of β-keto esters and β-keto amides by Phase-transfer catalysis. The Royal Society of Chemistry. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
Lu, J., et al. (2024). Asymmetric Phase-Transfer Alkylation of Readily Available Aryl Aldehyde Schiff Bases of Amino Acid Ethyl Esters. Organic Letters. [Link]
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González, M. A., & Simal, C. (2001). Chiral auxiliaries for asymmetric radical cyclization reactions: application to the enantioselective synthesis of (+)-triptocallol. The Journal of Organic Chemistry, 66(19), 6438–6445. [Link]
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Singh, V., et al. (2023). Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. The Journal of Organic Chemistry. [Link]
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Lu, J., et al. (2024). Asymmetric Phase-Transfer Alkylation of Readily Available Aryl Aldehyde Schiff Bases of Amino Acid Ethyl Esters. Organic Letters. [Link]
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Maruoka, K. (2015). Design of Maruoka Catalysts for Asymmetric Phase-Transfer Catalysis. ResearchGate. [Link]
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Yu, S., et al. (n.d.). Design of Y-Shaped Trimers of Chiral Phase-Transfer Catalysts for the Asymmetric Alkylation of Amino Acid Derivatives. Synlett. [Link]
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ResearchGate. (n.d.). Enantioselective allylation of β-keto esters. [Link]
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Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]
-
ScienceMadness. (2025). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. [Link]
-
MacMillan, D. W. C. (2012). Direct Asymmetric Alkylation of Ketones: Still Unconquered. PMC. [Link]
-
Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Harvard University. [Link]
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Tomioka, K., Ando, K., Takemasa, Y., & Koga, K. (1984). Asymmetric alkylation of .alpha.-alkyl .beta.-keto esters. Journal of the American Chemical Society. [Link]
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MDPI. (2016). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
Al-Zoubi, R. M. (2015). Enantioselective Organocatalyzed Transformations of β-Ketoesters. Current Organic Chemistry. [Link]
-
Naod, F. (2016). Alkylidene β-Ketoesters in Asymmetric Catalysis: Recent Developments. ACS Catalysis. [Link]
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O'Connor, C., et al. (2023). Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides. Molecules. [Link]
-
ResearchGate. (n.d.). Asymmetric radical allylation of β-keto esters with vinyl cyclopropanes by dual photoredox/nickel catalysis. [Link]
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Harder, J., et al. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology. [Link]
-
ResearchGate. (n.d.). Mastering .beta.-Keto Esters. [Link]
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List, B., & Pojarliev, P. (2004). Organocatalytic asymmetric hydroxylation of beta-keto esters: metal-free synthesis of optically active anti-diols. The Journal of Organic Chemistry, 69(23), 8165–8167. [Link]
-
ResearchGate. (n.d.). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. [Link]
-
LibreTexts Chemistry. (2021). 9.4: β-Ketoacids Decarboxylate. [Link]
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Royal Society of Chemistry. (2007). Chapter 5: Principles of Asymmetric Synthesis. [Link]
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ACS Publications. (2025). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp 3 )–O Coupling. [Link]
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Technical Support Center: Troubleshooting Low Yield in Fischer Esterification of Butanoates
Welcome to the technical support center for the Fischer esterification of butanoates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields for this classic and crucial transformation. Instead of a generic protocol, we will explore the causality behind common issues and provide robust, field-proven solutions in a direct question-and-answer format.
I. Understanding the Core Challenge: The Equilibrium
The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid (butanoic acid) and an alcohol (e.g., butanol) to form an ester (e.g., butyl butanoate) and water.[1][2][3] The primary reason for low yields is the unfavorable chemical equilibrium that is established between the reactants and products.[4][5][6] To achieve a high yield of the desired butanoate ester, the equilibrium must be actively shifted towards the product side. This is accomplished by applying Le Châtelier's principle, primarily through two strategies: using an excess of one reactant or removing a product as it forms.[4][5][7][8]
Diagram: The Fischer Esterification Equilibrium
The following diagram illustrates the reversible nature of the reaction, which is the root cause of most yield-related issues.
Caption: Reversible equilibrium in Fischer esterification.
II. Frequently Asked Questions & Troubleshooting Guide
FAQ 1: My reaction seems to stop at around 60-70% conversion, even after prolonged heating. What is the primary cause?
Answer: You are likely hitting the natural equilibrium point of the reaction under your current conditions. The Fischer esterification does not inherently proceed to completion; it establishes a balance between reactants and products.[5] Without intervention, a 1:1 molar ratio of butanoic acid and butanol might only yield about 65% ester at equilibrium.[4]
Troubleshooting Steps:
-
Manipulate Reactant Concentration: The most straightforward method to shift the equilibrium is to use a large excess of one of the reactants.[4][9] Since butanol is often less expensive and easier to remove than butanoic acid, it is common practice to use it as the limiting reagent and employ an excess of butanoic acid, or vice-versa. Using one reactant as the solvent (if feasible) is a very effective strategy.[5][9] A 10-fold excess of the alcohol can push yields to over 95%.[4]
-
Actively Remove Water: Water is a product of the reaction, and its presence allows for the reverse reaction (ester hydrolysis) to occur.[4] Removing water as it is formed is a highly effective way to drive the reaction to completion.[4][5][7][9]
| Method for Water Removal | Description | Suitability for Butanoates |
| Dean-Stark Apparatus | Employs an azeotropic solvent (like toluene or hexane) to co-distill with the water.[4][10] The denser water separates in the trap, while the solvent returns to the reaction flask.[4] | Excellent. This is the most common and efficient method for laboratory-scale butanoate synthesis.[4][10][11] |
| Drying Agents | Use of desiccants like anhydrous salts or molecular sieves within the reaction mixture.[4][11] | Good. Molecular sieves (3Å or 4Å) are effective but can be less efficient than a Dean-Stark trap for larger scales.[6][11] |
Diagram: Driving the Equilibrium
This workflow shows how to overcome the equilibrium limitation.
Caption: Strategies to shift equilibrium for higher yield.
FAQ 2: I am observing the formation of byproducts. What are the likely side reactions?
Answer: With butanol, especially under strong acid catalysis and heat, side reactions can occur, which will consume your starting material and lower the overall yield of the desired ester.
Common Side Reactions:
-
Dehydration of Butanol: Secondary and tertiary alcohols are particularly prone to acid-catalyzed dehydration to form alkenes.[7][11] For example, butan-2-ol can dehydrate to form a mixture of but-1-ene, cis-but-2-ene, and trans-but-2-ene.[12][13] Primary alcohols like butan-1-ol are less susceptible but can still undergo this reaction at higher temperatures.
-
Ether Formation: Two molecules of the alcohol can condense to form a symmetric ether (e.g., dibutyl ether from butanol) with the elimination of water. This is more common at slightly lower temperatures than alkene formation.
Troubleshooting Steps:
-
Control the Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. For butanoates, refluxing is common, but excessive heat can favor dehydration.[2] Typical temperatures range from 60-110 °C.[11]
-
Choose the Right Catalyst: While strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are effective, they are also harsh and can promote side reactions.[4][5] Consider using a milder catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid such as scandium(III) triflate.[11] Heterogeneous catalysts like acidic resins (e.g., Amberlyst-15) can also offer milder conditions and easier removal.[2]
FAQ 3: My workup procedure is complicated, and I feel I'm losing product during purification. How can I optimize it?
Answer: A significant loss of product can occur during the workup and purification phase, especially if unreacted starting materials are not efficiently removed.[14]
Optimized Workup Protocol for Butyl Butanoate:
This protocol is designed to efficiently remove the acid catalyst, unreacted butanoic acid, and excess butanol.
-
Cool the Reaction: Once the reaction is complete (monitored by TLC or GC), allow the mixture to cool to room temperature.[10]
-
Dilute: Dilute the reaction mixture with a non-polar organic solvent like ethyl acetate or diethyl ether.[15] This ensures the ester remains in the organic phase.
-
Neutralization Wash: Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution.[10][15] This step is crucial for neutralizing the strong acid catalyst and removing any unreacted butanoic acid by converting it to its water-soluble sodium salt.
-
Caution: Perform this step carefully as CO₂ gas will be evolved. Vent the funnel frequently.
-
-
Water/Brine Wash: Wash the organic layer sequentially with water and then a saturated sodium chloride (brine) solution. The brine wash helps to remove residual water from the organic layer.[10][15]
-
Drying: Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[15]
-
Solvent Removal & Purification: Filter off the drying agent and remove the solvent using a rotary evaporator.[15] The crude butyl butanoate can then be purified by simple distillation to remove any remaining high-boiling impurities like excess butanol.[16][17]
Experimental Protocol: High-Yield Synthesis of Butyl Butanoate using a Dean-Stark Apparatus
This protocol integrates best practices to maximize yield by actively removing water.
Materials:
-
Butanoic Acid
-
Butan-1-ol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Ethyl Acetate (for workup)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.[15]
-
Charge Reactants: To the flask, add butanoic acid (1.0 eq), butan-1-ol (1.2 eq), a catalytic amount of p-TsOH (e.g., 0.05 eq), and toluene (enough to fill the Dean-Stark trap and suspend the reactants).
-
Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the trap.[10]
-
Monitor: Continue refluxing until the theoretical amount of water has been collected in the side arm of the trap, indicating the reaction is complete.[10] This can take several hours.
-
Workup: Cool the reaction and follow the optimized workup protocol described in FAQ 3.
-
Purification: Purify the crude product via simple distillation to obtain pure butyl butanoate.[16]
III. References
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
JoVE. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). The Fischer Esterification. Retrieved from [Link]
-
PSIBERG. (2023, January 8). Step-by-Step Mechanism of Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, August 10). Dehydration of butanol to butene over solid acid catalysts in high water environments. Retrieved from [Link]
-
Chemguide. (n.d.). Dehydration of more complicated alcohols. Retrieved from [Link]
-
Cengage. (n.d.). Esters. Retrieved from [Link]
-
ACS Publications. (n.d.). Dean−Stark Apparatus Modified for Use with Molecular Sieves. Retrieved from [Link]
-
BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]
-
YouTube. (2018, April 4). 2 butanol dehydration. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). F. The Dehydration of Butan-2-ol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Retrieved from [Link]
-
Scribd. (n.d.). CHY142-Synthesis of Butyl Propionate Via Fischer Esterification. Retrieved from [Link]
-
Scribd. (n.d.). Organic Chemistry Laboratory: Report 8: Fischer Ester Synthesis. Retrieved from [Link]
-
Study.com. (n.d.). To increase the yield of ester in a Fischer esterification, one often uses a large excess of one reactant. Retrieved from [Link]
-
Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?. Retrieved from [Link]
-
Studylib. (n.d.). Bromobutane/Butanol Reactions: Gas Chromatography Analysis. Retrieved from [Link]
-
University of Windsor. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]
-
MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Retrieved from [Link]
-
MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]
-
Quora. (2015, February 21). What factors may influence the yield of an ester?. Retrieved from [Link]
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Technical Support Center: Stability and Use of the Phthalimide Protecting Group
Welcome to the technical support center for the phthalimide protecting group. This guide is designed for researchers, scientists, and drug development professionals who utilize phthalimide for the protection of primary amines in their synthetic workflows. Here, we provide in-depth, field-proven insights into the stability of the phthalimide group under various reaction conditions, alongside troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.
Introduction to the Phthalimide Protecting Group
The phthalimide group is a widely used protecting group for primary amines, particularly in the Gabriel synthesis of primary amines and in the synthesis of amino acids and peptides.[1][2] Its popularity stems from its robustness and stability across a broad spectrum of reaction conditions, which is crucial for preventing over-alkylation and other unwanted side reactions.[2] However, the successful application of the phthalimide group hinges on a thorough understanding of its stability limitations and the appropriate selection of deprotection strategies.[1][2]
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the phthalimide group generally stable?
The phthalimide group is known for its high stability. It is generally stable to a wide range of non-nucleophilic reagents, including many oxidizing and reducing agents, as well as mild acidic and basic conditions that are not intended for its removal.[2] Its stability makes it compatible with many synthetic transformations on other parts of the molecule.
Q2: What are the most common methods for phthalimide deprotection?
The most prevalent methods for cleaving the phthalimide group to liberate the primary amine include:
-
Hydrazinolysis (Ing-Manske Procedure): This is the most widely used method, employing hydrazine hydrate under relatively mild and neutral conditions.[1][3]
-
Basic Hydrolysis: Strong bases like sodium hydroxide can be used, but this often requires harsh conditions such as high temperatures.[1]
-
Acidic Hydrolysis: Strong acids can also effect cleavage, though the reaction is often slow and may require elevated temperatures.[1][4]
-
Reductive Cleavage with Sodium Borohydride: This is a mild, two-stage, one-flask method that is advantageous for substrates sensitive to hydrazine or harsh acidic/basic conditions.[1][5]
-
Aminolysis with other amines: Other amines, such as methylamine or ethylenediamine, can also be used for cleavage.[1][6]
Q3: Is the phthalimide group stable to acidic conditions?
The phthalimide group is relatively stable to mild acidic conditions. However, it can be cleaved by strong acids, such as concentrated hydrochloric or sulfuric acid, typically requiring prolonged heating at reflux.[1][2][4] This method is often slow and not suitable for acid-sensitive substrates.[3]
Q4: How stable is the phthalimide group to basic conditions?
While the phthalimide group can be cleaved by strong bases, it is generally stable to milder basic conditions. Complete basic hydrolysis often requires harsh conditions and can sometimes be incomplete, yielding the phthalamic acid intermediate.[2] For instance, potassium carbonate is not effective for deprotection.[7]
Q5: Can I use the phthalimide group in peptide synthesis?
Yes, the phthalimide group is well-suited for peptide synthesis.[5][8] It effectively protects the amino group of amino acids, preventing racemization and unwanted side reactions during peptide coupling.[8][9] Deprotection can be achieved under conditions that are compatible with peptide integrity, such as the mild reductive cleavage with sodium borohydride.[5][10]
Q6: Is the phthalimide group compatible with organometallic reagents?
The electron-withdrawing nature of the phthalimide group can influence reactions at nearby C-H bonds.[11][12] It has been shown to be an effective protecting group during rhodium-catalyzed C-H functionalization with donor/acceptor carbenes.[11][12][13] The bulky nature of the phthalimide group can also provide stereodirecting effects.[11][13]
Troubleshooting Guides
Problem 1: Incomplete or Slow Deprotection
Scenario: You are attempting to deprotect your N-substituted phthalimide using the Ing-Manske procedure (hydrazine hydrate), but the reaction is sluggish or does not go to completion, as indicated by TLC analysis.
Possible Causes & Solutions:
-
Insufficient Hydrazine: Ensure you are using a sufficient excess of hydrazine hydrate, typically 1.2-1.5 equivalents or more.[1] For some substrates, a larger excess may be necessary.[14]
-
Reaction Temperature: While the reaction is often performed at reflux in ethanol, some substrates may require higher temperatures or longer reaction times.[1]
-
Solvent Choice: Ethanol is a common solvent, but other alcohols or solvent systems like THF/water can also be effective.[1][14]
-
pH Modification: The rate of cleavage of the intermediate formed during hydrazinolysis can be accelerated by the addition of a base after the initial reaction.[2][15]
Problem 2: Substrate Degradation During Deprotection
Scenario: Your target molecule contains functional groups that are sensitive to the deprotection conditions, leading to decomposition or unwanted side reactions.
Possible Causes & Solutions:
-
Harsh Deprotection Method: Acidic or basic hydrolysis often requires harsh conditions that can be incompatible with sensitive functional groups.[2]
-
Alternative Mild Deprotection: Consider using a milder deprotection method. Reductive cleavage with sodium borohydride followed by treatment with acetic acid is an excellent alternative for sensitive substrates.[2][5][10] This method is performed under near-neutral conditions and avoids the use of hydrazine.[5][10]
-
Aminolysis with other amines: Using other amines like methylamine or ethylenediamine can also be a milder alternative to traditional methods.[1][6]
Problem 3: Difficulty in Removing the Phthalhydrazide Byproduct
Scenario: After deprotection with hydrazine, you are struggling to completely remove the phthalhydrazide byproduct from your desired primary amine.
Possible Causes & Solutions:
-
Incomplete Precipitation: Phthalhydrazide is typically removed by precipitation from an acidic solution.[1] Ensure the solution is sufficiently acidic (e.g., with concentrated HCl) and allow adequate time for complete precipitation, potentially with cooling.[1]
-
Filtration and Washing: After filtration, wash the phthalhydrazide precipitate thoroughly with a small amount of cold solvent (e.g., ethanol) to remove any trapped product.[1]
-
Alternative Workup: For some applications, particularly on a small scale, partitioning the reaction mixture between an organic solvent and an aqueous basic solution (e.g., 5% NaHCO3) can be an effective way to separate the amine product from the phthalhydrazide.
Stability of Phthalimide Protecting Group: A Comparative Overview
The following table summarizes the stability of the phthalimide group under various reaction conditions, providing a quick reference for method selection.
| Reaction Condition Category | Reagent/Condition | Stability of Phthalimide Group | Key Considerations |
| Acidic Conditions | Concentrated HCl or H₂SO₄ (reflux) | Labile [1][4] | Requires harsh conditions and prolonged heating; not suitable for acid-sensitive substrates.[2][3] |
| Mild Acids (e.g., Acetic Acid) | Stable [5] | Generally stable under conditions used for workup or other transformations. | |
| Basic Conditions | Strong Bases (e.g., NaOH, reflux) | Labile [1] | Often requires harsh conditions; can result in incomplete cleavage.[2] |
| Mild Bases (e.g., K₂CO₃, NaHCO₃) | Stable [7] | Generally stable to mild inorganic bases. | |
| Reducing Agents | Sodium Borohydride (NaBH₄) | Reactive (Leads to Deprotection) [1][5] | A key reagent in a mild, two-step deprotection method.[2][10] |
| Lithium Aluminum Hydride (LiAlH₄) | Labile [8] | Can lead to reduction of the carbonyl groups. | |
| Catalytic Hydrogenation (e.g., H₂/Pd) | Generally Stable | Typically stable, but compatibility should be checked for specific catalysts and conditions. | |
| Oxidizing Agents | Common Oxidants (e.g., KMnO₄, CrO₃) | Generally Stable [8] | The phthalimide group is robust towards many common oxidizing agents. |
| Deprotection Reagents | Hydrazine Hydrate | Labile [1][3] | The most common reagent for phthalimide cleavage (Ing-Manske procedure).[1][3] |
| Methylamine, Ethylenediamine | Labile [1][16] | Effective for deprotection, often under milder conditions.[1] | |
| Peptide Coupling Reagents | DCC, HBTU, etc. | Stable [17] | Compatible with standard peptide synthesis coupling conditions.[8] |
| Organometallic Chemistry | Rhodium Carbenes | Stable [11][12][13] | The phthalimide group is a suitable protecting group in rhodium-catalyzed C-H functionalization.[11][12][13] |
Experimental Protocols
Protocol 1: Deprotection via Hydrazinolysis (Ing-Manske Procedure)
This protocol outlines the most common method for phthalimide cleavage.[1]
Materials:
-
N-substituted phthalimide
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the N-substituted phthalimide (1.0 equiv) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2-1.5 equiv).[1]
-
Heat the mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated HCl. This will precipitate the phthalhydrazide byproduct.[1]
-
Heat the mixture at reflux for an additional hour to ensure complete precipitation.[1]
-
Cool the mixture and collect the phthalhydrazide precipitate by filtration.
-
Wash the precipitate with a small amount of cold ethanol.[1]
-
The desired primary amine will be in the filtrate as its hydrochloride salt. The filtrate can then be neutralized and the free amine extracted.
Protocol 2: Reductive Deprotection with Sodium Borohydride
This protocol provides a mild alternative for sensitive substrates.[2][5]
Materials:
-
N-substituted phthalimide
-
Sodium borohydride (NaBH₄)
-
Isopropanol (2-propanol)
-
Water
-
Glacial Acetic Acid
Procedure:
-
Dissolve the N-substituted phthalimide (1.0 equiv) in a mixture of isopropanol and water.
-
Add sodium borohydride (excess) in portions with stirring.
-
Stir the reaction at room temperature until TLC indicates complete consumption of the starting material.
-
Carefully add glacial acetic acid to quench the excess NaBH₄ and facilitate the cyclization and release of the amine.
-
Heat the mixture to promote the release of the primary amine.[1]
-
Cool the reaction mixture and remove the isopropanol under reduced pressure.
-
Dilute the remaining aqueous mixture with water and wash with an organic solvent (e.g., dichloromethane) to remove the phthalide byproduct.[1]
-
Make the aqueous layer basic (e.g., with NaHCO₃) to deprotonate the amine.
-
Extract the primary amine with a suitable organic solvent.
Visualizing Deprotection and Troubleshooting
Mechanism of Hydrazinolysis (Ing-Manske Procedure)
Caption: Mechanism of phthalimide deprotection using hydrazine.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting phthalimide deprotection.
References
- Application Notes and Protocols for the Cleavage of the Phthalimide Group
- Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs.
- N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes - NIH.
- Application Notes and Protocols for Phthalimide Deprotection to Reveal Primary Amines - Benchchem.
- Gabriel Synthesis | Thermo Fisher Scientific - ZA.
- Supporting Inform
- NaBH4 Phtalimide Deprotection of Amines. [www.rhodium.ws].
- Reaction of Phthalimide: Deprotection and Amino Groups - ChemicalBook.
- Process for the cleavage of phthalimides - Google P
- Gabriel Synthesis - Cambridge University Press.
- Gabriel Synthesis: Mechanism & Examples - NROChemistry.
- Gabriel Synthesis - Chemistry LibreTexts.
- Gabriel synthesis - chemeurope.com.
- Phthalimides - Organic Chemistry Portal.
- (PDF)
- Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines - ResearchG
- Can someone explain this? : r/OrganicChemistry - Reddit.
- N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes | Organic Letters - ACS Public
- The Gabriel Synthesis - Master Organic Chemistry.
- and Phthalimide-Protected n-Pentenyl Glucosaminide Precursors for the Synthesis of Nodulation Factors As Illustrated by the Total Synthesis of NodRf-III (C18:1, MeFuc)
- Phthalimide - Wikipedia.
- CHAPTER I- Chemistry of Phthalimides - Studylib.
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Prepar
- Removal of Azide Protection in the Identification and Development of a Manufacturing Process to Amlodipine - SCI.
- Note Protection of amino group as N-phthaly\ de- rivative using microwave irradi
- Phthalimide stability in the presence of excess amine nucleophile....
- Protecting Groups in Peptide Synthesis | Biosynth.
- An exceptionally mild deprotection of phthalimides - Organic Chemistry Portal.
- Deprotection conditions for pthalimide protected oxyamine? : r/Chempros - Reddit.
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Overcoming acid/base lability in propargylic β-keto ester synthesis
Technical Support Center: Propargylic β-Keto Ester Synthesis
Welcome to the technical support center for the synthesis of propargylic β-keto esters. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with these valuable but notoriously delicate compounds. Propargylic β-keto esters are powerful intermediates in organic synthesis, but their inherent acid and base lability presents significant hurdles.[1] This resource provides in-depth, experience-driven answers to common problems, focusing on the chemical principles behind the troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason propargylic β-keto esters are so unstable in the presence of acids or bases?
The instability arises from a combination of structural features inherent to the molecule:
-
Highly Acidic α-Proton: The proton on the carbon between the two carbonyl groups (the α-carbon) is highly acidic (pKa ≈ 11).[2][3] This is because the resulting negative charge (enolate) is stabilized by delocalization across both the ketone and ester carbonyls.[3][4] While this feature is essential for their synthesis (e.g., via Claisen condensation), the readily formed enolate is also a key intermediate in decomposition pathways.[2]
-
Propargylic C-H Acidity: The protons on the carbon adjacent to the alkyne (the propargylic position) are also weakly acidic (pKa ≈ 35-40).[5][6] Strong bases can deprotonate this position, leading to unwanted isomerization reactions.
-
Base-Catalyzed Degradation: Strong bases can initiate a retro-Claisen condensation, cleaving the molecule and leading to significant yield loss. Nucleophilic bases (e.g., sodium ethoxide) can also cause unwanted side reactions like transesterification.[7]
-
Acid-Catalyzed Degradation: Acidic conditions can promote hydrolysis of the ester functional group. Furthermore, the alkyne itself can be susceptible to acid-catalyzed hydration, leading to ketone byproducts.
Troubleshooting Guides
This section addresses specific experimental failures in a Q&A format, providing causal explanations and actionable protocols.
Problem 1: Low or No Product Yield with Recovery of Starting Materials
Q: My Claisen condensation (or other acylation reaction) is not working. I'm using a standard base like sodium ethoxide, but I recover most of my starting ester and see only traces of the desired propargylic β-keto ester. What is happening?
A: This is a classic issue of choosing a suboptimal base. While sodium ethoxide is a common choice for Claisen condensations, it can be problematic here for two reasons:
-
Insufficient Basicity: If your starting ester is not particularly acidic, the equilibrium may not favor enolate formation, leading to low conversion.
-
Nucleophilicity: Sodium ethoxide is also a potent nucleophile. It can attack the ester carbonyl of your starting material or product, leading to transesterification, which complicates the reaction mixture and reduces the yield of the desired product.
Solution: Switch to a Strong, Non-Nucleophilic Base.
A strong, non-nucleophilic base will efficiently deprotonate the α-carbon to form the required enolate without attacking the electrophilic carbonyl centers.[8][9][10] This is due to steric hindrance around the basic atom, which allows it to act as a proton acceptor but not as a nucleophile.[8][9][10]
Recommended Bases & Conditions:
| Base | pKa (Conj. Acid) | Typical Conditions | Key Advantages |
| LDA (Lithium diisopropylamide) | ~36 | -78 °C, THF | Forms enolate kinetically and irreversibly at low temp, minimizing side reactions.[9] |
| KHMDS (Potassium bis(trimethylsilyl)amide) | ~26 (in THF) | 0 °C to RT, THF | High regioselectivity, minimal nucleophilic attack.[8] |
| NaH (Sodium hydride) | ~35 | 0 °C to RT, THF/DMF | Insoluble base that reacts at the surface; non-nucleophilic. |
Protocol: Synthesis using Lithium Diisopropylamide (LDA)
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve diisopropylamine (1.1 eq) in anhydrous THF and cool the solution to -78 °C (acetone/dry ice bath).
-
LDA Formation: Slowly add n-butyllithium (1.05 eq) to the stirred solution. Allow the mixture to stir at -78 °C for 20 minutes, then warm to 0 °C for 10 minutes before re-cooling to -78 °C.
-
Enolate Formation: Add your starting ester (1.0 eq) dropwise to the freshly prepared LDA solution at -78 °C. Stir for 45-60 minutes to ensure complete enolate formation.
-
Acylation: Add the acylating agent (e.g., propargyl chloroformate) dropwise at -78 °C.
-
Quench: After the reaction is complete (monitor by TLC), quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride. Do not let the mixture warm up before quenching.
-
Workup: Proceed with a standard aqueous workup, being mindful of the product's lability (see Problem 3).
Problem 2: My Product Decomposes During Chromatographic Purification
Q: I successfully synthesized my propargylic β-keto ester, and the crude NMR looks clean. However, after running a silica gel column, I get a low yield and see multiple new spots on the TLC plate. Why is this happening and how can I fix it?
A: Standard silica gel is acidic and can catalyze the decomposition of sensitive compounds. The silanol (Si-OH) groups on the surface of silica create a localized acidic environment that can be detrimental to your product.
Decomposition Pathways on Silica:
-
Hydrolysis: Residual water on the silica, combined with its acidity, can hydrolyze the ester.
-
Rearrangement: The acidic sites can promote isomerization or other rearrangements of the propargylic group.
Solution: Use Deactivated or Alternative Stationary Phases.
The goal is to minimize contact between your compound and acidic surfaces.
-
Deactivate Silica Gel: Neutralize the acidic sites on the silica gel before or during chromatography.[11][12]
-
Switch to a Neutral or Basic Stationary Phase: If your compound is still degrading, avoid silica altogether.
Problem 3: Significant Side Product Formation (Retro-Claisen or Isomerization)
Q: My reaction produces the desired product, but I'm also getting a significant amount of a byproduct that appears to be from cleavage or rearrangement. How can I suppress these pathways?
A: This indicates that the reaction conditions are too harsh or the wrong type of base is being used, allowing for competing degradation pathways to occur.
Mechanism of Degradation: The primary culprits are often retro-Claisen condensation (cleavage) and base-catalyzed isomerization of the alkyne to an allene.
| R-C(=O)-CH(R')-C(=O)O-CH₂-C≡CH }"]; } | R-C(=O)O⁻ + CH₂(R')-C(=O)O-CH₂-C≡CH }", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Allene [label="{ Isomerization | R-C(=O)-C(R')=C(O⁻)O-CH=C=CH₂ }", fillcolor="#FBBC05", fontcolor="#202124"]; }Solutions to Minimize Side Reactions:
-
Low Temperature: Perform the reaction at the lowest temperature that allows for reasonable reaction rates. For highly reactive bases like LDA, this is typically -78 °C.[9] Low temperatures disfavor higher-activation energy side reactions.
-
Use a Hindered, Non-Nucleophilic Base: As detailed in Problem 1, bases like LDA, KHMDS, or LiHMDS are ideal.[8] Their steric bulk prevents them from acting as nucleophiles, which is the first step in the retro-Claisen pathway.[8]
-
Careful Workup: The workup is a critical step where decomposition can occur.
-
Non-Aqueous Quench: If possible, quench the reaction with a solid reagent (e.g., powdered ammonium chloride) or a solution in an organic solvent to avoid introducing water and causing pH swings while the mixture is still concentrated.
-
Buffered Wash: During aqueous extraction, use a weakly acidic buffer (e.g., pH 7 phosphate buffer or a dilute NH4Cl solution) instead of pure water or strong acids to wash the organic layer. This helps prevent both acid- and base-catalyzed hydrolysis.
-
Minimize Contact Time: Perform extractions and washes quickly and efficiently. Do not let the product sit in aqueous layers for extended periods.
-
References
- The Power of Non-Nucleophilic Bases: Optimizing Reactions with KHMDS. (n.d.). Google Cloud.
-
Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- US Patent US6642035B2 - Synthesis of B-keto esters. (2003). Google Patents.
- Non-nucleophilic base. (n.d.). Grokipedia.
-
Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Recent advances in the transesterification of β-keto esters. (2021). RSC Publishing. Retrieved from [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures. Retrieved from [Link]
-
Non-nucleophilic Brønsted-Lowry Superbases. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Chromatography: The Solid Phase. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Non-nucleophilic base. (n.d.). Wikipedia. Retrieved from [Link]
-
Alkyne. (n.d.). Wikipedia. Retrieved from [Link]
-
Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics. (2021). ACS Publications. Retrieved from [Link]
-
Synthesis of β‐ketoesters using Acetyl meldrum's acid with alcohol. (n.d.). ResearchGate. Retrieved from [Link]
-
Non-nucleophilic bases – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Development of β -keto ester and malonate chemistry. (2004). PMC - NIH. Retrieved from [Link]
-
Synthesis of 1,3-Enynes by Iron-Catalyzed Propargylic C–H Functionalization. (2016). ACS Publications. Retrieved from [Link]
-
Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents. (2021). ACS Publications. Retrieved from [Link]
-
Catalytic σ-activation of carbon-carbon triple bonds. (2015). The Royal Society of Chemistry. Retrieved from [Link]
-
Alkyne Ligation Handles: Propargylation via the Nicholas Reaction. (2013). PMC - NIH. Retrieved from [Link]
-
Natural Product Isolation (2) - Purification Techniques. (2016). Master Organic Chemistry. Retrieved from [Link]
- Continuous process for the production of beta-keto esters by claisen condensation. (2011). Google Patents.
-
Advice on neutralising silica gel for column chromatography of sensitive compounds?. (2025). Reddit. Retrieved from [Link]
-
The Purification of Organic Compound: Techniques and Applications. (2024). Reachem. Retrieved from [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives. (2018). NIH. Retrieved from [Link]
-
Recent Advances in the Gold-Catalyzed Reactions of Propargyl Esters. (2023). ACS Publications. Retrieved from [Link]
-
New approach of the synthesis of β-ketoesters. (2018). International Journal of Applied Research. Retrieved from [Link]
-
Keto Acids and Esters. (n.d.). MCAT Review. Retrieved from [Link]
-
Enantioselective Propargylation and Allenylation Reactions of Ketones and Imines. (2013). ACS Publications. Retrieved from [Link]
-
Beta Keto esters - Alkylating Ketones in NaOEt. (2015). YouTube. Retrieved from [Link]
-
β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021). ResearchGate. Retrieved from [Link]
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Validation & Comparative
A Guide to the NMR Spectroscopic Analysis of Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the unequivocal structural confirmation of novel molecules and intermediates is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular architecture in solution. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate, a key intermediate in the synthesis of various pharmaceutical compounds, including amlodipine-related compounds[1][2][3].
Given the absence of a publicly available, experimentally-derived NMR spectrum for this specific molecule, this guide will leverage established principles of NMR spectroscopy and empirical data from analogous structures to construct a detailed, predicted spectrum. This predictive approach serves as a powerful tool for researchers, enabling them to anticipate spectral features, assign resonances, and identify potential impurities. A comparison with the well-characterized NMR spectrum of ethyl acetoacetate will further illuminate the influence of the N-phthalimidoethoxy substituent on the core β-keto ester structure.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum is anticipated to reveal distinct signals for each set of non-equivalent protons in the molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values are detailed below. The analysis assumes a standard deuterated chloroform (CDCl₃) solvent.
Molecular Structure with Proton Labeling
Caption: Molecular structure of the target compound with key protons labeled.
| Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| a | -O-CH₂-CH₃ | ~1.25 | Triplet (t) | 3H | Typical for a methyl group adjacent to a methylene group in an ethyl ester[4][5]. |
| b | -O-CH₂-CH₃ | ~4.15 | Quartet (q) | 2H | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen atom[4][5]. |
| c | -C(=O)-CH₂-C(=O)- | ~3.50 | Singlet (s) | 2H | Active methylene protons between two carbonyl groups. The chemical shift is influenced by the adjacent ether linkage. |
| d | -C(=O)-CH₂-O- | ~4.20 | Singlet (s) | 2H | Methylene protons deshielded by both a carbonyl group and an ether oxygen. |
| e | -O-CH₂-CH₂-N- | ~3.80 | Triplet (t) | 2H | Methylene protons adjacent to the phthalimide nitrogen. |
| f | -O-CH₂-CH₂-N- | ~4.00 | Triplet (t) | 2H | Methylene protons adjacent to the ether oxygen, deshielded to a greater extent. |
| g, h | Phthalimide Protons | ~7.70-7.90 | Multiplet (m) | 4H | Aromatic protons of the phthalimide group, appearing as a complex multiplet[6][7]. |
Keto-Enol Tautomerism:
β-keto esters like the target compound can exist in equilibrium with their enol tautomer[8][9]. The presence of the enol form would introduce additional signals in the ¹H NMR spectrum.
Caption: Keto-enol tautomerism in β-keto esters.
Predicted ¹H NMR Signals for the Enol Form:
-
Vinyl Proton (-C=CH-): A singlet around δ 5.0-5.5 ppm.
-
Enolic Hydroxyl (-OH): A broad singlet at a downfield chemical shift, typically δ 10-13 ppm, due to intramolecular hydrogen bonding.
The equilibrium position between the keto and enol forms is influenced by the solvent and temperature[10]. In CDCl₃, the keto form is generally favored for simple β-keto esters[9].
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show a single peak for each unique carbon atom.
| Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| -O-CH₂-C H₃ | ~14 | Typical for the methyl carbon of an ethyl ester[4][11]. |
| -O-C H₂-CH₃ | ~61 | Methylene carbon of the ethyl ester, attached to oxygen[4][11]. |
| -C(=O)-C H₂-C(=O)- | ~45 | Active methylene carbon. |
| -C(=O)-C H₂-O- | ~68 | Methylene carbon between a carbonyl and an ether oxygen. |
| -O-C H₂-CH₂-N- | ~65 | Methylene carbon attached to the ether oxygen. |
| -O-CH₂-C H₂-N- | ~38 | Methylene carbon attached to the phthalimide nitrogen. |
| Phthalimide Aromatic C H | ~123 | Aromatic methine carbons of the phthalimide group[6]. |
| Phthalimide Quaternary C | ~132 | Quaternary carbons of the phthalimide group to which the carbonyls are attached[6]. |
| Phthalimide Aromatic C H | ~134 | Aromatic methine carbons of the phthalimide group[6]. |
| Ester C =O | ~167 | Carbonyl carbon of the ester group[4][11]. |
| Phthalimide C =O | ~168 | Carbonyl carbons of the phthalimide group[12]. |
| Ketone C =O | ~200 | Ketone carbonyl carbon, characteristic of β-keto esters[13]. |
Comparison with Ethyl Acetoacetate
A comparison with the well-documented NMR spectrum of ethyl acetoacetate highlights the influence of the N-phthalimidoethoxy substituent.
| Functional Group | Ethyl Acetoacetate ¹H (δ, ppm) | Predicted for Target Compound ¹H (δ, ppm) | Key Differences and Rationale |
| -O-CH₂-CH₃ | ~1.28 | ~1.25 | Minimal change expected as this group is distant from the substituent. |
| -O-CH₂-CH₃ | ~4.19 | ~4.15 | Minimal change expected. |
| -C(=O)-CH₂-C(=O)- | ~3.44 | ~3.50 | The electron-withdrawing nature of the adjacent ether oxygen may cause a slight downfield shift. |
| Substituent Protons | N/A | Phthalimide: ~7.70-7.90Ethoxy Linker: ~3.80 and ~4.00 | The presence of strong signals in the aromatic and ether regions are clear indicators of the N-phthalimidoethoxy group. |
Recommended Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra for structural verification and purity assessment, the following protocol is recommended[10].
Caption: A standard workflow for NMR sample preparation, data acquisition, and processing.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By dissecting the molecule into its constituent fragments and drawing comparisons with known compounds, we have established a robust framework for interpreting the experimental spectrum of this important pharmaceutical intermediate. The characteristic signals of the phthalimide, ethyl ester, and β-keto ester moieties are clearly delineated. Researchers synthesizing or utilizing this compound can use this guide to verify its structure, assess its purity, and identify the potential presence of its enol tautomer.
References
-
Chemistry LibreTexts. (2022). 4.4: Ethyl Acetoacetate and Its Enol Form. [Link]
-
Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. [Link]
-
Royal Society of Chemistry. (2019). Supporting Information. [Link]
-
MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]
-
PubChem. (n.d.). Ethyl 4-(2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy)-3-oxobutanoate. [Link]
-
LookChem. (n.d.). 88150-75-8 - ETHYL4-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHOXYL]-3-OXOBUTANOATE. [Link]
-
Scribd. (n.d.). NMR Interpretation and Comparison. [Link]
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Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]
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ResearchGate. (n.d.). 13 C NMR spectrum of phthalimide analog. [Link]
-
Pharmaffiliates. (n.d.). Ethyl (E)-2-(2-chlorobenzylidene)-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate. [Link]
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Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. [Link]
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Veeprho. (n.d.). This compound | CAS 88150-75-8. [Link]
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Mass Spectrometry Analysis of Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate: A Comparative Guide
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of novel molecules is paramount. "Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate" (Molecular Weight: 319.31 g/mol [1]), a molecule incorporating both a β-keto ester and a phthalimide moiety, presents a unique analytical challenge.[1] Its structural complexity, with multiple potential sites for ionization and fragmentation, necessitates a carefully considered mass spectrometric approach. This guide provides a comparative analysis of various mass spectrometry techniques for the characterization of this compound, offering insights into the rationale behind experimental choices and predicting fragmentation behaviors based on established principles.
This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to approach the mass spectrometric analysis of moderately polar, medium-sized molecules. We will explore the theoretical underpinnings of different ionization methods and their practical implications for obtaining high-quality, structurally informative mass spectra.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of any compound. It dictates the nature of the ions generated (e.g., molecular ions, protonated molecules, fragment ions) and, consequently, the type of information that can be gleaned from the resulting spectrum. For a molecule like this compound, a comparison of "hard" and "soft" ionization techniques is instructive.
| Ionization Technique | Principle | Expected Ion Species for the Analyte | Advantages | Disadvantages |
| Electron Impact (EI) | High-energy electrons bombard the sample, causing ionization and extensive fragmentation. | M+• (often weak or absent), numerous fragment ions. | Provides detailed structural information through characteristic fragmentation patterns. Reproducible spectra are available in extensive libraries.[2][3] | Often too harsh for thermally labile or larger molecules, leading to the absence of a molecular ion peak.[2][3] Requires volatile samples. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample to create an aerosol, leading to the formation of protonated or sodiated molecules. | [M+H]+, [M+Na]+ | A "soft" ionization technique that typically produces intact molecular ions, ideal for determining molecular weight.[2][3] Easily coupled with liquid chromatography (LC-MS).[2] Well-suited for polar molecules.[4] | Can be susceptible to ion suppression from matrix components. May not provide extensive fragmentation without tandem MS (MS/MS). |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the analyte. | [M+H]+, [M+Na]+, [M+K]+ | Another "soft" technique excellent for non-volatile and large biomolecules, producing primarily singly charged ions.[1][3] High throughput capabilities. | Requires careful selection of the matrix to avoid interference in the low mass range.[5][6] Sample preparation can be critical. |
For this compound, Electrospray Ionization (ESI) emerges as the most suitable primary technique. Its "soft" nature is likely to preserve the molecular ion, providing a clear determination of the molecular weight. The polarity of the molecule, with its ester and imide functionalities, makes it amenable to protonation in solution, a prerequisite for efficient ESI. While Electron Impact (EI) could provide valuable fragmentation data, the risk of excessive fragmentation and the potential absence of a molecular ion make it a secondary, complementary technique. MALDI is also a viable option, particularly for high-throughput screening, but the potential for matrix-related interference in the mass range of the analyte and its fragments makes ESI a more direct and often simpler approach for initial characterization.
Predicted Fragmentation Pathways
Understanding the likely fragmentation pathways of a molecule is crucial for interpreting its mass spectrum and confirming its structure. The fragmentation of this compound is expected to be dictated by the presence of its two main functional moieties: the β-keto ester and the N-substituted phthalimide.
Fragmentation of the β-Keto Ester Moiety
The β-keto ester functionality is prone to characteristic cleavages. The mass spectra of β-keto esters are often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements. For our target molecule, we can anticipate the following key fragmentations:
-
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and esters.
-
McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen atom to a carbonyl oxygen, followed by the cleavage of the α,β-carbon-carbon bond.
Fragmentation of the N-Substituted Phthalimide Moiety
Studies on N-substituted phthalimide derivatives using ESI-MS have revealed characteristic fragmentation patterns.[7][8] These include:
-
Loss of Carbon Monoxide (CO): A common fragmentation for cyclic imides.
-
Cleavage of the N-substituent: The bond between the nitrogen of the phthalimide and the ethoxy substituent is a likely point of cleavage.
-
Characteristic Phthalimide Fragments: The stable phthalimide ring itself can give rise to characteristic ions in the mass spectrum. The EI mass spectrum of phthalimide shows major peaks at m/z 147 (M+•), 104, and 76.[9][10]
Proposed Fragmentation Pathway for this compound under ESI-MS/MS
Based on the principles outlined above, a plausible fragmentation pathway for the protonated molecule [M+H]+ (m/z 320.1) is proposed below. This pathway integrates the expected fragmentation of both the β-keto ester and the phthalimide moieties.
Caption: Proposed ESI-MS/MS fragmentation of the target molecule.
Experimental Protocol: LC-ESI-MS/MS Analysis
To obtain a comprehensive mass spectrometric profile of this compound, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with electrospray ionization is recommended.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent such as acetonitrile or methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining this moderately polar analyte.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Acquisition Mode:
-
Full Scan (MS1): Acquire data over a mass range of m/z 100-500 to detect the protonated molecular ion.
-
Tandem MS (MS/MS): Select the protonated molecular ion (m/z 320.1) as the precursor ion and acquire product ion spectra using a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.
-
Caption: Experimental workflow for LC-ESI-MS/MS analysis.
Conclusion
The mass spectrometric analysis of "this compound" requires a strategic approach that considers the molecule's unique structural features. A comparative assessment of ionization techniques points to Electrospray Ionization (ESI) as the optimal choice for determining the molecular weight and for subsequent structural elucidation via tandem mass spectrometry. The predicted fragmentation pattern, characterized by cleavages within both the β-keto ester and the N-substituted phthalimide moieties, provides a roadmap for interpreting the resulting mass spectra. The detailed experimental protocol outlined in this guide offers a robust starting point for researchers seeking to characterize this and structurally similar molecules, ensuring the acquisition of high-quality, reliable, and informative mass spectrometric data.
References
- Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Chinese Journal of Analytical Chemistry, 41(10), 1521-1527.
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ResearchGate. (n.d.). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]
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Chemistry Stack Exchange. (2024). Mass spectrum fragmentation of ethyl acetate. Retrieved from [Link]
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Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). Determination of phthalic acid esters in drinking water and olive oil by ultra-high performance liquid chromatography-electrospray-tandem mass spectrometry. Retrieved from [Link]
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ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? Retrieved from [Link]
-
PubMed. (2012). Development of a matrix-assisted laser desorption ionization mass spectrometric method for rapid process-monitoring of phthalocyanine compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Mass fragmentation pattern of identified compounds from ethyl acetate... Retrieved from [Link]
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PubMed Central. (2020). Recent developments of novel matrices and on-tissue chemical derivatization reagents for MALDI-MSI. Retrieved from [Link]
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LCGC. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. Retrieved from [Link]
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PubMed. (n.d.). Determination of phthalate ester congeners and mixtures by LC/ESI-MS in sediments and biota of an urbanized marine inlet. Retrieved from [Link]
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NIST WebBook. (n.d.). Phthalimide. Retrieved from [Link]
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PubMed Central. (n.d.). MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives. Retrieved from [Link]
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OUCI. (n.d.). MALDI matrices for low molecular weight compounds: an endless story? Retrieved from [Link]
-
ChemBK. (2024). Ethyl-4(2-Phthalimido Ethoxy)Acetoacetate. Retrieved from [Link]
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YouTube. (2021). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. Retrieved from [Link]
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AGRIS. (2022). Simultaneous Determination of 22 Phthalate Esters in Milk Powder by GC-MS/MS. Retrieved from [Link]
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MassBank. (2008). phthalimide. Retrieved from [Link]
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SpectraBase. (n.d.). Ethyl 2-((1,3-dioxoisoindolin-2-yl)oxy)pent-4-enoate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]
-
MDPI. (2021). Fast and Reliable Determination of Phthalic Acid Esters in the Blood of Marine Turtles by Means of Solid Phase Extraction Coupled with Gas Chromatography-Ion Trap/Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2000). Electron impact mass spectral studies of 2a,4-disubstituted 2-phthalimido-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][7][11]benzothiazepin-1-ones. Retrieved from [Link]
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Purity analysis of synthetic "Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate"
An In-Depth Technical Guide to the Purity Analysis of Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate
This guide provides a comprehensive comparison of analytical methodologies for determining the purity of this compound (CAS: 88150-75-8), a key intermediate in the synthesis of the cardiovascular drug, Amlodipine.[1][2] For professionals in drug development and quality control, ensuring the purity of such intermediates is not merely a procedural step but a foundational requirement for the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Adherence to stringent quality standards, as outlined by the International Council for Harmonisation (ICH) guidelines, is mandatory.[3][4]
This document delves into the rationale behind selecting specific analytical techniques, presents detailed, field-tested protocols, and compares their relative strengths and weaknesses. Our approach emphasizes an orthogonal testing strategy, where multiple, disparate methods are employed to build a comprehensive and reliable purity profile.
Understanding the Synthetic Landscape and Potential Impurities
The purity profile of a synthetic compound is intrinsically linked to its manufacturing process. A common synthetic route to the target molecule involves the reaction of N-(2-hydroxyethyl)phthalimide with ethyl 4-chloroacetoacetate in the presence of a base like sodium hydride (NaH).[2] This process, while effective, can introduce a range of impurities that must be controlled.
These impurities can be categorized according to ICH Q3A guidelines as starting materials, by-products, intermediates, and degradation products.[5] A thorough understanding of the reaction mechanism allows for the proactive identification and monitoring of these potential contaminants.
Caption: Synthetic pathway and origin of potential impurities.
Table 1: Potential Process-Related Impurities
| Impurity Name | Structure | Origin | Typical Analytical Method |
| N-(2-hydroxyethyl)phthalimide | C₁₀H₉NO₃ | Unreacted Starting Material | HPLC, LC-MS |
| Ethyl 4-chloroacetoacetate | C₆H₉ClO₃ | Unreacted Starting Material | GC-MS, HPLC |
| Bis(2-phthalimidoethyl) ether | C₂₀H₁₆N₂O₅ | By-product (Self-condensation) | HPLC, LC-MS |
| 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoic acid | C₁₄H₁₃NO₆ | Degradation (Hydrolysis of ethyl ester) | HPLC, LC-MS |
| Phthalimide | C₈H₅NO₂ | Degradation | HPLC, LC-MS |
Orthogonal Analytical Approaches for Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust analysis relies on an orthogonal approach, utilizing methods with different separation and detection principles. For the target compound, a combination of chromatography, mass spectrometry, and spectroscopy is essential.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the primary technique for quantifying the target molecule and its organic impurities. Due to the β-keto ester moiety, the target compound can exist in keto-enol tautomeric forms, which can lead to poor peak shape (e.g., peak splitting or tailing) in standard reversed-phase (RP) HPLC.[6]
Expertise & Experience: The key to a reliable HPLC method is to manage this tautomerism. This can be achieved by adjusting mobile phase pH to favor one form or by increasing the column temperature to accelerate the interconversion, resulting in a single, sharp, averaged peak.[6] Mixed-mode chromatography can also offer superior resolution.[6]
Protocol: Validated RP-HPLC Method for Purity Determination
This protocol is designed to be a self-validating system, incorporating system suitability tests (SSTs) to ensure the performance of the chromatographic system before analysis, as per USP <1225> guidelines.[7]
-
Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C (to manage tautomerism).
-
Detection Wavelength: 230 nm (captures the phthalimide chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile:Water (1:1) to a final concentration of 1 mg/mL.
-
System Suitability Test (SST):
-
Perform five replicate injections of the standard solution.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates ≥ 2000.
-
-
Analysis and Calculation:
-
Inject the sample solution.
-
Calculate the purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%
-
Report any impurity exceeding the 0.03% reporting threshold as per ICH guidelines.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For Identification and Confirmation
While HPLC-UV provides quantitative data, it lacks the specificity to definitively identify unknown peaks. LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, making it the gold standard for impurity identification.[8]
Trustworthiness: By providing accurate mass data, LC-MS confirms the identity of known impurities and provides the molecular weight of unknown impurities, which is the first crucial step in their structural elucidation.[9] Techniques like high-resolution mass spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, can provide elemental composition, adding a higher level of confidence.[9]
Protocol: Impurity Identification by LC-HRMS
-
Instrumentation: HPLC system coupled to a Q-TOF or Orbitrap mass spectrometer with an Electrospray Ionization (ESI) source.
-
LC Method: Use the same HPLC method as described in Section 2.1 to ensure chromatographic correlation.
-
MS Parameters (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: 50-800 m/z
-
Collision Energy (for MS/MS): Ramp from 10-40 eV to generate fragmentation data.
-
-
Analysis:
-
Acquire full scan data to detect all ionizable species.
-
The expected protonated molecule [M+H]⁺ for the target compound (C₁₆H₁₇NO₆, MW: 319.31) is m/z 320.11.
-
Perform MS/MS (fragmentation) analysis on the parent ion and any detected impurity ions to obtain structural information. The phthalimide group often yields characteristic fragment ions (e.g., m/z 148, 132).[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is an unparalleled technique for the absolute structural confirmation of the main component and for the characterization of isolated impurities. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR provides details on the carbon skeleton.
Authoritative Grounding: An NMR spectrum serves as a unique fingerprint of a molecule. For a pharmaceutical intermediate, a well-resolved spectrum that matches the proposed structure, with all peaks assigned, is definitive proof of identity. It can also quantify impurities if they have unique, well-resolved signals and a suitable internal standard is used (qNMR).
Protocol: ¹H NMR for Identity and Purity Assessment
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquisition:
-
Acquire a standard ¹H spectrum.
-
Key expected signals for this compound include:
-
Aromatic protons of the phthalimide group (~7.7-7.9 ppm).
-
Signals for the two ethoxy methylene groups.
-
The methylene protons of the butanoate chain.
-
A triplet and quartet for the ethyl ester group.
-
-
-
Purity Check: The absence of significant unassigned signals is a strong indicator of high purity. Signals from common solvents (e.g., toluene, THF) or starting materials can be readily identified and quantified relative to the main component's signals.
Comparative Guide to Purity Analysis Techniques
The choice of analytical technique is driven by the specific question being asked—quantification, identification, or confirmation. The following workflow and table summarize a comprehensive strategy.
Caption: Recommended workflow for comprehensive purity analysis.
Table 2: Comparison of Key Analytical Methodologies
| Parameter | HPLC-UV/DAD | LC-MS | NMR Spectroscopy |
| Primary Purpose | Quantification of purity and impurities | Identification of impurities | Structural confirmation and identification |
| Specificity | Moderate (based on retention time and UV spectrum) | High (based on mass-to-charge ratio) | Very High (based on unique magnetic environment of nuclei) |
| Sensitivity (Typical LOQ) | ~0.01-0.05% (for impurities) | ~0.01% or lower | ~0.1-0.5% (for impurities in a mixture) |
| Quantitative Accuracy | High (with proper validation) | Semi-quantitative (response varies by compound) | High (qNMR with internal standard) |
| Key Advantage | Robust, reproducible, and the industry standard for purity assays.[8] | Provides molecular weight and fragmentation data for unknowns.[9] | Provides unambiguous structural information. |
| Key Limitation | Cannot identify unknown peaks without standards. | Ionization efficiency can vary significantly between compounds. | Relatively low sensitivity compared to other methods. |
| Best For | Routine quality control, batch release testing, stability studies. | Impurity profiling, degradant identification, reaction monitoring. | Reference standard characterization, definitive structural proof. |
Conclusion
The purity analysis of this compound is a multi-faceted task that demands a scientifically sound, orthogonal strategy. While HPLC serves as the foundation for quantitative assessment, its combination with LC-MS for impurity identification and NMR for structural verification provides a robust and defensible data package. This integrated approach is not only best practice but is essential for meeting the stringent quality and safety requirements of the global pharmaceutical industry.[4][11] By understanding the causality behind experimental choices and implementing self-validating protocols, researchers and drug developers can ensure the integrity of their synthetic intermediates and the quality of the final drug product.
References
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de Paula, C. C. A., Binatti, I., Pimenta, J. V. C., & Augusti, R. (2022). Accelerated synthesis of phthalimide derivatives: Intrinsic reactivity of diamines towards phthalic anhydride evaluated by paper spray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 36(24), e9407. Available at: [Link][10][12]
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World Health Organization. (2015). Validation of Analytical Methods. WHO Prequalification Programme Assessors' Training. Available at: [Link][13]
-
AMS Biopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Available at: [Link][3]
-
LookChem. (n.d.). 88150-75-8 - ETHYL4-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHOXYL]-3-OXOBUTANOATE. Available at: [Link][1]
-
United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available at: [Link][7]
-
Patil, A. (2015). Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link][8]
-
ResearchGate. (2016). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. Available at: [Link][9]
-
ICH. (1999). ICH Q3A Impurities in New Drug Substances. International Council for Harmonisation. Available at: [Link]
-
Sneed, D. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Available at: [Link][4]
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Slideshare. (2015). Analytical methods validation as per ich & usp. Available at: [Link][14]
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Pawar, A., et al. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available at: [Link][15]
-
Chromatography Forum. (2010). beta keto esters by HPLC. Available at: [Link][6]
-
ICH. (2006). Q3B(R2): Impurities in New Drug Products. International Council for Harmonisation. Available at: [Link]
-
ICH. (1995). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation. Available at: [Link][11]
-
International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available at: [Link][5]
-
PubChem. (n.d.). Ethyl 4-(2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy)-3-oxobutanoate. National Center for Biotechnology Information. Available at: [Link][16]
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A Comparative Guide to Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate and Its Derivatives for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the strategic design and synthesis of novel molecular entities are paramount. The isoindole-1,3-dione scaffold, a prominent feature in many biologically active compounds, serves as a versatile starting point for the generation of new therapeutic agents.[1] This guide provides an in-depth characterization of Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate, a key building block, and presents a comparative analysis with its derivatives. By examining their synthesis, physicochemical properties, and potential biological activities, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to leverage these compounds in their work.
Introduction to the Core Scaffold: A Privileged Structure in Medicinal Chemistry
The isoindoline-1,3-dione moiety, also known as phthalimide, is a well-established pharmacophore in drug discovery. Its rigid, planar structure and lipophilic nature contribute to favorable interactions with biological targets and enhanced membrane permeability. This scaffold is present in a range of compounds with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1] this compound (from here on referred to as the "Parent Compound") incorporates this privileged structure, making it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic value.[1]
Physicochemical Characterization: A Comparative Overview
A thorough understanding of the physicochemical properties of a compound and its derivatives is fundamental to predicting its behavior in biological systems. This section provides a comparative summary of the key properties of the Parent Compound and a representative derivative, Ethyl (E)-2-(2-chlorobenzylidene)-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate (referred to as the "Chlorobenzylidene Derivative").
| Property | Parent Compound | Chlorobenzylidene Derivative |
| IUPAC Name | This compound[2] | (E)-ethyl 2-(2-chlorobenzylidene)-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate |
| CAS Number | 88150-75-8[2] | 400024-08-0[3] |
| Molecular Formula | C₁₆H₁₇NO₆[2] | C₂₃H₂₀ClNO₆[3] |
| Molecular Weight | 319.31 g/mol [2] | 441.86 g/mol |
| Appearance | Yellow Oil[4] | Light brown oily mass |
| Solubility | Sparingly soluble in DMSO and Methanol; Slightly soluble in Chloroform[4] | Not explicitly reported, but likely soluble in similar organic solvents. |
Synthesis Strategies: From Core to Derivative
The synthetic pathways to the Parent Compound and its derivatives are crucial for their accessibility and further development. The following sections detail established protocols, offering insights into the underlying chemical principles.
Synthesis of the Parent Compound
The Parent Compound is typically synthesized via a nucleophilic substitution reaction. A common and efficient method involves the reaction of N-(2-hydroxyethyl)phthalimide with ethyl 4-chloroacetoacetate.
Reaction Scheme:
Caption: Synthesis of the Parent Compound.
Detailed Protocol:
-
To a solution of N-(2-hydroxyethyl)phthalimide in anhydrous tetrahydrofuran (THF) at -10°C, sodium hydride (NaH) is added portion-wise. The use of a strong base like NaH is essential to deprotonate the hydroxyl group, forming a nucleophilic alkoxide.
-
Ethyl 4-chloroacetoacetate is then added dropwise, maintaining the temperature below 0°C. The alkoxide attacks the carbon bearing the chlorine atom in an SN2 reaction, displacing the chloride ion.
-
The reaction mixture is gradually warmed to room temperature and stirred for several hours to ensure completion.
-
The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the Parent Compound.[4]
Synthesis of the Chlorobenzylidene Derivative
The Chlorobenzylidene Derivative can be synthesized from the Parent Compound through a Knoevenagel condensation. This reaction involves the condensation of an active methylene compound (the Parent Compound) with an aldehyde (2-chlorobenzaldehyde) in the presence of a basic catalyst.[5]
Reaction Scheme:
Caption: Synthesis of the Chlorobenzylidene Derivative.
Detailed Protocol:
-
The Parent Compound and 2-chlorobenzaldehyde are dissolved in toluene.[6]
-
A catalytic amount of a mild base is added. A greener approach utilizes an aqueous extract of Acacia concinna pods as a catalyst.[6]
-
The mixture is heated to reflux (105-110°C) with azeotropic removal of water to drive the reaction to completion. The active methylene group of the Parent Compound, activated by the adjacent carbonyl groups, attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product.[5][6]
-
After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.[6]
Spectroscopic and Analytical Characterization
Detailed spectroscopic analysis is indispensable for confirming the structure and purity of synthesized compounds.
Parent Compound
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), methylene protons of the ethoxy chain, the methylene group adjacent to the ketone, and the aromatic protons of the phthalimide group.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester and ketone, the carbons of the phthalimide group, and the aliphatic carbons of the ethyl and ethoxy groups.
-
FTIR: The infrared spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the imide, ester, and ketone functional groups.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (319.31 g/mol ).[2]
Chlorobenzylidene Derivative
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 0.94-1.29 (t, 3H, -CH₃), 3.65-4.45 (m, 8H, 4 x -CH₂-), 7.16-7.34 (dd, 4H, phthalimide protons), 7.64-7.79 (m, 5H, aromatic protons and vinylic proton).[6]
-
Mass Spectrometry: [M+H]⁺ at m/z 442.10.[6]
Biological Activity Profile: A Comparative Perspective
While direct comparative biological data for the Parent Compound and its Chlorobenzylidene Derivative is not extensively published, the broader class of isoindoline-1,3-dione derivatives has been widely investigated for various biological activities.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of phthalimide derivatives. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[7][8] The mechanism of action is often attributed to the ability of the phthalimide ring to intercalate with DNA or inhibit essential enzymes in microorganisms. The introduction of different substituents on the phthalimide core can modulate the antimicrobial spectrum and potency. For instance, the addition of a chlorobenzylidene group in the derivative could potentially enhance its antimicrobial properties due to the known bioactivity of halogenated aromatic compounds.
Cytotoxic and Anticancer Potential
The isoindoline-1,3-dione scaffold is a key component of several anticancer drugs, including thalidomide and its analogs. Derivatives of this scaffold have been shown to exhibit cytotoxic effects against various cancer cell lines, such as HeLa (cervical cancer), C6 (glioma), and A549 (lung cancer).[1] The mechanism of their anticancer activity can be multifaceted, involving the induction of apoptosis, inhibition of angiogenesis, and modulation of inflammatory pathways.[9] The cytotoxic potential of the Parent Compound and its derivatives warrants further investigation to explore their utility as novel anticancer agents.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds for further exploration in drug discovery. The synthetic routes are well-established, allowing for the generation of a diverse library of analogs. The comparative analysis of the Parent Compound and its Chlorobenzylidene Derivative highlights how structural modifications can influence physicochemical properties.
Future research should focus on:
-
Systematic derivatization: Exploring a wider range of substituents on both the butanoate chain and the phthalimide ring to establish clear structure-activity relationships.
-
Comprehensive biological evaluation: Conducting head-to-head comparisons of the biological activities of the Parent Compound and its derivatives, including antimicrobial, anticancer, and anti-inflammatory assays.
-
Mechanistic studies: Elucidating the specific molecular targets and pathways through which these compounds exert their biological effects.
By pursuing these avenues of research, the full therapeutic potential of this versatile chemical scaffold can be unlocked, paving the way for the development of novel and effective therapeutic agents.
References
- 1. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl 4-(2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy)-3-oxobutanoate | C16H17NO6 | CID 9840027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-(2-chlorobenzylidene)-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate | C23H20ClNO6 | CID 11374102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ETHYL4-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHOXYL]-3-OXOBUTANOATE | 88150-75-8 [chemicalbook.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Amine Protecting Groups in Organic Synthesis
In the intricate discipline of organic synthesis, particularly within pharmaceutical research and drug development, the judicious selection of protecting groups is a cornerstone of success. Amines, with their inherent nucleophilicity and basicity, are often central to the biological activity of a molecule, yet these very properties can be a significant hurdle during a multi-step synthesis. This guide offers an in-depth comparison of the most prevalent amine protecting groups, moving beyond a simple catalog of reagents to a nuanced discussion of their strategic application, supported by experimental data and detailed protocols. Our focus is to empower researchers to make informed decisions that enhance the efficiency, selectivity, and overall success of their synthetic endeavors.
The Imperative of Amine Protection: A Strategic Overview
The primary role of an amine protecting group is to temporarily mask the reactivity of the nitrogen atom, rendering it non-nucleophilic and non-basic. This allows for chemical transformations to be performed on other parts of the molecule without undesired side reactions involving the amine. An ideal protecting group should be:
-
Easy to introduce in high yield under mild conditions.
-
Stable to a wide range of reaction conditions to which the protected substrate will be exposed.
-
Selectively removable in high yield under conditions that do not affect other functional groups in the molecule.
The concept of orthogonality is paramount in modern organic synthesis. Orthogonal protecting groups are those that can be removed under distinct sets of conditions (e.g., acidic, basic, hydrogenolysis), allowing for the selective deprotection of one amine in the presence of others.[1][2] This principle is the foundation of complex, multi-step syntheses, such as solid-phase peptide synthesis (SPPS).
The Carbamates: The Workhorses of Amine Protection
Carbamates are the most widely employed class of amine protecting groups, prized for their ease of installation and the diverse array of conditions available for their removal.[3]
tert-Butoxycarbonyl (Boc)
The Boc group is arguably the most common amine protecting group in non-peptide chemistry and is a cornerstone of one of the major strategies in SPPS.[4][5]
-
Introduction: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The reaction is generally high-yielding and can be performed under a variety of conditions.[4]
-
Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenation.[6]
-
Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[6][7] The mechanism involves the formation of a stable tert-butyl cation, which then typically forms isobutylene.[6]
Causality in Practice: The acid lability of the Boc group makes it an excellent choice when subsequent reaction steps require basic or nucleophilic conditions. However, its sensitivity to acid means it is incompatible with reactions that generate or require strong acids. The formation of the tert-butyl cation during deprotection can also lead to side reactions with nucleophilic residues, a consideration that must be managed in complex syntheses.[6]
Benzyloxycarbonyl (Cbz or Z)
The Cbz group, introduced by Bergmann and Zervas in the 1930s, was a foundational development in the field of peptide synthesis.[4]
-
Introduction: The Cbz group is typically installed by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often Schotten-Baumann conditions (e.g., NaHCO₃ in a biphasic system).[4][8]
-
Stability: Cbz-protected amines are stable to both acidic and basic conditions, making them versatile for a range of synthetic transformations.[9]
-
Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C), which cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide.[10] This method is exceptionally mild and proceeds at neutral pH. Transfer hydrogenation using reagents like ammonium formate can also be employed, avoiding the need for gaseous hydrogen.[5][10] Strong acids like HBr in acetic acid can also cleave the Cbz group.[11]
Causality in Practice: The robustness of the Cbz group to both acid and base, combined with its mild removal by hydrogenolysis, makes it a highly valuable protecting group. However, its incompatibility with any reaction conditions that involve catalytic reduction (e.g., the reduction of a nitro group or an alkene) is a significant limitation.
9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is the cornerstone of the most common strategy for modern solid-phase peptide synthesis.[12]
-
Introduction: The Fmoc group is introduced by reacting an amine with Fmoc-Cl or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[12]
-
Stability: The Fmoc group is stable to acidic conditions and catalytic hydrogenation, making it orthogonal to both Boc and Cbz groups.[13]
-
Deprotection: The Fmoc group is cleaved under mild basic conditions, typically with a 20% solution of piperidine in DMF.[14] The mechanism is a base-catalyzed β-elimination, which generates the free amine and dibenzofulvene, the latter of which is scavenged by piperidine.[15]
Causality in Practice: The base lability of the Fmoc group is its defining feature, allowing for an orthogonal protection strategy in the presence of acid-labile side-chain protecting groups, which is the foundation of Fmoc-based SPPS.[12] However, the Fmoc group is not suitable for syntheses that require strong bases.
The Sulfonamides: Robust Protection for Demanding Syntheses
Sulfonamides are another major class of amine protecting groups, known for their exceptional stability.
p-Toluenesulfonyl (Tosyl, Ts)
The tosyl group forms highly stable sulfonamides that are resistant to a wide range of reaction conditions.[8]
-
Introduction: The tosyl group is introduced by reacting an amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[8]
-
Stability: Tosylamides are stable across a broad pH range and are resistant to many oxidizing and reducing agents.[8]
-
Deprotection: The high stability of the tosyl group also makes its removal challenging, often requiring harsh conditions such as strong acids (e.g., HBr in acetic acid) or powerful reducing agents (e.g., sodium in liquid ammonia or samarium(II) iodide).[2][11]
Causality in Practice: The robustness of the tosyl group makes it suitable for syntheses where other protecting groups would not survive. However, the harsh deprotection conditions limit its application in the synthesis of molecules with sensitive functional groups.[8]
2-Nitrobenzenesulfonyl (Nosyl, Ns)
The nosyl group offers the high stability of a sulfonamide with the advantage of milder deprotection conditions compared to the tosyl group.[16][17]
-
Introduction: The nosyl group is installed by reacting an amine with 2-nitrobenzenesulfonyl chloride (Ns-Cl) in the presence of a base.[12]
-
Stability: Nosylamides are stable to acidic conditions.[16]
-
Deprotection: The electron-withdrawing nitro group facilitates nucleophilic aromatic substitution at the carbon bearing the sulfonyl group. This allows for the cleavage of the N-S bond under mild conditions using a thiol, such as thiophenol, in the presence of a base.[16][18] This deprotection mechanism is orthogonal to that of Boc, Cbz, and Fmoc.
Causality in Practice: The nosyl group is a valuable tool when a robust, acid-stable protecting group is needed that can be removed under mild, non-reductive, and non-acidic conditions. This makes it particularly useful in the synthesis of complex molecules where orthogonality is critical.
Silicon-Based Protecting Groups: A Unique Removal Strategy
2-(Trimethylsilyl)ethoxycarbonyl (Teoc)
The Teoc group offers a unique fluoride-mediated deprotection pathway.[19]
-
Introduction: The Teoc group is typically introduced using reagents like Teoc-Cl or Teoc-OSu under basic conditions.[19]
-
Stability: It is stable to hydrolysis, most acidic and reductive conditions, including catalytic hydrogenation.[19]
-
Deprotection: The Teoc group is cleaved by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF). The fluoride ion attacks the silicon atom, initiating a β-elimination that liberates the free amine.[19]
Causality in Practice: The fluoride-lability of the Teoc group provides an additional layer of orthogonality in complex syntheses. It is stable to the conditions used to remove Boc, Cbz, and Fmoc groups, making it a valuable option for intricate synthetic strategies.[20]
Comparative Data and Experimental Protocols
For a direct comparison, the following tables summarize the properties and reaction conditions for the protection and deprotection of a model substrate, benzylamine.
Table 1: Comparison of Amine Protecting Groups
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Orthogonal To |
| Boc | (CH₃)₃C-O-CO- | (Boc)₂O | Acidic (TFA, HCl) | Cbz, Fmoc, Teoc |
| Cbz | C₆H₅CH₂-O-CO- | Cbz-Cl | Catalytic Hydrogenolysis (H₂/Pd-C) | Boc, Fmoc, Teoc |
| Fmoc | C₁₅H₁₁-O-CO- | Fmoc-Cl, Fmoc-OSu | Basic (Piperidine) | Boc, Cbz, Teoc |
| Tosyl (Ts) | p-CH₃C₆H₄-SO₂- | TsCl | Strong Acid or Reduction | - |
| Nosyl (Ns) | o-NO₂C₆H₄-SO₂- | Ns-Cl | Thiol and Base | Boc, Cbz, Fmoc |
| Teoc | (CH₃)₃SiCH₂CH₂-O-CO- | Teoc-Cl, Teoc-OSu | Fluoride Ion (TBAF) | Boc, Cbz, Fmoc |
Table 2: Representative Protection and Deprotection of Benzylamine
| Protecting Group | Protection Conditions | Typical Yield | Deprotection Conditions | Typical Yield |
| Boc | (Boc)₂O, TEA, THF, rt, 2-18 h | >90%[6] | 25-50% TFA in DCM, rt, 1-2 h | >95%[6] |
| Cbz | Cbz-Cl, aq. NaHCO₃, 0 °C to rt, 2h | ~98% | H₂, 10% Pd/C, MeOH, rt | >95%[10] |
| Fmoc | Fmoc-Cl, aq. NaHCO₃, rt | High | 20% Piperidine in DMF, rt | High |
| Tosyl (Ts) | TsCl, Pyridine, DCM, rt, 12-24 h | >85%[6] | Mg/MeOH, rt, 2-4 h | 78-98%[6] |
| Nosyl (Ns) | Ns-Cl, Pyridine, DCM, rt | High | Thiophenol, K₂CO₃, MeCN, rt | High |
| Teoc | Teoc-OSu, TEA, DCM, rt | High | TBAF, THF, rt | High |
Detailed Experimental Protocols
The following protocols are provided as representative examples for the protection and deprotection of an amine.
Protocol 1: Boc Protection of Benzylamine
Materials:
-
Benzylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
To a solution of benzylamine (1.0 eq) in anhydrous THF, add triethylamine (1.5 eq).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-18 hours and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to afford the N-Boc-benzylamine.
Protocol 2: Cbz Deprotection of N-Cbz-benzylamine by Catalytic Hydrogenolysis
Materials:
-
N-Cbz-benzylamine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve N-Cbz-benzylamine (1.0 eq) in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Pd/C is pyrophoric and should be handled with care.
-
Concentrate the filtrate under reduced pressure to yield benzylamine.
Visualizing the Chemistry: Mechanisms and Workflows
The following diagrams, rendered in DOT language, illustrate the key mechanisms and a decision-making workflow for selecting an appropriate amine protecting group.
Protection and Deprotection Mechanisms
Caption: General schemes for the protection and deprotection of amines with Boc, Cbz, and Fmoc groups.
Decision Workflow for Protecting Group Selection
Caption: A simplified decision tree for selecting an amine protecting group based on downstream reaction conditions.
Conclusion
The selection of an amine protecting group is a critical decision in the design of a synthetic route. A thorough understanding of the stability and cleavage conditions of each protecting group is essential for developing a robust and efficient synthesis. While Boc, Cbz, and Fmoc are the most commonly used, the expanded toolbox of protecting groups, including Tosyl, Nosyl, and Teoc, provides chemists with a range of orthogonal options to tackle even the most challenging synthetic targets. By carefully considering the principles of orthogonality and the specific demands of the synthetic route, researchers can navigate the complexities of multi-step synthesis with greater confidence and success.
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- Chem-Station. (2014, March 31). Fukuyama Amine Synthesis.
- BenchChem. (2025). An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis.
- Lokey Lab Protocols. (2017, March 7). Protecting Groups. Wikidot.
- BenchChem. (2025).
- Scialdone, M. A. (2006). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Arkivoc.
- Chem-Station. (2019, February 5). Teoc Protecting Group.
- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- BenchChem. (2025). A Comparative Guide to Amine Protecting Groups for Nortropine.
- Scribd. (n.d.). Stability of Amino Protecting Groups.
- BOC Sciences. (n.d.). Application of Trimethylsilylethoxycarbonyl (teoc) Protecting Group.
- ResearchGate. (n.d.). ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600.
- American Chemical Society. (n.d.).
- ResearchGate. (n.d.). Continuous flow electrochemical tosyl protection of amine.
- Wikipedia. (n.d.). Tosyl group.
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega - ACS Publications. (2020, February 5).
- Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
- Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC - NIH. (2023, June 7).
- A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in W
- Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection - Benchchem. (2025). BenchChem.
- Protecting Agents - TCI Chemicals. (n.d.). TCI Chemicals.
- A fast and efficient Fmoc-deprotection method for solid phase peptide synthesis. (n.d.). Royal Society of Chemistry.
- The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc - NIH. (n.d.).
- What is the role and mechanism of action of tosyl chloride in organic synthesis?. (2012, February 2).
- Rapid N-Boc Deprotection with TFA | PDF | Chemistry | Physical Sciences - Scribd. (n.d.). Scribd.
- Preparation of Mono-‐Cbz Protected Guanidines - Organic Syntheses. (2015, March 25). Organic Syntheses.
- Application Notes and Protocols for the Removal of the Cbz Protecting Group - Benchchem. (2025). BenchChem.
- Amino Protecting Groups Stability - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines - Benchchem. (2025). BenchChem.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. (2012, May 27). Semantic Scholar.
- Application Notes and Protocols for Boc Deprotection of N-Mal-N-bis(PEG2-NH-Boc) - Benchchem. (2025). BenchChem.
- A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups - ResearchGate. (2015, February 21).
- Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. - ResearchGate. (2025, August 6).
- N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. (n.d.). Aapptec.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (n.d.). University of California, Irvine.
- Green Chemistry - In situ Fmoc removal. (n.d.).
- Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis - Benchchem. (2025). BenchChem.
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- Protecting group - Wikipedia. (n.d.). Wikipedia.
- Adding Tosylate Group Mechanism | Organic Chemistry - YouTube. (2021, August 26). YouTube.
- Adding Nosyl Group Mechanism | Organic Chemistry - YouTube. (2021, October 28). YouTube.
- Use of the Nosyl Group as a Functional Protecting Group in Applications of a Michael/Smiles Tandem Process | Request PDF - ResearchGate. (2025, August 10).
- 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group - ResearchGate. (n.d.).
- 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. (2021, July 31). Chemistry LibreTexts.
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A Comparative Guide for the Senior Application Scientist: Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate in Modern Drug Synthesis
This guide provides an in-depth analysis of Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate, a pivotal synthetic intermediate in pharmaceutical manufacturing. We will dissect its molecular architecture, explore its primary applications, and conduct a rigorous comparison against alternative intermediates. The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to make informed decisions in complex synthetic design.
Profiling the Core Intermediate: this compound
This compound is a highly functionalized molecule primarily recognized for its role as a key intermediate in the synthesis of Amlodipine, a widely prescribed medication for managing cardiovascular conditions like hypertension and angina.[1][2][3] Its structure combines the versatile reactivity of a β-keto ester with a phthalimide-protected aminoethoxy side chain, making it an efficient building block for constructing complex drug scaffolds.
Table 1: Chemical Identity of the Core Intermediate
| Property | Value |
| IUPAC Name | ethyl 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate[4][5] |
| CAS Number | 88150-75-8[4][5] |
| Molecular Formula | C₁₆H₁₇NO₆[4][5] |
| Molecular Weight | 319.31 g/mol [4][5] |
| Synonyms | Ethyl-4(2-Phthalimido Ethoxy)Acetoacetate, 4-(2-Phthalimidoethoxy)acetoacetic Acid Ethyl Ester[2][4] |
The molecule's utility stems from two core features:
-
The β-Keto Ester Moiety: This 1,3-dicarbonyl system is the engine of its reactivity, providing multiple sites for subsequent chemical transformations.
-
The Phthalimido Group: This serves as a robust and stable protecting group for a primary amine, which can be unmasked in a later synthetic step to introduce a key pharmacophoric feature.
The Chemical Engine: Understanding β-Keto Ester Reactivity
To appreciate the value of our target intermediate, one must first understand the fundamental chemistry of β-keto esters. Unlike their γ-keto ester counterparts, the positioning of the two carbonyl groups separated by a single methylene group creates a unique electronic environment.[6]
The protons on the α-carbon (the carbon between the two carbonyls) are significantly more acidic than those in simple ketones or esters. This is because the resulting carbanion (enolate) is stabilized by resonance, delocalizing the negative charge across both oxygen atoms.[6] This facile enolate formation makes β-keto esters exceptional nucleophiles for a wide array of carbon-carbon bond-forming reactions, which are the cornerstone of complex molecule synthesis.[6][7]
Figure 1: Keto-enol tautomerism and enolate formation in β-keto esters.
Comparative Analysis with Alternative Synthetic Intermediates
The selection of a synthetic intermediate is a multi-faceted decision involving reactivity, stability, cost, and scalability. Here, we compare our target molecule with relevant alternatives.
Positional Isomers: β-Keto Esters vs. γ-Keto Esters
The most direct comparison is with γ-keto esters, where the carbonyl groups are separated by two methylene groups (a 1,4-dicarbonyl relationship).[6] This seemingly minor structural shift has profound implications for reactivity.
Table 2: Performance Comparison of β-Keto Esters vs. γ-Keto Esters
| Feature | β-Keto Esters | γ-Keto Esters | Rationale & Field Insights |
| α-Hydrogen Acidity | High | Moderate | The two carbonyls in β-keto esters synergistically stabilize the resulting enolate via resonance. This effect is absent in γ-keto esters.[6] |
| Enolate Formation | Readily formed with mild bases (e.g., alkoxides) | Requires stronger bases (e.g., LDA, NaH) | The higher pKa of γ-keto esters necessitates more aggressive and often cryogenic conditions, complicating process scale-up.[6] |
| Reactivity Profile | Versatile nucleophiles for alkylation, acylation, and condensation reactions.[6] | Less straightforward; regiocontrol can be an issue as enolization can occur at two different sites. | The predictable and high reactivity of the β-keto ester's central carbon simplifies synthetic planning and often leads to higher yields of the desired product. |
| Keto-Enol Content | Significant enol tautomer present at equilibrium | Negligible enol tautomer present | The stability of the enol form in β-keto esters, often via an intramolecular hydrogen bond, contributes to their unique reactivity.[6] |
Alternative Protecting Group Strategies
The phthalimide group in our target molecule is a classical and highly effective protecting group for primary amines. It is exceptionally stable to a wide range of reaction conditions, including acidic and many reductive environments. However, its removal typically requires hydrazinolysis (the Ing-Manske procedure), which may not be suitable for all substrates.
Table 3: Comparison of Amine Protecting Groups
| Protecting Group | Introduction | Stability | Cleavage Conditions | Considerations |
| Phthalimide (Phth) | Gabriel synthesis from phthalimide potassium salt.[8] | Very high (stable to acid, oxidation, reduction with NaBH₄). | Hydrazine (N₂H₄) or hydroxylamine. | Hydrazine is highly toxic. The phthalhydrazide byproduct can sometimes be difficult to remove. |
| Boc (tert-Butoxycarbonyl) | Reaction with Boc anhydride ((Boc)₂O). | Stable to base and nucleophiles. Labile to strong acids. | Strong acids (e.g., TFA, HCl). | Acid-labile substrates may be incompatible. Cleavage produces gaseous isobutylene and CO₂, which is advantageous for purification. |
| Cbz (Carboxybenzyl) | Reaction with benzyl chloroformate (Cbz-Cl). | Stable to acid. Labile to hydrogenolysis and strong base. | Catalytic hydrogenolysis (H₂/Pd-C). | Not suitable for molecules containing other reducible functional groups (e.g., alkynes, alkenes). The catalyst can sometimes be pyrophoric. |
For large-scale synthesis where robustness is paramount, the phthalimide group is often preferred. For delicate, late-stage functionalizations in medicinal chemistry, the milder cleavage conditions for Boc and Cbz groups can be advantageous.
Broader Context: Intermediates for Different Therapeutic Modalities
While our target molecule is a structural intermediate, other classes of intermediates, like derivatives of 5-aminolevulinic acid (ALA), function as prodrugs.[9][10] ALA and its ester derivatives are used in photodynamic therapy (PDT).[9][11] They are not structurally similar but provide a valuable comparison in the broader context of drug development strategy.
-
Structural Intermediates (e.g., our target molecule): These are non-active precursors used to build the final, stable, and active pharmaceutical ingredient (API) through a defined synthetic route. Their performance is judged on yield, purity, and cost.
-
Prodrug Intermediates (e.g., ALA Derivatives): These are inactive or less active molecules that are metabolically converted into the active drug in vivo.[10] Their design focuses on improving properties like bioavailability, solubility, or targeted delivery.[9][12] For instance, ALA esters are more lipophilic than ALA itself, aiming for better penetration of skin lesions in topical PDT.[9]
Synthesis Protocols and Experimental Data
A self-validating protocol is one where the steps are logical and the outcomes are predictable based on established chemical principles.
Protocol: Synthesis of this compound
This protocol is based on a well-established Williamson ether synthesis, a cornerstone of organic chemistry. The alkoxide, generated from a hydroxyl group, acts as a nucleophile to displace a halide.
Workflow Diagram:
Figure 2: Workflow for the synthesis of the target intermediate.
Step-by-Step Methodology: [1]
-
Vessel Preparation: Charge a suitable reaction vessel with tetrahydrofuran (THF) and cool to below -10°C under an inert atmosphere (e.g., Nitrogen).
-
Alkoxide Formation: To the cold THF, add N-hydroxyethylphthalimide followed by the portion-wise addition of sodium hydride (NaH). Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group to form the sodium alkoxide. The low temperature controls the exothermic reaction and prevents potential side reactions.
-
Nucleophilic Addition: Slowly add ethyl 4-chloroacetoacetate dropwise, ensuring the internal temperature is maintained below 0°C. Causality: The newly formed alkoxide acts as a nucleophile, attacking the carbon bearing the chlorine atom in ethyl 4-chloroacetoacetate via an Sₙ2 mechanism. The chlorine is an excellent leaving group.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature (28-32°C) and stir for 5-6 hours to ensure the reaction proceeds to completion.
-
Workup and Isolation: Quench the reaction carefully with water. Separate the organic layer, wash it multiple times with brine to remove water-soluble impurities, dry it over an anhydrous salt (e.g., magnesium sulfate), and concentrate the solution under reduced pressure.
-
Purity and Yield: This process typically yields the final product, this compound, in high yield (around 93%).[1]
Comparative Synthesis Data
Several methods exist for synthesizing β-keto esters. A comparison highlights the trade-offs between safety, efficiency, and atom economy.
Table 4: Comparison of Synthesis Routes for β-Keto Esters
| Method | Key Reagents | Typical Yield | Advantages | Disadvantages & Field Insights |
| Williamson Ether Synthesis (Target Molecule) | N-hydroxyethylphthalimide, Ethyl 4-chloroacetoacetate, NaH[1] | >90% | High yield, reliable, uses readily available starting materials. | Requires cryogenic temperatures and the use of sodium hydride, which is highly flammable and requires careful handling.[4] |
| C-H Bond Insertion | Aldehyde, Ethyl diazoacetate, Lewis Acid (e.g., BF₃·OEt₂)[4] | 78-82% | Avoids hazardous reagents like NaH, enhancing operational safety.[4] | Requires in situ preparation of ethyl diazoacetate, which is potentially explosive. Lewis acids are moisture-sensitive. |
| Claisen Condensation | Two equivalents of an ester, strong base (e.g., NaOEt)[13] | Variable | A classic, fundamental reaction for C-C bond formation. | Generally limited to producing symmetrical β-keto esters unless a crossed-Claisen approach is used. Can suffer from competing side reactions.[13] |
| Ketone Acylation | Ketone, Ethyl chloroformate, Base[14] | Good | A rapid and simple method applicable to a wide range of ketones, including cyclic ones.[14] | The choice of base is critical to avoid self-condensation of the ketone starting material. |
| Enzymatic Transesterification | β-keto ester, alcohol, lipase catalyst (e.g., CALB)[15] | >90% | Extremely mild, solvent-free conditions. Highly chemoselective and can be used for chiral resolutions.[15] | Can have longer reaction times. Enzyme cost and stability may be a factor in large-scale industrial processes. |
Conclusion for the Practicing Scientist
This compound is a superior synthetic intermediate for specific, large-scale pharmaceutical applications like the synthesis of Amlodipine. Its value lies in the combination of a highly reactive β-keto ester core and a robust phthalimide-protected amine, which provides a reliable and high-yielding synthetic route.
-
Performance: When compared to positional isomers like γ-keto esters, its heightened acidity and predictable reactivity make it a more efficient and reliable building block.
-
Practicality: While its synthesis involves hazardous reagents like sodium hydride, the process is well-documented and optimized for high yield, a critical factor in industrial production.[1] Alternative methods, while potentially safer, may offer lower yields or require more specialized reagents.[4]
-
Strategic Choice: The choice between this intermediate and an alternative depends entirely on the synthetic context. For building the specific scaffold of Amlodipine, it remains a preferred choice. For other applications, an intermediate with a more labile protecting group (e.g., Boc) or one synthesized via a milder enzymatic route may be more appropriate.
This guide demonstrates that a deep understanding of the causality behind an intermediate's reactivity, coupled with a comparative analysis of alternative strategies, is essential for the intelligent design of efficient, scalable, and safe synthetic routes in modern drug development.
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Synthesis and evaluation of new 5-aminolevulinic acid derivatives as prodrugs of protoporphyrin for photodynamic therapy. Photochemical & Photobiological Sciences (RSC Publishing).
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ETHYL4-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHOXYL]-3-OXOBUTANOATE | 88150-75-8. ChemicalBook.
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Recent advances in the transesterification of β-keto esters. RSC Publishing.
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This compound | CAS 88150-75-8. Veeprho.
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4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a. MDPI.
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Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal.
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Recent advances in the transesterification of β-keto esters. CORA.
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β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. NIH.
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US6642035B2 - Synthesis of B-keto esters. Google Patents.
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A Senior Application Scientist's Guide to Cross-Validation of NMR and Mass Spectrometry Data for Synthetic Intermediates
The core principle of cross-validation lies in the use of orthogonal techniques, which measure different physical properties of a molecule. NMR spectroscopy provides exquisitely detailed information about the chemical environment and connectivity of specific nuclei (typically ¹H and ¹³C), revealing the carbon-hydrogen framework of a molecule.[1][2][3] In contrast, mass spectrometry measures the mass-to-charge ratio of a molecule and its fragments, providing a highly accurate molecular weight and elemental composition.[4][5][6] When the distinct datasets from these two techniques converge to support a single proposed structure, the confidence in that assignment becomes exponentially greater than the sum of its parts.[7][8]
Part 1: The Role of NMR Spectroscopy in Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution.[1][7] It provides a wealth of information derived from several key parameters:
-
Chemical Shift (δ): This indicates the electronic environment of a nucleus. Protons or carbons in different parts of a molecule experience the external magnetic field differently, causing them to resonate at distinct frequencies. These shifts are highly characteristic of specific functional groups and structural motifs.[1]
-
Integration: The area under a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal.[1] This provides a quantitative count of the different types of protons in a molecule.
-
Spin-Spin Coupling (J): This phenomenon, observed as the splitting of a signal into multiple peaks (a multiplet), reveals information about neighboring nuclei. The pattern of splitting can tell us how many protons are on adjacent carbons.[1]
-
¹³C NMR: While less sensitive than ¹H NMR, ¹³C NMR provides a count of the unique carbon environments in a molecule.[1] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.[9]
Causality in Experimental Choices for NMR: The choice of a deuterated solvent is critical; it must dissolve the sample without introducing interfering proton signals.[2] The concentration of the sample is also a key consideration. For ¹H NMR, a concentration of 10-50 mM is often optimal, while ¹³C NMR may require a more concentrated sample (50-200 mM) due to the lower natural abundance of the ¹³C isotope.[10] The acquisition time and number of scans are adjusted to achieve an adequate signal-to-noise ratio, which is especially important for detecting subtle couplings or analyzing dilute samples.[11][12]
Part 2: The Power of High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound. For the characterization of synthetic intermediates, High-Resolution Mass Spectrometry (HRMS) is particularly invaluable.[4][5][6] Unlike low-resolution MS, which provides a nominal mass, HRMS can measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm).[6] This precision allows for the unambiguous determination of the elemental composition of the molecule.[4][13]
Key Information Provided by HRMS:
-
Exact Mass: The high accuracy of HRMS allows for the calculation of a unique elemental formula. For example, CO (27.9949 Da) and N₂ (28.0061 Da) have the same nominal mass (28 Da) but are easily distinguished by HRMS.
-
Isotopic Pattern: The relative abundances of isotopes (e.g., ¹³C, ³⁷Cl, ⁸¹Br) in a molecule's mass spectrum provide a characteristic fingerprint that can further confirm its elemental composition.
-
Fragmentation: While "soft" ionization techniques are often used to minimize fragmentation and clearly show the molecular ion, some fragmentation can provide valuable structural clues by revealing stable substructures of the molecule.[5][13]
Choosing the Right Ionization Technique: The method used to ionize the sample is a critical experimental choice.[14][15] For many synthetic intermediates, which are often polar and non-volatile, Electrospray Ionization (ESI) is a preferred "soft" ionization method.[16][17][18][19] ESI is adept at generating ions from solution with minimal fragmentation, which is ideal for clearly identifying the molecular ion.[20][21][22]
Part 3: The Cross-Validation Workflow in Practice
Let's consider a hypothetical scenario: the synthesis of an amide from a carboxylic acid and an amine. Our target intermediate is N-benzyl-2-phenylacetamide.
Proposed Structure:
![]()
Step 1: Acquiring the Data
First, we would acquire the ¹H NMR, ¹³C NMR, and HRMS data for our purified intermediate.
Step 2: Analyzing the Individual Datasets
NMR Analysis: We would analyze the ¹H and ¹³C NMR spectra to see if they are consistent with the proposed structure.
-
¹H NMR: We would expect to see signals for the two phenyl groups, the CH₂ group adjacent to the carbonyl, the CH₂ group of the benzyl moiety, and the NH proton. The integration of these signals should correspond to the number of protons in each environment. The coupling patterns would also provide connectivity information.
-
¹³C NMR: We would expect to see a specific number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts would indicate the presence of aromatic carbons, aliphatic carbons, and a carbonyl carbon.
HRMS Analysis: We would analyze the HRMS data to determine the elemental composition.
-
The calculated exact mass for C₁₅H₁₅NO is 225.1154. Our HRMS measurement should be very close to this value (e.g., within 0.001 Da).
Step 3: Cross-Validation
-
Does the molecular formula determined by HRMS (C₁₅H₁₅NO) match the information from the NMR data?
-
¹H NMR Integration: Do the integrated areas of the proton signals sum to 15 protons?
-
¹³C NMR: Does the number of carbon signals match the 15 carbons in the proposed formula?
-
-
Are the functional groups suggested by the NMR chemical shifts (e.g., amide carbonyl, aromatic rings) consistent with the elemental formula from HRMS?
Visualizing the Workflow
The following diagram illustrates the logical flow of the cross-validation process.
Hypothetical Data Comparison
Here is a table summarizing the kind of data we would expect for our hypothetical intermediate, N-benzyl-2-phenylacetamide.
| Data Type | Expected Result | Actual Finding (Hypothetical) | Consistency Check |
| HRMS | C₁₅H₁₅NO, [M+H]⁺ = 226.1232 | m/z = 226.1230 | Consistent |
| ¹H NMR | ~15H total integration | Sum of integrals = 15H | Consistent |
| Aromatic protons (10H) | Multiplets at 7.2-7.4 ppm (10H) | Consistent | |
| CH₂ (amide) | Singlet at ~3.6 ppm (2H) | Consistent | |
| CH₂ (benzyl) | Doublet at ~4.4 ppm (2H) | Consistent | |
| NH | Broad singlet at ~6.0 ppm (1H) | Consistent | |
| ¹³C NMR | 13 unique signals (due to symmetry in one phenyl ring) | 13 signals observed | Consistent |
| Carbonyl (C=O) | ~170 ppm | Consistent | |
| Aromatic carbons | 125-140 ppm | Consistent | |
| Aliphatic carbons | ~43 ppm, ~44 ppm | Consistent |
When all the data align as shown in the table, we can have a very high degree of confidence in the assigned structure.
Part 4: Experimental Protocols
Protocol 1: Standard ¹H and ¹³C NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the intermediate in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.[10] Ensure the sample is fully dissolved.
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[11] Tune and match the probe for the ¹H and ¹³C frequencies.[23]
-
¹H Acquisition: Acquire a standard ¹H spectrum using a 45° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.[11] The number of scans will depend on the sample concentration, typically ranging from 8 to 64.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.[12][24]
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[10] Integrate the ¹H NMR signals.
Protocol 2: High-Resolution Mass Spectrometry (ESI-HRMS)
-
Sample Preparation: Prepare a dilute solution of the intermediate (~10-50 µM) in a solvent suitable for ESI, typically a mixture of methanol or acetonitrile with a small amount of water and an acid (e.g., 0.1% formic acid) to promote protonation.[19]
-
Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable spray and optimal ion signal.[20][22]
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a relevant m/z range, ensuring sufficient resolution to determine the exact mass.
-
Data Analysis: Identify the peak corresponding to the protonated molecular ion ([M+H]⁺). Use the instrument's software to determine the exact mass of this ion and calculate the elemental composition. Compare the measured isotopic pattern with the theoretical pattern for the proposed formula.
Conclusion
In the synthesis of novel compounds, particularly in a regulated environment like drug development, ambiguity is unacceptable.[25] The cross-validation of NMR and HRMS data provides a robust, self-validating system for the structural elucidation of synthetic intermediates.[7][8] NMR provides the detailed blueprint of the molecular framework, while HRMS confirms the elemental building blocks. When these two orthogonal and powerful techniques produce a consistent and coherent dataset, the resulting structural assignment can be considered definitive. Adopting this dual-pronged approach as a standard practice minimizes the risk of costly errors and builds a solid foundation for successful synthetic campaigns.
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A Comparative Guide to Catalysts for β-Keto Ester Transesterification: From Metal-Based Lewis Acids to Biocatalysts
For researchers, synthetic chemists, and professionals in drug development, the transesterification of β-keto esters is a cornerstone transformation. Its significance lies in the strategic modification of complex molecules, where the β-keto ester moiety serves as a versatile synthon for carbon-carbon bond formation.[1][2][3] The selective conversion of readily available methyl or ethyl β-keto esters into more elaborate structures is a critical step in the synthesis of numerous pharmaceuticals and agrochemicals.[1][4] This guide provides an in-depth comparative analysis of the primary catalytic systems employed for this reaction, offering experimental data, mechanistic insights, and detailed protocols to inform your catalyst selection and experimental design.
The inherent challenge in β-keto ester transesterification lies in its typically slow kinetics, necessitating the use of a catalyst.[1][2][4] The choice of catalyst is paramount, influencing not only reaction efficiency but also selectivity, functional group tolerance, and overall process sustainability. This guide will dissect three major classes of catalysts: Lewis acids, with a focus on boron-based systems; organocatalysts, exemplified by 4-(Dimethylamino)pyridine (4-DMAP); and enzymes, specifically lipases.
The Mechanistic Landscape: A Tale of Two Intermediates
The remarkable selectivity for β-keto esters over other ester functionalities is a key feature of this transformation. This selectivity is largely attributed to the unique structural nature of the β-keto ester, which allows for chelation of the two carbonyl groups to a catalyst.[1] Two primary mechanistic pathways are generally considered:
-
The Enol Intermediate Pathway: This pathway involves the formation of an enol or enolate intermediate, facilitated by the catalyst. The catalyst, often a Lewis acid, coordinates to both carbonyl oxygens, promoting tautomerization and subsequent nucleophilic attack by the incoming alcohol. This coordination is believed to proceed through a stable six-membered transition state, explaining the high selectivity for β-keto esters.[3]
-
The Acylketene Intermediate Pathway: An alternative mechanism proposes the formation of a highly reactive acylketene intermediate.[1] This pathway is thought to be more prevalent under certain conditions and with specific catalysts.
This guide will focus primarily on the enol intermediate pathway, as it is more commonly invoked to explain the selectivity of the catalysts discussed herein.
Lewis Acid Catalysis: The Boron Advantage
Lewis acids are a cornerstone of catalysis in organic synthesis, and their application in β-keto ester transesterification is well-established. Among the various Lewis acids, boron-based catalysts, such as boric acid and arylboronic acids, have gained significant traction due to their low toxicity, environmental benignity, and operational simplicity.[1][5]
Boric Acid: A Green and Efficient Catalyst
Boric acid (H₃BO₃) stands out as an inexpensive, readily available, and environmentally friendly catalyst for this transformation.[5] It has demonstrated high efficacy in the transesterification of various β-keto esters with a wide range of primary and secondary alcohols.[1]
Catalytic Cycle of Boric Acid:
The catalytic cycle of boric acid is believed to proceed through the formation of a six-membered transition state. The boric acid activates the β-keto ester by coordinating with both carbonyl oxygens, facilitating the nucleophilic attack of the alcohol.
Caption: Proposed catalytic cycle for boric acid-catalyzed transesterification.
Performance Data:
| Catalyst | Substrate (β-Keto Ester) | Alcohol | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Boric Acid | Ethyl Acetoacetate | Benzyl Alcohol | Reflux (Xylene) | 5 | 75 | 10 | [1] |
| Boric Acid | Ethyl Acetoacetate | 1-Butanol | Reflux (Xylene) | 6 | 85 | 10 | [1] |
| Boric Acid | Ethyl Acetoacetate | Cyclohexanol | Reflux (Xylene) | 8 | 70 | 10 | [1] |
| SiO₂–H₃BO₃ | Methyl Acetoacetate | Benzyl Alcohol | 100 | 4.5 | 95 | 50 mg | [4][6][7][8][9] |
Experimental Protocol: Transesterification of Ethyl Acetoacetate with Benzyl Alcohol using Boric Acid
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.30 g, 10 mmol), benzyl alcohol (1.62 g, 15 mmol), boric acid (0.062 g, 1 mmol, 10 mol%), and 20 mL of xylene.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (typically 5-8 hours), cool the mixture to room temperature. Dilute the reaction mixture with 30 mL of diethyl ether and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford benzyl acetoacetate.
Organocatalysis: The Power of Nucleophilic Amines
Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering metal-free and often milder reaction conditions. For β-keto ester transesterification, 4-(Dimethylamino)pyridine (4-DMAP) is a highly effective nucleophilic catalyst.[1]
4-DMAP: A Versatile and Potent Catalyst
4-DMAP catalyzes the transesterification by forming a highly reactive N-acylpyridinium intermediate with the β-keto ester. This intermediate is then readily attacked by the incoming alcohol.
Catalytic Cycle of 4-DMAP:
Caption: Proposed catalytic cycle for 4-DMAP-catalyzed transesterification.
Performance Data:
| Catalyst | Substrate (β-Keto Ester) | Alcohol | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| 4-DMAP | Ethyl Acetoacetate | (-)-Methanol | Toluene | - | 83 | 30 | [1] |
| 4-DMAP | n-Pentyl Acetoacetate | n-Butanol | Toluene | - | 74 | 30 | [1] |
| 4-DMAP | Ethyl 2-methyl-3-oxobutanoate | (-)-Methanol | Toluene | 36 | 55 | - | [1] |
Experimental Protocol: Transesterification of Ethyl Acetoacetate with Benzyl Alcohol using 4-DMAP
-
Reaction Setup: In a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl acetoacetate (1.30 g, 10 mmol) and benzyl alcohol (1.08 g, 10 mmol) in 20 mL of anhydrous toluene.
-
Catalyst Addition: Add 4-DMAP (0.122 g, 1 mmol, 10 mol%) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux. The removal of the liberated ethanol can be facilitated by using a Dean-Stark apparatus. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with 30 mL of ethyl acetate and wash with 1M HCl (2 x 15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired benzyl acetoacetate.
Biocatalysis: The Precision of Enzymes
Enzymatic catalysis offers an exceptionally mild, selective, and environmentally friendly alternative to traditional chemical catalysts. Lipases, in particular, have been successfully employed for the transesterification of β-keto esters.
Lipases: Nature's Catalysts for Ester Synthesis
Lipases, such as Candida antarctica Lipase B (CAL-B), are highly efficient biocatalysts for transesterification reactions. They typically operate under mild conditions (room temperature to slightly elevated temperatures) and can exhibit high chemo-, regio-, and enantioselectivity.
Catalytic Cycle of Lipase (Ping-Pong Bi-Bi Mechanism):
The catalytic mechanism of lipase-mediated transesterification generally follows a Ping-Pong Bi-Bi mechanism. The enzyme first reacts with the acyl donor (the β-keto ester) to form an acyl-enzyme intermediate, releasing the first product (the original alcohol). The acyl-enzyme intermediate then reacts with the incoming alcohol to form the new ester product and regenerate the free enzyme.
Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase catalysis.
Performance Data:
| Catalyst | Substrate (β-Keto Ester) | Alcohol | Temp. (°C) | Time (h) | Conversion (%) | Reference |
| Candida antarctica Lipase B | Ethyl Acetoacetate | Various Alcohols | 30-60 | 24-120 | High | [10][11][12] |
| Immobilized CAL-B | Benzyl Acetate | Glycerol | 90 | 5 | ~60 | [13] |
Experimental Protocol: Transesterification of Ethyl Acetoacetate with Benzyl Alcohol using Candida antarctica Lipase B (CAL-B)
-
Reaction Setup: To a 25 mL screw-capped vial, add ethyl acetoacetate (0.65 g, 5 mmol), benzyl alcohol (0.54 g, 5 mmol), and 5 mL of an appropriate organic solvent (e.g., hexane or toluene). Add immobilized Candida antarctica Lipase B (e.g., Novozym® 435, 50-100 mg).
-
Reaction: Place the vial in an orbital shaker incubator at a controlled temperature (e.g., 40-50 °C) and agitate at 150-200 rpm. Monitor the reaction progress by taking small aliquots and analyzing them by gas chromatography (GC) or TLC.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent and reused.
-
Purification: The filtrate, containing the product, can be concentrated under reduced pressure. If necessary, the product can be further purified by silica gel chromatography.
Comparative Analysis and Catalyst Selection
| Feature | Boric Acid (Lewis Acid) | 4-DMAP (Organocatalyst) | Lipase (Enzyme) |
| Activity | Good to excellent yields | High | High, but can be slower |
| Selectivity | High for β-keto esters | High | Excellent chemo-, regio-, and enantioselectivity |
| Reaction Conditions | Elevated temperatures (reflux) | Mild to elevated temperatures | Mild (near ambient) |
| Catalyst Loading | 5-10 mol% | 5-30 mol% | Typically by weight (mg) |
| Cost & Availability | Very low cost, readily available | Moderate cost, readily available | Higher cost, commercially available |
| Environmental Impact | Low, environmentally benign | Moderate, can be toxic | Very low, biodegradable |
| Reusability | Heterogeneous versions (e.g., SiO₂-H₃BO₃) are reusable | Can be supported on polymers for reuse | Immobilized enzymes are highly reusable |
| Functional Group Tolerance | Good | Good | Excellent |
Causality Behind Experimental Choices:
-
Solvent: The choice of solvent is critical. For boric acid and 4-DMAP, a non-polar aprotic solvent like toluene or xylene is often used to facilitate the removal of the alcohol byproduct via azeotropic distillation (using a Dean-Stark trap), which drives the equilibrium towards the product. For lipase-catalyzed reactions, organic solvents like hexane or toluene are used to solubilize the substrates and minimize water content, which can lead to hydrolysis.
-
Temperature: Higher temperatures are often required for Lewis acid and some organocatalytic reactions to overcome the activation energy barrier. In contrast, enzymatic reactions are highly sensitive to temperature, with an optimal range for activity and stability. Excessive heat can lead to denaturation of the enzyme.
-
Catalyst Loading: The catalyst loading is optimized to achieve a reasonable reaction rate without excessive cost or difficult removal. For expensive catalysts like some organocatalysts and enzymes, minimizing the loading is a key consideration.
-
Work-up: The work-up procedure is dictated by the nature of the catalyst. Homogeneous catalysts like boric acid and 4-DMAP require aqueous washes and chromatography for removal. Heterogeneous catalysts, including silica-supported boric acid and immobilized lipases, are easily removed by simple filtration, simplifying the purification process and enabling catalyst recycling.
Conclusion and Future Outlook
The choice of catalyst for β-keto ester transesterification is a multi-faceted decision that depends on the specific requirements of the synthesis, including scale, cost, desired purity, and environmental considerations.
-
Boric acid and its derivatives offer a cost-effective and environmentally friendly option, particularly for large-scale applications where catalyst cost is a major factor.
-
4-DMAP provides a highly active and versatile homogeneous catalyst, suitable for a wide range of substrates, although considerations for its removal and potential toxicity are necessary.
-
Lipases represent the pinnacle of green chemistry for this transformation, offering unparalleled selectivity and mild reaction conditions. The reusability of immobilized enzymes makes them an increasingly attractive option, despite their higher initial cost.
The future of catalysis in this field will likely focus on the development of more robust and recyclable heterogeneous catalysts, including novel supported metal and organocatalysts, as well as the engineering of enzymes with enhanced stability and broader substrate scope. By understanding the fundamental principles and practical considerations outlined in this guide, researchers can make informed decisions to optimize their synthetic strategies for this vital chemical transformation.
References
-
Hennessy, M. C., & O’Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(37), 22859–22920. [Link]
- Kondaiah, G. et al. (2012). Boric acid: an efficient and environmentally benign catalyst for transesterification of ethyl acetoacetate. Tetrahedron Letters, 53(28), 3599-3602.
- Bendi, A., & Rao, G. D. (2022). Applications of Transesterification in the Synthesis of Commercial and Noncommercial β -Ketoesters/Esters, Medicinally Important Heterocycles and Production of Biodiesel. Current Organic Chemistry, 26(16), 1530-1551.
-
Ghosh, S., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances, 12(35), 22935-22945. [Link]
-
Ghosh, S., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (S. SciSpace, by Typeset. [Link]
-
Ghosh, S., et al. (2022). Trans-esterification of various β-keto esters with structurally diverse alcohols. ResearchGate. [Link]
- Smith, A. B. (2018). Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. University of Birmingham.
-
Ghosh, P. (2000). Schematic representation of the Ping-Pong Bi-Bi mechanism with... ResearchGate. [Link]
-
Hennessy, M. C., & O’Sullivan, T. P. (2021). Recent advances in the transesterification of b-keto esters. SciSpace. [Link]
-
Ghosh, S., et al. (2022). Optimization of trans-esterification of methyl acetoacetate with benzyl alcohol catalysed by SiO 2. ResearchGate. [Link]
-
Ghosh, S., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO 2 –H 3 BO 3 ) as a recyclable catalyst. RSC Publishing - The Royal Society of Chemistry. [Link]
- de Miranda, A. S., et al. (2018). Transesterification of a Tertiary Alcohol by Engineered Candida antarctica Lipase A.
-
de Miranda, A. S., et al. (2020). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. SciELO. [Link]
- Scriven, E. F. V., & Murugan, R. (2008). 4-Dimethylamino-pyridine(DMAP).
- Stergiou, P. Y., et al. (2013). Advances in Lipase-Catalyzed Esterification Reactions.
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Valero, F. (2018). Scheme of the Bi–Bi Ping-Pong reaction mechanism with inhibition by... ResearchGate. [Link]
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Arcos, J. A., Hill, C. G., & Otero, C. (2001). Kinetics of the lipase-catalyzed synthesis of glucose esters in acetone. PubMed. [Link]
-
Merabet-Khelassi, M. (2023). The ping-pong bi-bi mechanism for the esterification reaction. ResearchGate. [Link]
-
Tude, F. R. B., & de Souza, R. O. M. A. (2016). Glycerolysis of Esters with Candida antarctica Lipase B in Glycerol. ResearchGate. [Link]
-
Taber, D. F., Amedio, J. C., & Patel, Y. K. (1985). Preparation of β-Keto Esters by 4-DMAP-Catalyzed Ester Exchange. LookChem. [Link]
-
Gotor, V., et al. (1998). Synthesis of flavor and fragrance esters using Candida antarctica lipase. PubMed. [Link]
-
Juhl, B., et al. (2010). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. PubMed. [Link]
-
Scriven, E. F. V., & Murugan, R. (2001). Catalysis by 4-dialkylaminopyridines. Semantic Scholar. [Link]
- Shirakawa, S., & Maruoka, K. (2013). Transesterification of Ethyl Esters with Methyl Alcohol Catalyzed by 1a...
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Efficacy comparison of "Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate" analogues in biological assays
An In-Depth Guide to the Comparative Efficacy of Novel Phthalimide-Based Molecular Glues in Biological Assays
Introduction: The Scientific Rationale for Comparing Phthalimide Analogues
The compound "Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate" belongs to the phthalimide class of molecules. This chemical family is of significant interest in drug discovery, most notably for its role in the development of Immunomodulatory Drugs (IMiDs®) such as thalidomide, lenalidomide, and pomalidomide. These molecules function as "molecular glues," redirecting the cell's own protein degradation machinery to eliminate specific target proteins.
The core mechanism of action for these compounds involves binding to the protein cereblon (CRBN), which is a component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN). This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of "neosubstrates" that would not normally be targeted. Key neosubstrates with therapeutic relevance in oncology include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
The efficacy of a novel phthalimide analogue is therefore determined by a series of interconnected biochemical and cellular events. Minor structural modifications to the phthalimide scaffold can dramatically alter binding affinity for CRBN, the efficiency of neosubstrate degradation, and downstream cellular responses such as cytokine modulation and anti-proliferative activity.
This guide provides a framework for the comparative biological evaluation of novel phthalimide analogues, using established compounds as benchmarks. The experimental protocols described herein are designed to provide a comprehensive profile of a compound's activity, from direct target engagement to cellular and immunological consequences.
Part 1: Foundational Assays for Target Engagement and Neosubstrate Degradation
A critical first step in evaluating any new phthalimide analogue is to confirm its interaction with the primary target, CRBN, and its ability to induce the degradation of key neosubstrates.
Cereblon (CRBN) Binding Affinity
Expertise & Experience: Determining the binding affinity of a compound for CRBN is the foundational experiment. It quantifies the physical interaction that initiates the entire downstream biological cascade. A higher affinity (lower K_d value) often, but not always, correlates with greater potency. We utilize a competitive binding assay, which is a robust and high-throughput method to assess this parameter.
Experimental Protocol: Competitive Binding Assay using a Fluorescent Tracer
This protocol is adapted from established methods for assessing small molecule-protein interactions.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human CRBN-DDB1 protein complex in an appropriate assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20, pH 7.4).
-
Prepare a stock solution of a known fluorescently-labeled CRBN ligand (e.g., a bodipy-labeled thalidomide analogue) in DMSO.
-
Prepare serial dilutions of the test compound ("this compound") and reference compounds (lenalidomide, pomalidomide) in DMSO.
-
-
Assay Procedure:
-
In a 384-well microplate, add the assay buffer.
-
Add the test and reference compounds to the wells.
-
Add the fluorescent tracer to all wells at a concentration equal to its K_d for CRBN.
-
Initiate the binding reaction by adding the CRBN-DDB1 protein complex.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (FP) of each well using a suitable plate reader.
-
-
Data Analysis:
-
The decrease in FP signal is proportional to the displacement of the fluorescent tracer by the test compound.
-
Calculate the IC₅₀ value, which is the concentration of the test compound required to displace 50% of the fluorescent tracer.
-
Convert the IC₅₀ value to a binding affinity constant (K_i) using the Cheng-Prusoff equation.
-
Trustworthiness: This assay includes positive controls (lenalidomide, pomalidomide) with known CRBN binding affinities, allowing for the validation of each experimental run. The use of a fluorescent tracer provides a direct and quantitative readout of binding.
Ikaros (IKZF1) and Aiolos (IKZF3) Degradation
Expertise & Experience: The hallmark of an effective IMiD is its ability to induce the degradation of Ikaros and Aiolos. An immunoblotting approach provides clear, visual, and semi-quantitative evidence of target protein degradation within a cellular context. We use a multiple myeloma cell line (MM.1S) as it is a clinically relevant model where these transcription factors are key survival drivers.
Experimental Protocol: Western Blot for Neosubstrate Degradation
Methodology:
-
Cell Culture and Treatment:
-
Culture MM.1S cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed the cells in 6-well plates at a density of 1 x 10⁶ cells/mL.
-
Treat the cells with a range of concentrations of the test compound and reference compounds for 4-24 hours. Include a DMSO-treated vehicle control.
-
-
Protein Extraction:
-
Harvest the cells by centrifugation.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Immunoblotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein of interest signal to the loading control signal.
-
Calculate the DC₅₀ (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Trustworthiness: The inclusion of a loading control (GAPDH) ensures that any observed decrease in IKZF1/3 levels is due to specific degradation and not variations in protein loading. The dose-response and time-course nature of the experiment provides a robust characterization of the compound's degradation capacity.
Visualization of the Core Mechanism
Caption: Mechanism of action for phthalimide-based molecular glues.
Part 2: Cellular and Immunomodulatory Efficacy
Following confirmation of target engagement, the next phase is to assess the compound's downstream effects on cancer cell viability and immune cell function.
Anti-Proliferative Activity in Multiple Myeloma Cells
Expertise & Experience: The therapeutic rationale for Ikaros and Aiolos degradation is the induction of apoptosis and cell cycle arrest in hematological malignancies. A standard cell viability assay, such as the CellTiter-Glo® assay, provides a quantitative measure of a compound's anti-proliferative and cytotoxic effects. This is a critical endpoint for assessing potential anti-cancer efficacy.
Experimental Protocol: Cell Viability Assay
Methodology:
-
Cell Seeding:
-
Seed MM.1S cells in a 96-well, opaque-walled plate at a density of 1 x 10⁴ cells/well.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound and reference compounds for 72-96 hours. This longer incubation period is necessary to observe the full effect of cell cycle arrest and apoptosis.
-
-
Assay Procedure:
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells.
-
Normalize the data to the DMSO-treated control wells.
-
Plot the cell viability against the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
Trustworthiness: The assay relies on a direct measurement of cellular ATP, a robust indicator of cell viability. The inclusion of reference compounds and a 72-96 hour treatment window provides a clinically relevant assessment of anti-proliferative potency.
Cytokine Modulation in Peripheral Blood Mononuclear Cells (PBMCs)
Expertise & Experience: A defining characteristic of IMiDs is their dual activity: they inhibit the production of the pro-inflammatory cytokine TNF-α while co-stimulating T-cells to produce Interleukin-2 (IL-2). This immunomodulatory profile is crucial for their therapeutic effect. We assess this using primary human PBMCs to provide a more physiologically relevant system than immortalized cell lines.
Experimental Protocol: Cytokine Measurement by ELISA
Methodology:
-
PBMC Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
-
Cell Culture and Treatment:
-
Culture PBMCs in RPMI-1640 medium.
-
For TNF-α inhibition: Pre-treat the cells with the test compound and reference compounds for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) for 18-24 hours.
-
For IL-2 stimulation: Co-stimulate the cells with the test compound and an anti-CD3 antibody for 48-72 hours.
-
-
Supernatant Collection:
-
Centrifuge the plates and collect the cell culture supernatant.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Quantify the concentration of TNF-α and IL-2 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
For TNF-α, calculate the IC₅₀ for inhibition relative to the LPS-stimulated control.
-
For IL-2, calculate the EC₅₀ (effective concentration for 50% of maximal stimulation) and the Emax (maximum stimulation level).
-
Trustworthiness: The use of primary human cells provides a high degree of biological relevance. The dual-assay format (inhibition and stimulation) provides a comprehensive immunomodulatory profile, which is a key differentiator for this class of compounds.
Visualization of the Experimental Workflow
Caption: Workflow for the biological evaluation of novel phthalimide analogues.
Part 3: Comparative Data Summary and Interpretation
The data generated from these assays should be compiled into a summary table to facilitate a direct comparison between the novel analogue and established benchmarks.
Table 1: Comparative Efficacy Profile of Phthalimide Analogues
| Compound | CRBN Binding (K_i, nM) | IKZF1 Degradation (DC₅₀, nM) | MM.1S Viability (IC₅₀, nM) | TNF-α Inhibition (IC₅₀, nM) | IL-2 Stimulation (EC₅₀, nM) |
| Pomalidomide (Reference) | 10 - 30 | 1 - 5 | 5 - 20 | 15 - 50 | 10 - 40 |
| Lenalidomide (Reference) | 100 - 300 | 50 - 150 | 500 - 1500 | 100 - 250 | 200 - 500 |
| This compound (Test) | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Note: The values for reference compounds are representative ranges reported in the literature and may vary based on specific assay conditions.
Interpretation of Results:
-
Potency: A potent compound will exhibit low nanomolar values across all assays. The goal is typically to achieve higher potency (lower IC₅₀/DC₅₀/EC₅₀ values) than the reference compounds.
-
Therapeutic Window: The relative potency in anti-proliferative assays versus cytokine modulation can provide early insights into the potential therapeutic window and side-effect profile of a new compound.
Conclusion
This guide outlines a logical, multi-step process for the comprehensive biological evaluation of novel phthalimide analogues like "this compound". By systematically assessing CRBN binding, neosubstrate degradation, anti-proliferative effects, and immunomodulatory activity, researchers can build a robust data package to compare their compound's efficacy against established clinical benchmarks. This structured approach, grounded in validated protocols and a clear mechanistic understanding, is essential for identifying promising new candidates for further drug development.
References
-
Title: The Cereblon modulator pipeline: a landscape of novel molecular glues and PROTACs Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Cereblon and its binding agents: an evolving story Source: Cancer Research URL: [Link]
-
Title: Lenalidomide and Pomalidomide: Mechanisms of Action—What’s New? Source: The ASCO Post URL: [Link]
-
Title: Immunomodulatory Drugs (IMiDs) in Multiple Myeloma Source: Cancers (Basel) URL: [Link]
-
Title: Pomalidomide Source: PubChem, National Center for Biotechnology Information URL: [Link]
A Senior Application Scientist's Guide to Validating Synthetic Intermediates: The Unparalleled Insight of X-ray Diffraction
In the intricate journey of drug discovery and development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of success. Each step in a synthetic pathway introduces the possibility of unforeseen reactions, leading to isomers or entirely different molecules. Failure to rigorously validate the structure of each intermediate can lead to the propagation of errors, wasted resources, and ultimately, the failure of a promising drug candidate. While a suite of analytical techniques is at our disposal, single-crystal X-ray diffraction (SCXRD) stands as the gold standard, providing an unparalleled, three-dimensional view of a molecule's atomic arrangement.[1][2] This guide offers an in-depth comparison of SCXRD with other common analytical techniques, grounded in experimental data and practical insights for researchers, scientists, and drug development professionals.
The Decisive Power of X-ray Diffraction
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the internal lattice of a crystalline substance.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine unit cell dimensions, bond lengths, bond angles, and the exact spatial arrangement of every atom in the molecule.[1][2] This technique offers an unequivocal confirmation of a compound's structure, making it an indispensable tool in synthetic chemistry.[3][4]
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands both skill and a foundational understanding of the principles involved.
The most critical and often most challenging step in SCXRD is obtaining a high-quality single crystal.[5] The purity of the compound is paramount, as impurities can inhibit crystallization or lead to poorly ordered crystals.[6]
Step-by-Step Methodology for Slow Evaporation Crystallization:
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble.[6] Highly volatile solvents should generally be avoided as they can lead to rapid crystal growth and cracked crystals.[5] Common solvents for organic compounds include ethyl acetate, toluene, and benzene.[5][7]
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent. Ensure the solution is free of dust and other particulate matter, which can act as unwanted nucleation sites.[6]
-
Crystallization Vessel: Place the solution in a clean, small vial or test tube.
-
Slow Evaporation: Cover the vessel with a perforated cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.[8] The rate of evaporation can be controlled by the size and number of holes.
-
Incubation: Store the vessel in a vibration-free environment at a constant temperature.[6] Mechanical disturbances can disrupt crystal growth.[6]
-
Monitoring: Patience is key. Allow the crystals to grow over several days to weeks. Avoid the temptation to disturb the vessel frequently.[6]
A Comparative Look: Alternative Structural Validation Techniques
While SCXRD provides definitive structural information, other techniques offer complementary data and can be more suitable in certain situations. Understanding the strengths and limitations of each is crucial for making informed analytical decisions.
| Technique | Information Provided | Sample Requirements | Throughput | Key Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Absolute 3D structure, bond lengths, bond angles, stereochemistry.[1] | Single crystal (0.1-0.5 mm).[9] | Low | Requires a high-quality single crystal, which can be difficult to obtain.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity, chemical environment of atoms, relative stereochemistry.[11][12] | Soluble sample (mg scale).[13] | High | Does not provide absolute 3D structure; interpretation can be complex for large molecules.[14] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns.[15][16] | Small amount of sample (µg-ng).[17] | High | Does not provide stereochemical information; isomers can be difficult to distinguish.[18] |
| Vibrational Spectroscopy (FTIR/Raman) | Presence of functional groups.[19][20] | Solid, liquid, or gas.[19] | High | Provides limited information on the overall molecular structure.[21] |
NMR spectroscopy is an indispensable tool for routine structural characterization in organic synthesis.[11][22] It provides a wealth of information about the connectivity and chemical environment of atoms within a molecule.[12] For many synthetic intermediates, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is sufficient to confirm the expected structure.
However, NMR has its limitations. It provides information about the relative, not absolute, stereochemistry. For complex molecules with multiple stereocenters, assigning the correct configuration can be challenging or impossible without additional data. Furthermore, while NMR can distinguish between constitutional isomers, it may not be able to differentiate between certain diastereomers or enantiomers without the use of chiral shift reagents.
Mass spectrometry is a rapid and highly sensitive technique that provides the molecular weight of a compound and, through high-resolution mass spectrometry (HRMS), its elemental composition.[15][16][23] Fragmentation patterns can also offer clues about the molecule's structure.[18] While essential for confirming the molecular formula of a synthetic intermediate, MS alone is insufficient for complete structural validation. It cannot provide information about the connectivity of atoms or the stereochemistry of the molecule.
Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule.[19][20][24] They are particularly useful for monitoring the progress of a reaction, for example, by observing the disappearance of a reactant's characteristic peak and the appearance of a product's peak. While valuable for a quick assessment, these techniques provide only a partial picture of the molecular structure and cannot be used for complete structural elucidation on their own.[21]
Decision-Making in Structural Validation
The choice of analytical technique depends on the specific question being asked and the stage of the research.
Case Study: The Unambiguous Resolution of Isomeric Pyrrolidones
A recent study on the multicomponent synthesis of 2-pyrrolidone derivatives highlights the critical role of SCXRD in resolving structural ambiguity.[25] The reaction of anilines, benzaldehydes, and diethyl acetylenedicarboxylate could potentially yield isomeric aryl-substituted furanones. While mass spectrometry provided fragmentation patterns inconsistent with the furanone structure, it was single-crystal X-ray diffraction that provided the unequivocal evidence of the pyrrolidone core in the final products.[25] This case underscores the limitations of other techniques in definitively distinguishing between complex isomers and the unparalleled power of SCXRD in providing a definitive answer.[25]
Conclusion: A Synergistic Approach to Structural Validation
In the rigorous landscape of drug discovery and development, a multi-faceted approach to the structural validation of synthetic intermediates is essential. While NMR, MS, and vibrational spectroscopy are powerful tools for routine characterization, single-crystal X-ray diffraction remains the ultimate arbiter for unambiguous structural determination. Its ability to provide a precise three-dimensional map of a molecule is unmatched. By understanding the strengths and limitations of each technique and employing them strategically, researchers can navigate the complexities of synthetic chemistry with greater confidence, ensuring the integrity of their intermediates and the ultimate success of their drug discovery programs.
References
- Vertex AI Search. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry.
- Fiveable. (n.d.). 1.3 Mass spectrometry (MS) - Organic Chemistry II.
- ORGANIC SPECTROSCOPY INTERNATIONAL. (n.d.).
- Michigan State University. (n.d.).
- Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014, February 17). PubMed Central.
- Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide.
- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
- eCampusOntario Pressbooks. (n.d.). 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- JEOL Ltd. (n.d.).
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate
For the diligent researcher engaged in the synthesis and application of novel chemical entities, the responsibility of ensuring a safe laboratory environment is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate (CAS No. 88150-75-8), a compound utilized in various research applications, including as an intermediate in the synthesis of pharmaceuticals like Amlodipine. Adherence to these procedures is critical for minimizing risks to personnel and the environment.
Understanding the Hazard Profile
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Structurally, the molecule contains a phthalimide group. Under fire conditions, phthalimide-containing compounds may decompose to produce hazardous gases, including carbon oxides and nitrogen oxides (NOx). The butanoate ester functional group suggests a potential for incompatibility with strong oxidizing agents.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇NO₆ | |
| Molecular Weight | 319.31 g/mol | |
| Appearance | Yellow Oil | |
| Storage | 2-8°C, Desiccated |
The Disposal Workflow: A Step-by-Step Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound. This workflow is designed to be a self-validating system, ensuring safety at each stage.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling the chemical for disposal, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, or if working outside of a ventilated enclosure, use a NIOSH-approved respirator.
-
Protective Clothing: A lab coat or a chemical-resistant suit is required to prevent skin contact.
Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure compliant disposal.
-
Designate a Waste Stream: This compound should be treated as a non-halogenated organic solvent waste.
-
Select an Appropriate Container:
-
Use a clearly labeled, leak-proof container made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container has a secure screw cap.
-
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and its CAS number: "88150-75-8".
-
The associated hazards (e.g., "Harmful," "Irritant").
-
The date of accumulation.
-
The Disposal Procedure
For small quantities of the compound, the recommended method of disposal is through a licensed hazardous waste disposal company.
-
Transferring the Waste:
-
Conduct all transfers within a chemical fume hood to minimize inhalation exposure.
-
Carefully pour or pipette the waste into the designated, labeled hazardous waste container. Avoid splashing.
-
If the compound is in a solid or highly viscous form, it may be dissolved in a compatible combustible solvent (e.g., butanol, toluene) to facilitate transfer and subsequent incineration. This should be done with caution and in a well-ventilated area.
-
-
Container Management:
-
Do not overfill the waste container. Leave at least 10% headspace to allow for vapor expansion.
-
Keep the waste container securely closed when not in use.
-
Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials, such as strong oxidizing agents.
-
Accidental Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.
-
Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety
The proper disposal of chemical waste is not merely a regulatory requirement but a cornerstone of responsible scientific practice. By following this comprehensive guide, researchers can ensure the safe and environmentally conscious disposal of this compound, thereby fostering a culture of safety and excellence in the laboratory.
References
A Researcher's Essential Guide to Handling Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate
As a Senior Application Scientist, my priority is to empower you to work safely and effectively. This guide moves beyond mere compliance, offering a deep dive into the practical safety and handling protocols for Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate (CAS No. 88150-75-8). Our goal is to build your confidence by explaining not just what to do, but why you're doing it.
This compound, an intermediate in the synthesis of pharmaceuticals like Amlodipine, requires careful management due to its potential hazards.[1][2] By understanding its profile, we can implement robust safety measures that protect you, your research, and your environment.
Hazard Identification: Understanding the Risks
The first step in safe handling is a clear-eyed assessment of the potential dangers. Based on the Globally Harmonized System (GHS), this compound is classified with the GHS07 "Exclamation Mark" pictogram, indicating several key hazards.[2][3]
Key Hazard Statements:
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
H335: May cause respiratory irritation.[3]
This profile tells us that the primary routes of exposure are ingestion, skin contact, and inhalation. The compound has the potential to cause significant irritation, particularly to the eyes and skin, and is harmful if it enters the body.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, a comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this substance. Remember, PPE is only effective when it is selected correctly, fits properly, and is worn consistently.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Disposable nitrile gloves offer good protection against incidental splashes.[4][5] For prolonged handling or in case of a spill, consider double-gloving or using thicker neoprene gloves. Always inspect gloves for tears or punctures before use and dispose of them immediately after contact with the chemical.[4] |
| Eyes/Face | ANSI Z87.1-compliant safety glasses with side shields (minimum). A face shield worn over safety goggles is required when there is a significant splash hazard.[5] | The "serious eye irritation" hazard (H319) necessitates robust protection. Safety glasses are the absolute minimum. A face shield provides an essential extra layer of protection for the entire face during procedures like transferring large volumes.[5] |
| Body | Fully-buttoned laboratory coat | A lab coat protects your skin and personal clothing from contamination. Ensure it is made of a suitable material, such as cotton, and fits properly to cover as much skin as possible.[4] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | The hazard statement "May cause respiratory irritation" (H335) and "Harmful if inhaled" (H332) makes it critical to control airborne exposure. All handling of the solid or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors. |
| Feet | Closed-toe, closed-heel shoes | Protects feet from spills and falling objects. Shoes should be made of a non-porous material.[4] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing risk. The following diagram and procedural steps outline a self-validating system for handling this compound.
Sources
- 1. 88150-75-8 CAS MSDS (ETHYL4-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHOXYL]-3-OXOBUTANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. ETHYL4-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHOXYL]-3-OXOBUTANOATE | 88150-75-8 [chemicalbook.com]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
